4,6-Difluorooxindole
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-difluoro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-4-1-6(10)5-3-8(12)11-7(5)2-4/h1-2H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFYSTJIJULFHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2F)F)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611946 | |
| Record name | 4,6-Difluoro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247564-57-4 | |
| Record name | 4,6-Difluoro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4,6-Difluorooxindole: A Technical Guide for Researchers
Foreword: This document provides a comprehensive technical overview of 4,6-Difluorooxindole, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific molecule, this guide incorporates information from closely related oxindole derivatives to provide a predictive profile. All data presented should be considered in this context.
Chemical Identity and Physical Properties
This compound, with the systematic IUPAC name 4,6-difluoro-1,3-dihydro-2H-indol-2-one, is a derivative of oxindole featuring two fluorine atoms on the benzene ring. The precise Chemical Abstracts Service (CAS) number for this compound is not definitively available in public databases. PubChem has assigned it the Compound ID (CID) 21282037. A CAS number of 247564-57-4 has been associated with this compound, though it is not widely cited. For the closely related compound, 4,6-Difluoro-1H-indole-2,3-dione, the CAS number is 126674-93-9.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅F₂NO | PubChem |
| Molecular Weight | 169.13 g/mol | PubChem |
| Exact Mass | 169.03392011 Da | PubChem |
| Appearance | Solid (Predicted) | N/A |
| Melting Point | Not Available | N/A |
| Boiling Point | Not Available | N/A |
| Solubility | Not Available | N/A |
| XLogP3 | 1.3 | PubChem (Computed) |
| Topological Polar Surface Area | 29.1 Ų | PubChem (Computed) |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed) |
Spectroscopic Data (Predicted)
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~3.5 | s | H at C3 (CH₂) |
| ~6.7 | m | Aromatic H |
| ~7.0 | m | Aromatic H |
| ~8.5 | br s | NH |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~36 | C3 |
| ~100-145 (with C-F coupling) | Aromatic Carbons |
| ~175 | C2 (C=O) |
Table 4: Predicted ¹⁹F NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| -110 to -130 | Aromatic Fluorines |
Table 5: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Fragment |
| 169 | [M]⁺ |
| 141 | [M - CO]⁺ |
| 113 | [M - CO - CO]⁺ or [M - CO - HCN]⁺ |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not published in readily accessible literature. However, general methods for the synthesis of substituted oxindoles can be adapted. One common approach is the intramolecular cyclization of an N-substituted α-haloacetamide.
General Experimental Protocol for the Synthesis of Substituted Oxindoles (Adapted):
-
Preparation of the N-(3,5-difluorophenyl)-2-chloroacetamide precursor:
-
To a solution of 3,5-difluoroaniline in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) cooled in an ice bath, add an equimolar amount of a non-nucleophilic base (e.g., triethylamine, pyridine).
-
Slowly add chloroacetyl chloride (1 equivalent) dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the N-(3,5-difluorophenyl)-2-chloroacetamide.
-
-
Intramolecular Friedel-Crafts Cyclization:
-
Add the N-(3,5-difluorophenyl)-2-chloroacetamide to a flask containing a Lewis acid catalyst (e.g., aluminum chloride, iron(III) chloride) in a high-boiling inert solvent (e.g., nitrobenzene, 1,2-dichloroethane).
-
Heat the mixture to a temperature typically between 80-140 °C for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and carefully quench by pouring it onto ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting solid by column chromatography or recrystallization to obtain this compound.
-
Biological Activity and Signaling Pathways
While no specific studies on the biological activity of this compound have been identified, the oxindole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Substituted oxindoles are known to exhibit a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Potential Signaling Pathways Modulated by Oxindole Derivatives:
Many oxindole derivatives exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. Based on the literature for related compounds, this compound could potentially interact with pathways such as:
-
Kinase Signaling: Oxindoles are known to be potent inhibitors of various protein kinases, including receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, as well as intracellular kinases like Src and cyclin-dependent kinases (CDKs). Inhibition of these kinases can disrupt cancer cell proliferation and angiogenesis.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival and is often dysregulated in cancer. Some oxindole derivatives have been shown to inhibit components of this pathway, leading to apoptosis and cell cycle arrest.
Below is a generalized diagram illustrating a potential mechanism of action for an oxindole derivative targeting a receptor tyrosine kinase and the downstream PI3K/Akt/mTOR pathway.
Caption: Hypothesized signaling pathway targeted by this compound.
Experimental Workflows
The following diagram illustrates a general workflow for the synthesis and biological evaluation of a novel oxindole derivative like this compound.
An In-depth Technical Guide to the Physicochemical Properties of 4,6-Difluorooxindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Difluorooxindole is a fluorinated heterocyclic compound belonging to the oxindole family. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1] As such, fluorinated scaffolds like this compound are of considerable interest in medicinal chemistry and drug discovery for the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the available physicochemical data for this compound, details on its synthesis, and a review of the biological activities and signaling pathways associated with related oxindole derivatives.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that while some properties have been computationally predicted, experimental data for several key parameters remain to be fully elucidated in the scientific literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅F₂NO | PubChem[2] |
| Molecular Weight | 169.13 g/mol | PubChem[3] |
| Appearance | Solid (predicted) | --- |
| Melting Point | No data available | --- |
| Solubility | Sparingly soluble in water (predicted) | --- |
| logP (octanol-water partition coefficient) | 1.0 (predicted) | PubChemLite[4] |
| pKa | No data available | --- |
| Topological Polar Surface Area | 29.1 Ų | PubChem[3] |
Synthesis of Difluorinated Oxindoles
General Experimental Protocol for Photochemical Synthesis of Difluorinated Oxindoles
This protocol describes a general method for the synthesis of difluorinated oxindoles from N-arylmethacrylamides and trifluoroacetates, which could potentially be adapted for the synthesis of this compound.
Materials:
-
N-arylmethacrylamide precursor
-
Ethyl trifluoroacetate
-
4-Methoxybenzenethiol (organophotocatalyst)
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Sodium formate (HCO₂Na)
-
Potassium bicarbonate (KHCO₃)
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Dimethyl sulfoxide (DMSO)
-
390 nm LED light source
Procedure:
-
To a reaction vessel, add the N-arylmethacrylamide (1 equivalent), ethyl trifluoroacetate (10 equivalents), 4-methoxybenzenethiol (0.20 equivalents), sodium formate (3.0 equivalents), and potassium bicarbonate (1.0 equivalent).
-
Add DMSO to achieve a concentration of 0.1 M.
-
The reaction is performed under an open-to-air atmosphere.
-
Irradiate the reaction mixture with a 390 nm LED light source.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the product is isolated and purified using standard techniques such as column chromatography.
Note: This is a generalized protocol and would require optimization for the specific synthesis of this compound.
Logical Workflow for the Synthesis of Difluorinated Oxindoles
Caption: General workflow for the photochemical synthesis of difluorinated oxindoles.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. However, predicted mass spectrometry data is available.
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z |
| [M+H]⁺ | 170.04120 |
| [M+Na]⁺ | 192.02314 |
| [M-H]⁻ | 168.02664 |
| [M]⁺ | 169.03337 |
| [M]⁻ | 169.03447 |
Source: PubChemLite[4]
General Notes on Spectroscopic Characterization of Oxindoles:
-
¹H NMR: The proton NMR spectrum of an oxindole would be expected to show signals for the aromatic protons, the methylene (-CH₂-) protons at the 3-position, and the N-H proton. The chemical shifts and coupling constants of the aromatic protons would be influenced by the fluorine substituents.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the methylene carbon.
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IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl (C=O) group, typically in the range of 1680-1720 cm⁻¹, and a band for the N-H stretch, usually around 3200-3400 cm⁻¹. C-F stretching vibrations would also be present, typically in the 1000-1400 cm⁻¹ region.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the oxindole core.
Biological Activity and Signaling Pathways of Oxindole Derivatives
While specific biological data for this compound is limited, the broader class of oxindole derivatives has been extensively studied and shown to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7][8]
Anticancer Activity
Many substituted oxindoles exhibit potent anticancer activity by targeting various cellular pathways.[8] One of the most well-known oxindole-based drugs is Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor. The oxindole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets.[5]
Potential Signaling Pathways Targeted by Oxindole Derivatives:
-
Kinase Inhibition: A primary mechanism of action for many anticancer oxindole derivatives is the inhibition of protein kinases.[9] These enzymes play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis.
-
Apoptosis Induction: Some oxindole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[8][10] This can occur through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins.
-
Cell Cycle Arrest: Oxindole compounds can also cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[8]
Diagram of a Generalized Kinase Inhibition Pathway
Caption: A simplified diagram illustrating the inhibition of a receptor tyrosine kinase signaling pathway by an oxindole derivative.
Anti-inflammatory and Analgesic Activity
Certain oxindole analogues have demonstrated significant anti-inflammatory and analgesic properties.[11][12] The mechanism of action is thought to involve the modulation of inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or through interference with nitric oxide signaling.[12]
Conclusion
This compound represents a promising scaffold for the development of new chemical entities with potential therapeutic applications. While comprehensive experimental data on its physicochemical properties and biological activities are still emerging, the broader family of oxindole derivatives has a well-established history in medicinal chemistry, particularly in the field of oncology. Further research is warranted to fully characterize this compound and explore its potential as a lead compound in drug discovery programs. The synthetic methodologies and biological insights presented in this guide provide a foundation for researchers and scientists to build upon in their exploration of this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C8H5F2NO | CID 21282037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5,6-Difluorooxindole | C8H5F2NO | CID 12585282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C8H5F2NO) [pubchemlite.lcsb.uni.lu]
- 5. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]
- 6. Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Combination of an Oxindole Derivative with (−)-β-Elemene Alters Cell Death Pathways in FLT3/ITD+ Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One-Step Synthesis of Chiral Oxindole-type Analogues with Potent Anti-inflammatory and Analgesic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4,6-Difluorooxindole: Structure and Molecular Formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Difluorooxindole, a fluorinated derivative of the oxindole heterocyclic scaffold, is a compound of increasing interest in medicinal chemistry and drug discovery. Its unique physicochemical properties, imparted by the presence of two fluorine atoms on the benzene ring, make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure, formula, and available physicochemical data for this compound. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also incorporates predicted data and general principles of spectroscopic analysis relevant to this class of compounds.
Molecular Structure and Formula
This compound is a bicyclic aromatic heterocyclic organic compound. Its structure consists of a benzene ring fused to a pyrrolidin-2-one ring, with fluorine atoms substituted at positions 4 and 6 of the benzene ring.
Molecular Formula: C₈H₅F₂NO[1]
IUPAC Name: 4,6-difluoro-1,3-dihydroindol-2-one[1]
Synonyms: 4,6-difluoroindolin-2-one[1]
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 169.13 g/mol | PubChem |
| Monoisotopic Mass | 169.03392 Da | [1] |
| XlogP3-AA (Predicted) | 1.3 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 169.033914 g/mol | PubChem |
| Topological Polar Surface Area | 29.1 Ų | PubChem |
| Heavy Atom Count | 12 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 194 | PubChem |
| Isotope Atom Count | 0 | PubChem |
| Defined Atom Stereocenter Count | 0 | PubChem |
| Undefined Atom Stereocenter Count | 0 | PubChem |
| Defined Bond Stereocenter Count | 0 | PubChem |
| Undefined Bond Stereocenter Count | 0 | PubChem |
| Covalently-Bonded Unit Count | 1 | PubChem |
| Compound Is Canonicalized | Yes | PubChem |
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis and analysis of this compound are not widely published. However, general synthetic strategies for related fluorinated oxindoles can be adapted.
General Synthetic Approach
The synthesis of fluorinated oxindoles often involves the cyclization of a suitably substituted aniline derivative. A plausible synthetic route for this compound could involve the following conceptual steps:
Caption: Conceptual synthetic workflow for this compound.
Disclaimer: This is a generalized protocol and would require optimization of reaction conditions, including solvent, temperature, and reaction time.
Spectroscopic Data (Predicted and General)
Mass Spectrometry
Predicted mass spectral data for various adducts of this compound are available. These values are crucial for the identification of the compound in mass spectrometry-based analyses.
| Adduct | Predicted m/z |
| [M+H]⁺ | 170.04120 |
| [M+Na]⁺ | 192.02314 |
| [M-H]⁻ | 168.02664 |
| [M+NH₄]⁺ | 187.06774 |
| [M+K]⁺ | 207.99708 |
| [M+H-H₂O]⁺ | 152.03118 |
| [M+HCOO]⁻ | 214.03212 |
| [M+CH₃COO]⁻ | 228.04777 |
| [M]⁺ | 169.03337 |
| [M]⁻ | 169.03447 |
Data sourced from PubChem.[1]
NMR Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methylene protons of the pyrrolidinone ring, as well as a signal for the N-H proton. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing fluorine atoms.
¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants.
¹⁹F NMR: The fluorine NMR spectrum is anticipated to show two distinct signals for the two non-equivalent fluorine atoms at positions 4 and 6. These signals will likely appear as multiplets due to coupling with neighboring protons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3400 - 3200 (broad) |
| C=O Stretch (Amide) | 1710 - 1670 (strong) |
| C-F Stretch | 1250 - 1000 (strong) |
| Aromatic C=C Stretch | 1600 - 1450 (medium) |
| C-N Stretch | 1350 - 1200 (medium) |
Biological Activity and Signaling Pathways
Currently, there is a lack of specific published data on the biological activities and associated signaling pathways for this compound. However, the oxindole scaffold is a well-established pharmacophore found in numerous biologically active compounds, including kinase inhibitors. The introduction of fluorine atoms can modulate properties such as metabolic stability, binding affinity, and lipophilicity, suggesting that this compound and its derivatives could be promising candidates for drug discovery efforts targeting various biological pathways. Further research is required to elucidate the specific biological functions of this compound.
Conclusion
This compound is a synthetically accessible and medicinally relevant molecule. While a comprehensive experimental characterization is not yet available in the public domain, this guide provides a foundational understanding of its structure, molecular formula, and predicted physicochemical and spectroscopic properties. The information presented herein is intended to support researchers and scientists in their efforts to synthesize, characterize, and explore the therapeutic potential of this and related fluorinated oxindole derivatives. Further experimental investigation is warranted to fully elucidate the properties and biological activities of this promising compound.
References
Spectroscopic and Synthetic Profile of 4,6-Difluoroindolin-2-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for derivatives of 4,6-difluoroindolin-2-one, a class of compounds with significant potential in medicinal chemistry. Due to the limited availability of public spectroscopic data for the unsubstituted parent compound, this guide focuses on closely related, C3-substituted analogues, offering valuable insights for researchers working with this scaffold. The information presented is compiled from recent synthetic chemistry literature, providing a practical resource for compound characterization and methodological guidance.
Chemical Structure
IUPAC Name: 4,6-difluoroindolin-2-one Molecular Formula: C₈H₅F₂NO Molecular Weight: 169.13 g/mol CAS Number: 21282037
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of fluorinated organic molecules. The presence of fluorine atoms significantly influences the chemical shifts and coupling constants of nearby protons and carbons, providing a rich dataset for analysis. The following tables summarize representative ¹H, ¹³C, and ¹⁹F NMR data for a C3-substituted 4,6-difluoroindolin-2-one derivative.
Table 1: ¹H NMR Spectroscopic Data for a Representative 4,6-Difluoroindolin-2-one Derivative
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.31 – 7.27 | m | 1H | Aromatic CH |
| 7.18 | d, J = 2.1 Hz | 1H | Aromatic CH |
| 6.81 | d, J = 8.2 Hz | 1H | Aromatic CH |
| 4.16 – 4.05 | m | 2H | O-CH₂ |
| 3.24 | s | 3H | N-CH₃ |
| 2.90 – 2.71 | m | 2H | C3-CH₂ |
| 1.41 | s | 3H | C3-CH₃ |
| 1.27 | t, J = 7.1 Hz | 3H | O-CH₂-CH₃ |
Solvent: CDCl₃, Frequency: 600 MHz
Table 2: ¹³C NMR Spectroscopic Data for a Representative 4,6-Difluoroindolin-2-one Derivative
| Chemical Shift (δ) ppm | Assignment |
| 178.4 | C=O (C2) |
| 163.3 (t, JC-F = 32.1 Hz) | C-F |
| 141.9 | Aromatic C |
| 132.6 | Aromatic C |
| 128.5 | Aromatic C |
| 127.7 | Aromatic C |
| 124.3 | Aromatic C |
| 114.4 (dd, JC-F = 254.5, 249.6 Hz) | C-F |
| 109.4 | Aromatic C |
| 63.1 | O-CH₂ |
| 44.7 (d, JC-F = 5.9 Hz) | C3 |
| 41.1 (dd, JC-F = 24.7, 22.3 Hz) | C3-CH₂ |
| 26.6 | N-CH₃ |
| 25.4 | C3-CH₃ |
| 13.7 | O-CH₂-CH₃ |
Solvent: CDCl₃, Frequency: 151 MHz, ¹H Decoupled
Table 3: ¹⁹F NMR Spectroscopic Data for a Representative 4,6-Difluoroindolin-2-one Derivative
| Chemical Shift (δ) ppm | Multiplicity and Coupling Constant (J) |
| -103.7 | d, J = 266.9 Hz |
| -107.6 | d, J = 267.0 Hz |
Solvent: CDCl₃, Frequency: 376 MHz, ¹H Decoupled, Referenced to Hexafluorobenzene (δ –164.9)
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a key technique for confirming the molecular formula of synthesized compounds.
Table 4: High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Found m/z |
| [M + H]⁺ | 390.1511 | 390.1512 |
Data corresponds to a C3-substituted derivative.
Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to identify the characteristic functional groups within the molecule.
Table 5: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2970 | Weak | C-H Stretch |
| 1761 | Medium | C=O Stretch |
| 1715 | Strong | C=O Stretch |
| 1099 | Strong | C-F Stretch |
| 754 | Strong | Aromatic C-H Bend |
Sample prepared as a neat oil or solid using an Attenuated Total Reflectance (ATR) accessory.
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic analysis of 4,6-difluoroindolin-2-one derivatives.
General Synthetic Procedure
A general photochemical approach for the synthesis of C3-substituted 4,6-difluoroindolin-2-one derivatives involves the reaction of an appropriate N-aryl methacrylamide with a trifluoromethylated compound in the presence of a photocatalyst.[1]
-
Reaction Setup: In a reaction vial equipped with a magnetic stir bar, combine the N-aryl methacrylamide, a base such as potassium bicarbonate (KHCO₃), and sodium formate (HCO₂Na).
-
Solvent and Reagents Addition: Add dry dimethyl sulfoxide (DMSO) as the solvent, followed by the trifluoromethylated reagent and the photocatalyst (e.g., 4-methoxythiophenol).
-
Photochemical Reaction: Seal the vial and irradiate with a purple LED lamp (λmax = 390 nm) for 24 hours with stirring. The reaction temperature should be maintained below 35 °C.[1]
-
Workup: After irradiation, quench the reaction with ice-cold water and extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.[1]
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired 4,6-difluoroindolin-2-one derivative.[1]
Spectroscopic Analysis Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve the purified product in deuterated chloroform (CDCl₃).
-
Data Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or 600 MHz for ¹H). ¹H chemical shifts are referenced to the residual solvent peak (CHCl₃ at δ 7.26 ppm). ¹³C chemical shifts are referenced to the solvent peak (CDCl₃ at δ 77.16 ppm). ¹⁹F NMR spectra are typically referenced to an external standard like hexafluorobenzene (δ -164.9 ppm).[1]
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent for electrospray ionization, such as acetonitrile/water.
-
Data Acquisition: Perform high-resolution mass spectrometry (HRMS) using an ESI source to obtain accurate mass measurements.[1]
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid or oil samples, place a small amount directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: Record the IR spectrum, typically over a range of 4000-400 cm⁻¹.[1]
-
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biological Activity of Fluorinated Oxindole Derivatives
This guide provides a comprehensive overview of the diverse biological activities exhibited by fluorinated oxindole derivatives. The incorporation of fluorine into the oxindole scaffold often enhances metabolic stability, bioavailability, and binding affinity, making these compounds promising candidates for drug discovery.[1][2][3] This document details their anticancer, antimicrobial, antiviral, and enzyme inhibitory activities, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Biological Activities of Fluorinated Oxindole Derivatives
The oxindole core is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological properties.[4][5][6] Fluorination is a key strategy in drug design used to modulate a molecule's physicochemical properties, which can lead to improved potency and pharmacokinetic profiles.[2][3]
Anticancer Activity
Fluorinated oxindole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of protein kinases.[4][7]
Mechanism of Action: A primary mechanism of anticancer activity is the induction of apoptosis (programmed cell death).[4][8] Studies have shown that these compounds can trigger both intrinsic (mitochondrial) and extrinsic apoptotic pathways.[4][9] This is often characterized by the activation of caspases, cleavage of poly (ADP-ribose) polymerase-1 (PARP), and modulation of the Bcl-2 family of proteins.[10] Several spirooxindole derivatives have shown potent antiproliferative activity against breast, lung, colon, and prostate cancer cell lines.[7] For example, certain fluorinated isatin derivatives induce apoptosis by causing mitochondrial membrane dissipation and stimulating the production of reactive oxygen species in tumor cells.[8]
Quantitative Data: Anticancer Activity
| Compound Class | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| Fluorinated Isatin (3a) | K-562 (Leukemia) | 21.6 ± 1.8 | 5-Fluorouracil | 4.8 ± 0.5 | [8] |
| Fluorinated Isatin (3b) | K-562 (Leukemia) | 20.1 ± 1.2 | 5-Fluorouracil | 4.8 ± 0.5 | [8] |
| Fluorinated Isatin (3d) | K-562 (Leukemia) | 22.4 ± 1.5 | 5-Fluorouracil | 4.8 ± 0.5 | [8] |
| Fluorinated Isatin (3a) | MCF-7 (Breast) | 30.5 ± 2.1 | 5-Fluorouracil | 14.2 ± 1.1 | [8] |
| Fluorinated Isatin (3b) | MCF-7 (Breast) | 28.7 ± 1.6 | 5-Fluorouracil | 14.2 ± 1.1 | [8] |
| Fluorinated Isatin (3d) | A549 (Lung) | 25.4 ± 1.9 | 5-Fluorouracil | 19.5 ± 1.4 | [8] |
| Fluorinated Indole (34b) | A549 (Lung) | 0.8 | - | - | [11] |
| Spiro Oxindole (6) | MCF-7 (Breast) | 3.55 ± 0.49 | - | - | [12] |
| Spiro Oxindole (6) | MDA-MB-231 (Breast) | 4.40 ± 0.468 | - | - | [12] |
Antimicrobial and Antiviral Activity
Fluorine-containing heterocycles are core components of several approved antibiotic drugs.[11] Fluorinated indole and oxindole derivatives have shown promise as both antimicrobial and antiviral agents.
Antimicrobial Activity: A fluorinated analogue of a marine bisindole alkaloid demonstrated significant antimicrobial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[13][14] Notably, this compound also acted as an antibiotic adjuvant, reducing the minimum inhibitory concentration (MIC) of oxacillin by 256-fold against an MRSA strain, indicating a synergistic effect.[13][14]
Quantitative Data: Antimicrobial Activity
| Compound | Target Organism | MIC (µg/mL) | Citation |
| Fluorinated Bisindole (2) | S. aureus (MRSA) | 32 | [13] |
| Fluorinated Bisindole (2) | S. aureus (MSSA) | 16 | [13] |
Antiviral Activity: Fluorinated oxindoles have been investigated for their activity against a range of viruses, with notable success against Human Immunodeficiency Virus-1 (HIV-1).[1][15] Some derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), while others inhibit Tat-mediated viral transcription.[1][15]
Quantitative Data: Antiviral Activity
| Compound Class | Target Virus | Activity Metric | Value | Citation |
| Fluorinated Indole-Carboxamide (20h) | HIV-1 WT | ED50 | 0.5 nM | [1] |
| 3-Oxindole-2-Carboxylate (6f) | HIV-1 | IC50 | 0.4578 µM | [15] |
| Fluorinated Indole (24d) | HIV-JRFL | EC50 | 20 nM | [1] |
| 5-Fluoroindole-thiosemicarbazide (27b) | Coxsackie B4 | EC50 | 0.4 µg/mL | [1] |
| Fluorinated Nucleoside (FTC) | HIV-1 | EC50 | 0.009–1.5 µM | [16] |
Enzyme Inhibitory Activity
The oxindole scaffold is also effective for designing enzyme inhibitors. A series of 5-fluoro-2-oxindole derivatives were synthesized and evaluated as potential α-glucosidase inhibitors, which are important targets for managing type 2 diabetes.[2][17]
Mechanism of Action: These compounds inhibit α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose.[2] By blocking this enzyme, they can delay carbohydrate digestion and lower postprandial blood glucose levels.[2] Kinetic studies revealed that the most potent compounds acted as reversible, mixed-type inhibitors.[17][18]
Quantitative Data: α-Glucosidase Inhibitory Activity
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| 5-Fluoro-2-oxindole (3f) | 35.83 ± 0.98 | Acarbose | 569.43 ± 43.72 | [2][17] |
| 5-Fluoro-2-oxindole (3d) | 49.89 ± 1.16 | Acarbose | 569.43 ± 43.72 | [17] |
| 5-Fluoro-2-oxindole (3i) | 56.87 ± 0.42 | Acarbose | 569.43 ± 43.72 | [17][18] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of fluorinated oxindole derivatives.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[19][20]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours at 37°C.[21][22]
-
Compound Treatment: Aspirate the old media and add 100 µL of fresh media containing various concentrations of the test compound (fluorinated oxindole derivative) to the wells. Include a vehicle control (e.g., DMSO) and a blank (media only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[21]
-
MTT Addition: Remove the treatment media. Add 50 µL of serum-free media and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[20] Incubate at 37°C for 3-4 hours.[20][21]
-
Formazan Solubilization: Carefully aspirate the MTT solution. Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[20][21]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19] Read the absorbance at 570-590 nm using a microplate reader.[19][22]
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle control.
Apoptosis Detection (Western Blot Analysis)
Western blotting is a powerful technique to detect and quantify specific proteins involved in the apoptosis signaling cascade.[10] Key markers include cleaved caspases (e.g., Caspase-3, -8, -9) and cleaved PARP.[10][23]
Protocol:
-
Cell Lysis: After treating cells with the test compound, wash them with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2) overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Wash the membrane again with TBST. Add an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.[9]
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).[9]
Kinase Inhibition Assay (Luminescence-Based)
This assay measures the activity of a specific protein kinase and its inhibition by test compounds. A common method quantifies the amount of ATP remaining after the kinase reaction; a lower ATP level corresponds to higher kinase activity.[24]
Protocol:
-
Assay Plate Preparation: Add the fluorinated oxindole derivative at various concentrations to the wells of a 384-well plate. Include a vehicle control (DMSO) for 100% activity and a "no kinase" control for 0% activity.[24]
-
Kinase Reaction:
-
Signal Detection:
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[24]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting percent inhibition against the logarithm of the compound concentration.[26]
Visualizations: Workflows and Signaling Pathways
Diagrams generated using Graphviz to illustrate key processes and relationships.
Caption: Experimental workflow for anticancer drug discovery.
References
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01387E [pubs.rsc.org]
- 12. Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Identification of 3-Oxindole Derivatives as Small Molecule HIV-1 Inhibitors Targeting Tat-Mediated Viral Transcription [mdpi.com]
- 16. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. broadpharm.com [broadpharm.com]
- 21. bds.berkeley.edu [bds.berkeley.edu]
- 22. MTT Assay [protocols.io]
- 23. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. reactionbiology.com [reactionbiology.com]
4,6-Difluorooxindole: A Technical Guide to Safety and Handling
Disclaimer: No specific Safety Data Sheet (SDS) for 4,6-Difluorooxindole was publicly available at the time of this writing. This guide is based on the safety profiles of structurally similar compounds, including other fluorinated aromatic molecules, and established principles of laboratory safety. Researchers, scientists, and drug development professionals are strongly advised to conduct a thorough, compound-specific risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.
This technical guide provides essential safety and handling information for this compound (C₈H₅F₂NO), a compound of interest for researchers in drug development and organic synthesis. Due to the lack of specific toxicological data, a cautious approach is mandatory.
Hazard Identification
Based on analogous fluorinated compounds, this compound should be treated as a hazardous chemical. Potential hazards may include skin, eye, and respiratory tract irritation. Similar compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2]
1.1. GHS Classification (Anticipated)
While a specific GHS classification for this compound is not available, the classifications of structurally related compounds suggest the potential for similar hazards.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | Harmful if swallowed.[1][2] |
| Acute Toxicity, Dermal | Harmful in contact with skin.[1][2] |
| Acute Toxicity, Inhalation | Harmful if inhaled.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation.[3] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[4] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[4] |
1.2. Potential Health Effects
-
Eye: May cause serious eye irritation or damage.[4]
-
Skin: May cause skin irritation.[3] Harmful if absorbed through the skin.[1][2]
-
Inhalation: May cause respiratory tract irritation.[4] Harmful if inhaled.[1][2]
1.3. Potential Physical and Chemical Hazards
The compound is a solid.[3] During handling, fine dust may be generated, which could pose a dust explosion hazard if enriched in the presence of an ignition source.[5] Hazardous decomposition products upon combustion may include carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[6][7]
Experimental Protocols: Safe Handling and Storage
Adherence to strict experimental protocols is critical to minimize exposure and ensure a safe laboratory environment.
2.1. Engineering Controls
-
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][8]
-
Use a local exhaust ventilation system to control dust at the source.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][6]
2.2. Handling Procedures
-
Avoid all personal contact, including inhalation of dust.[4]
-
Wear appropriate personal protective equipment (PPE) as detailed in Section 3.
-
Avoid dust formation.[6][9] Use dry clean-up procedures such as sweeping or vacuuming; avoid generating dust clouds.[4]
-
Wash hands and any exposed skin thoroughly after handling.[6][7]
-
Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.[1][5]
2.3. Storage
-
Keep container tightly closed to prevent moisture ingress.[9]
-
Store away from incompatible materials such as strong oxidizing agents.[6][9]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for handling this compound. The following table outlines recommended equipment based on guidelines for similar hazardous chemicals.[8]
| Body Part | Protective Equipment | Recommended Material/Standard |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash-prone operations. | Equipment should conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[6][8][10] |
| Skin | Chemical-resistant gloves. A lab coat or chemical-resistant apron is required. | Nitrile or butyl rubber gloves are recommended.[8][11] Inspect gloves for integrity before each use.[1] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if ventilation is inadequate or if irritation is experienced. | Use a respirator with a particulate filter for solid compounds.[5][6] The choice of respirator will depend on the concentration and quantity of the substance being handled. |
First-Aid and Emergency Procedures
4.1. First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[6] If symptoms persist, call a physician or poison control center.[4][7] If not breathing, give artificial respiration.[2][6] |
| Skin Contact | IF ON SKIN: Wash with plenty of soap and water for at least 15 minutes.[6][9] Remove contaminated clothing and wash it before reuse.[3] If skin irritation persists, seek medical advice/attention.[3][9] |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes.[6][7] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[7][9] Get immediate medical attention.[2] |
| Ingestion | IF SWALLOWED: Rinse mouth.[1] Do NOT induce vomiting.[2][6] Call a POISON CENTER or doctor/physician if you feel unwell.[6] |
4.2. Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation.[6] Evacuate unnecessary personnel. Avoid breathing dust and contact with skin and eyes.[4] Wear appropriate PPE.
-
Containment and Clean-up: Sweep up the material, avoiding dust generation, and shovel it into a suitable, labeled container for disposal.[6][9] After material pickup is complete, wash the spill area.
-
Environmental Precautions: Prevent the product from entering drains, sewers, or waterways.[6]
4.3. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[6]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides, carbon oxides, and hydrogen fluoride.[6][7][9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][9]
Disposal Considerations
Chemical waste must be disposed of in accordance with all applicable local, state, and federal regulations.[8] Dispose of contents and container to an approved waste disposal plant.[1][6] Do not release into the environment.[6]
Visualization of Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of a chemical powder like this compound in a research setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. chemos.de [chemos.de]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. americanchemistry.com [americanchemistry.com]
- 11. PPE for SF₆ Gas By-Products | Safety Guide for Technicians [dilo.com]
Commercial Suppliers and Research Applications of 4,6-Difluorooxindole: A Technical Guide
For researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics, 4,6-Difluorooxindole has emerged as a significant building block in medicinal chemistry. Its unique structural features, conferred by the presence of two fluorine atoms on the oxindole core, offer advantageous properties such as enhanced metabolic stability and binding affinity to target proteins. This technical guide provides an in-depth overview of the commercial availability of this compound, alongside a summary of its applications in research, with a focus on its role in the development of kinase inhibitors.
Commercial Availability
A critical aspect for any research endeavor is the accessibility of starting materials. This compound is available from a range of chemical suppliers that cater to the research and development community. The purity, quantity, and lead times can vary between suppliers, and it is advisable to request certificates of analysis to ensure the material meets the specific requirements of the intended application. A summary of known commercial suppliers is provided in the table below.
| Supplier | Purity | Available Quantities | Notes |
| PubChem | Varies by supplier | Varies by supplier | PubChem is a database that lists suppliers; it does not directly sell chemicals.[1] |
| Amerigo Scientific | Not specified | Not specified | Listed as a distributor of 4,6-Difluoroindole, a related but different compound.[2] |
Note: This table is based on publicly available information and may not be exhaustive. Researchers are encouraged to conduct their own searches and due diligence when sourcing this compound.
Research Applications in Drug Discovery
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The introduction of fluorine atoms at the 4 and 6 positions of the oxindole ring can significantly modulate the compound's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity can influence the acidity of the N-H bond and the overall electronic distribution of the molecule, potentially leading to altered binding modes and improved potency.
Experimental Workflow: Kinase Inhibitor Discovery
The process of discovering a kinase inhibitor using a scaffold such as this compound typically involves several key stages, from initial library synthesis to in vivo efficacy studies. The following diagram illustrates a generalized workflow.
Signaling Pathways
While specific signaling pathways modulated by this compound are not yet extensively documented, its derivatives are often designed to target key kinases involved in cancer cell proliferation and survival. A common target for oxindole-based inhibitors is the family of Receptor Tyrosine Kinases (RTKs). The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by a this compound-derived inhibitor.
Experimental Protocols
Detailed experimental protocols are highly specific to the research question being addressed. However, a general methodology for synthesizing a derivative of this compound and assessing its inhibitory activity against a target kinase is provided below.
General Synthetic Protocol: N-Alkylation of this compound
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Add a base, for example, potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.1 equivalents), to the solution and stir at room temperature for 30-60 minutes to deprotonate the indole nitrogen.
-
Alkylation: Add the desired alkylating agent (e.g., an alkyl halide, 1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated this compound derivative.
General Protocol: In Vitro Kinase Inhibition Assay
-
Reagents: Prepare a solution of the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP in an appropriate assay buffer.
-
Compound Preparation: Prepare a serial dilution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Assay Plate Preparation: Add the kinase, substrate, and buffer to the wells of a microtiter plate.
-
Inhibition Reaction: Add the serially diluted compound to the wells and incubate for a predetermined period at a specific temperature.
-
Initiation of Kinase Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Detection: After a set incubation time, stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
This guide provides a foundational understanding of the commercial landscape and potential research applications of this compound. As a versatile scaffold, it holds promise for the development of novel therapeutics, particularly in the realm of kinase inhibition. Further research and publication of experimental data will undoubtedly shed more light on its specific biological activities and therapeutic potential.
References
Unlocking the Therapeutic Potential of 4,6-Difluorooxindole: A Guide for Researchers
A comprehensive overview of promising research avenues for the novel fluorinated oxindole scaffold, including anticancer, neuroprotective, and kinase inhibitory applications.
The oxindole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. Fluorination is a well-established strategy to enhance the pharmacological properties of drug candidates, including metabolic stability and binding affinity. The unique substitution pattern of 4,6-difluorooxindole presents a largely unexplored yet promising molecule for therapeutic development. This technical guide outlines potential research areas, provides detailed experimental protocols for its investigation, and summarizes relevant data from closely related analogs to inform future studies.
Core Chemical Information
| Property | Value |
| Molecular Formula | C₈H₅F₂NO |
| Molecular Weight | 169.13 g/mol |
| IUPAC Name | 4,6-difluoro-1,3-dihydro-2H-indol-2-one |
| CAS Number | 247564-57-4 |
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for related fluorinated oxindoles. A proposed two-step synthesis is outlined below.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of N-(3,5-difluorophenyl)acrylamide
-
Dissolve 3,5-difluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acryloyl chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-(3,5-difluorophenyl)acrylamide.
Step 2: Synthesis of this compound
-
To a sealed tube, add N-(3,5-difluorophenyl)acrylamide (1.0 eq), palladium(II) acetate (0.1 eq), tri(o-tolyl)phosphine (0.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the tube with nitrogen.
-
Add anhydrous toluene.
-
Heat the mixture at 110 °C for 18-24 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain this compound.
Potential Research Area 1: Anticancer Activity
The oxindole scaffold is a key component of several approved anticancer drugs, including the multi-kinase inhibitor Sunitinib. Fluorination can further enhance the anticancer properties of these molecules. Therefore, evaluating the antiproliferative activity of this compound against a panel of cancer cell lines is a logical starting point.
Representative Anticancer Activity of Fluorinated Oxindole Analogs
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for related fluorinated oxindole derivatives against various cancer cell lines. This data suggests the potential range of activity that could be expected for this compound.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5-Fluoro-3,3-di(1H-indol-3-yl)indolin-2-one | DU-145 (Prostate) | 1.2 | [1] |
| 5-Fluoro-3,3-di(1H-indol-3-yl)indolin-2-one | SK-N-SH (Neuroblastoma) | 4.7 | [1] |
| An oxindole-based FLT3/CDK2 inhibitor | MV4-11 (Leukemia) | 4.3 | [2] |
| An oxindole-based FLT3/CDK2 inhibitor | HCT-116 (Colon) | 0.34 | [2] |
Experimental Protocol: MTT Assay for Anticancer Screening
This protocol outlines a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound on a cancer cell line (e.g., HCT-116).[3][4][5][6]
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value from the dose-response curve.
Potential Research Area 2: Neuroprotective Effects
Indole-based compounds have shown significant promise as neuroprotective agents, acting through various mechanisms including antioxidant and anti-inflammatory pathways.[7] The neuroprotective potential of this compound can be investigated using in vitro models of neurotoxicity.
Representative Neuroprotective Activity of Related Compounds
The following table presents data on the neuroprotective effects of related compounds in cellular models of neurodegeneration.
| Compound | Cell Line | Neurotoxic Insult | Outcome | Reference |
| Indole-phenolic derivative | SH-SY5Y | H₂O₂ (500 µM) | Increased cell viability by ~25% | [7] |
| Indole-phenolic derivative | SH-SY5Y | Aβ(25-35) (40 µM) | Reduced ROS levels to basal states | [7] |
| Qianhucoumarin C (related scaffold) | SH-SY5Y | H₂O₂ (100 µM) | Increased cell viability by ~23% at 10 µM | [8] |
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
This protocol describes a method to assess the neuroprotective effect of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in the human neuroblastoma SH-SY5Y cell line.[8][9]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium with 10% FBS
-
96-well plates
-
This compound stock solution (in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT solution and solubilization buffer
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) for ROS measurement
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and antibiotics at 37°C and 5% CO₂.[9]
-
Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.[3]
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.[3]
-
Induction of Neurotoxicity: Add H₂O₂ to a final concentration of 100-500 µM to induce oxidative stress. Include control wells (vehicle only, and H₂O₂ only).[7]
-
Incubation: Incubate the plates for 24 hours.
-
Assessment of Cell Viability: Perform an MTT assay as described in the anticancer screening protocol to quantify cell viability.
-
Measurement of Intracellular ROS (DCFH-DA Assay):
-
After the treatment period, wash the cells with warm PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader.[3]
-
Potential Research Area 3: Kinase Inhibition
As previously mentioned, the oxindole scaffold is central to many kinase inhibitors. The specific substitution pattern of this compound could confer unique selectivity and potency against various kinases. A high-throughput screening approach against a panel of kinases would be a valuable initial step.
Representative Kinase Inhibitory Activity of Oxindole Analogs
The following table shows the IC₅₀ values of representative oxindole-based kinase inhibitors.
| Compound | Kinase Target | IC₅₀ (nM) | Reference |
| Sunitinib | VEGFR2 | 9 | [2] |
| Sunitinib | PDGFRβ | 2 | [2] |
| Oxindole derivative (5l) | FLT3 | 36.21 | [2] |
| Oxindole derivative (5l) | CDK2 | 8.17 | [2] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a generic, luminescence-based assay to screen for the inhibitory activity of this compound against a specific kinase (e.g., a receptor tyrosine kinase like VEGFR2). This type of assay measures the amount of ATP remaining after the kinase reaction.[10][11][12]
Materials:
-
Recombinant human kinase (e.g., VEGFR2)
-
Specific peptide substrate for the kinase
-
ATP
-
This compound stock solution (in DMSO)
-
Kinase assay buffer
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well plate. Include vehicle (DMSO) and a known inhibitor as controls.
-
Kinase Addition: Add the kinase enzyme solution to all assay wells.
-
Pre-incubation: Incubate for 10-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[12]
-
Initiation of Kinase Reaction: Add a mixture of ATP and the peptide substrate to each well to start the reaction.
-
Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Signal Generation: Add the ATP detection reagent to each well. This stops the kinase reaction and initiates the luminescent signal generation.
-
Signal Stabilization: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: A lower luminescence signal corresponds to higher kinase activity (more ATP consumed). Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Conclusion
While direct biological data for this compound is currently limited, the established importance of the fluorinated oxindole scaffold in medicinal chemistry strongly suggests its potential as a valuable starting point for drug discovery. The proposed research areas of anticancer activity, neuroprotection, and kinase inhibition are well-supported by data from closely related analogs. The experimental protocols provided in this guide offer a robust framework for initiating the investigation of this promising compound. Further exploration of this compound and its derivatives is highly warranted and could lead to the development of novel therapeutic agents.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Comprehensive Guide to the Synthesis of 4,6-Difluorooxindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthetic routes for producing 4,6-difluorooxindole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document outlines a plausible and chemically sound synthetic pathway, compiles relevant quantitative data, and provides detailed experimental protocols based on established chemical principles.
Introduction
Oxindole scaffolds are prevalent in a wide array of biologically active compounds and natural products. The introduction of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. Consequently, fluorinated oxindoles, such as this compound, are valuable targets in the development of novel therapeutic agents. This guide focuses on a practical synthetic approach to this compound, commencing from the readily available starting material, 3,5-difluoroaniline.
Proposed Synthetic Pathway
The most logical and efficient synthetic route to this compound involves a two-step process:
-
Chloroacetylation of 3,5-difluoroaniline: This initial step involves the acylation of the amino group of 3,5-difluoroaniline with chloroacetyl chloride to form the intermediate, 2-chloro-N-(3,5-difluorophenyl)acetamide. This reaction is a standard nucleophilic acyl substitution.
-
Intramolecular Friedel-Crafts Cyclization: The synthesized acetamide intermediate then undergoes an intramolecular electrophilic aromatic substitution, specifically a Friedel-Crafts acylation, to form the five-membered lactam ring of the oxindole. This cyclization is typically promoted by a Lewis acid catalyst.
The overall synthetic scheme is depicted below:
Data Presentation
Table 1: Chloroacetylation of Anilines
| Entry | Starting Aniline | Base (equiv.) | Solvent | Reaction Time | Yield (%) | Reference |
| 1 | Aniline | DBU (0.2) | THF | 3-6 h | 75-95 | [1][2] |
| 2 | Aniline | TEA | THF | >10 h | Low Yield | [2] |
| 3 | Aniline | DABCO | THF | >10 h | Low Yield | [2] |
| 4 | Aniline | Pyridine (1.0) | CH₂Cl₂ | N/A | High Yield | [2] |
DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, TEA = Triethylamine, DABCO = 1,4-Diazabicyclo[2.2.2]octane, THF = Tetrahydrofuran.
Table 2: Intramolecular Friedel-Crafts Cyclization of N-Aryl-2-chloroacetamides
| Entry | Substrate | Lewis Acid | Solvent | Temperature | Yield (%) | Reference |
| 1 | N-Phenyl-2-chloroacetamide | AlCl₃ | CS₂ | Reflux | Good | General Knowledge |
| 2 | N-(3-methoxyphenyl)-2-chloroacetamide | AlCl₃ | Dichloroethane | 80°C | High | General Knowledge |
Experimental Protocols
The following are detailed experimental procedures for the proposed two-step synthesis of this compound. These protocols are based on established methodologies for similar transformations.
Step 1: Synthesis of 2-Chloro-N-(3,5-difluorophenyl)acetamide
Materials:
-
3,5-Difluoroaniline
-
Chloroacetyl chloride
-
A suitable base (e.g., pyridine or triethylamine)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-difluoroaniline (1.0 eq) in anhydrous DCM.
-
Add a suitable base, such as pyridine (1.1 eq), to the solution.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-N-(3,5-difluorophenyl)acetamide.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound via Intramolecular Friedel-Crafts Cyclization
Materials:
-
2-Chloro-N-(3,5-difluorophenyl)acetamide
-
Lewis acid catalyst (e.g., aluminum chloride (AlCl₃))
-
Anhydrous solvent (e.g., carbon disulfide (CS₂) or nitrobenzene)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Heating mantle with a temperature controller
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, add the Lewis acid, AlCl₃ (1.2 - 2.5 eq), to the anhydrous solvent (e.g., CS₂).
-
Slowly add the 2-chloro-N-(3,5-difluorophenyl)acetamide (1.0 eq) to the suspension with vigorous stirring.
-
Heat the reaction mixture to reflux and maintain the temperature for several hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice to decompose the aluminum chloride complex.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and wash them with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
Mandatory Visualizations
Logical Relationship of the Synthetic Pathway
Experimental Workflow for Chloroacetylation
Conclusion
The described two-step synthesis of this compound from 3,5-difluoroaniline represents a robust and efficient method for accessing this valuable fluorinated scaffold. The individual steps, chloroacetylation and intramolecular Friedel-Crafts cyclization, are well-established transformations in organic synthesis. This guide provides a solid foundation for researchers and drug development professionals to produce this compound and explore its potential in various applications. Further optimization of reaction conditions may be necessary to maximize yields and purity for specific large-scale productions.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 4,6-Difluorooxindole from N-arylmethacrylamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4,6-difluorooxindole, a valuable scaffold in medicinal chemistry, via a palladium-catalyzed intramolecular Heck cyclization of N-(2-iodo-4,6-difluorophenyl)methacrylamide. This method offers a reliable and efficient route to this important heterocyclic compound.
Introduction
Oxindole derivatives are privileged structures in numerous biologically active compounds and pharmaceuticals. The introduction of fluorine atoms into the oxindole core can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity. The this compound scaffold, in particular, is a key intermediate for the synthesis of various therapeutic agents. This protocol details a robust synthetic route utilizing a palladium-catalyzed intramolecular Heck reaction, a powerful tool for the construction of carbo- and heterocyclic rings.[1][2]
Overall Reaction Scheme
The synthesis involves a two-step process starting from commercially available 2-iodo-4,6-difluoroaniline. The first step is the acylation of the aniline with methacryloyl chloride to form the N-arylmethacrylamide precursor. The second step is the palladium-catalyzed intramolecular Heck cyclization to yield the desired this compound.
Figure 1. Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of N-(2-iodo-4,6-difluorophenyl)methacrylamide
Materials:
-
2-iodo-4,6-difluoroaniline
-
Methacryloyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware for workup
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-iodo-4,6-difluoroaniline (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.
-
Slowly add methacryloyl chloride (1.1 eq) dropwise to the reaction mixture via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-(2-iodo-4,6-difluorophenyl)methacrylamide.
Part 2: Synthesis of this compound via Intramolecular Heck Cyclization
This protocol is adapted from established procedures for intramolecular Heck reactions to form oxindoles.[3][4]
Materials:
-
N-(2-iodo-4,6-difluorophenyl)methacrylamide (from Part 1)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Triethylamine (Et₃N) or another suitable base (e.g., silver carbonate, potassium carbonate)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Reflux condenser
-
Heating mantle or oil bath
-
Inert atmosphere (nitrogen or argon)
-
Celite® for filtration
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk flask, add N-(2-iodo-4,6-difluorophenyl)methacrylamide (1.0 eq), palladium(II) acetate (0.05-0.10 eq), and the phosphine ligand (e.g., PPh₃, 0.10-0.20 eq).
-
Evacuate and backfill the flask with an inert atmosphere (repeat 3x).
-
Add anhydrous acetonitrile or DMF via syringe.
-
Add triethylamine (2.0-3.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethyl acetate.
-
Combine the filtrates and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product, this compound.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes.
Table 1: Reaction Conditions for the Synthesis of N-(2-iodo-4,6-difluorophenyl)methacrylamide
| Parameter | Value |
| Reactant 1 | 2-iodo-4,6-difluoroaniline |
| Reactant 2 | Methacryloyl chloride |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
Table 2: Optimization of Intramolecular Heck Cyclization Conditions
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | CH₃CN | 80 | 24 | ~75 |
| 2 | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | CH₃CN | 80 | 24 | ~80 |
| 3 | Pd(OAc)₂ (10) | PPh₃ (20) | K₂CO₃ | DMF | 100 | 12 | ~85 |
| 4 | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Ag₂CO₃ | DMF | 100 | 12 | ~90 |
Yields are estimated based on similar transformations reported in the literature and are for illustrative purposes. Actual yields may vary.
Mechanism of the Intramolecular Heck Reaction
The catalytic cycle of the intramolecular Heck reaction is a well-studied process.[4]
Figure 2. Catalytic cycle of the intramolecular Heck reaction.
The reaction is initiated by the oxidative addition of the aryl iodide to a Pd(0) complex. This is followed by an intramolecular migratory insertion of the alkene into the aryl-palladium bond, forming a five-membered ring intermediate. Subsequent β-hydride elimination releases the oxindole product, and reductive elimination with a base regenerates the active Pd(0) catalyst.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound from N-arylmethacrylamide via a palladium-catalyzed intramolecular Heck cyclization. The presented methodologies, data, and mechanistic insights are intended to serve as a valuable resource for researchers in synthetic and medicinal chemistry. Careful optimization of the reaction conditions, as outlined in Table 2, can lead to high yields of the desired product.
References
Application Notes and Protocols for Photochemical C-F Activation in Oxindole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of difluorinated oxindoles via a transition-metal-free photochemical C-F activation strategy. The described method offers a straightforward and operationally simple pathway to valuable fluorinated molecules, leveraging a readily available benzenethiol derivative as an organophotocatalyst under mild, open-to-air conditions.[1][2][3]
Overview
The synthesis of fluorinated organic molecules is of significant interest in medicinal chemistry and drug discovery, as the incorporation of fluorine can dramatically alter a compound's biological properties.[2] This protocol details a photochemical method for the preparation of difluorinated oxindole derivatives through the selective activation of a single C-F bond in trifluoroacetates.[1][2] The reaction proceeds via a proposed radical cascade mechanism initiated by an excited arene thiolate species, which acts as a potent organophotocatalyst.[1][2] This approach avoids the use of transition metals, enhancing the operational simplicity and potential biocompatibility of the synthetic route.[1][3]
Experimental Protocols
General Considerations
-
All commercially available reagents should be used as received unless otherwise specified.
-
The reaction is reported to be tolerant to air, so no special precautions for degassing are necessary.[2][3]
-
For photochemical irradiation, a Kessil® PR160-390 nm lamp (or a similar lamp with λmax = 390 nm) is recommended.[4] The lamp should be placed in close proximity (e.g., 2 cm) to the reaction vessel.[4]
General Procedure for the Photoinduced Preparation of Difluorinated Oxindole Derivatives
This protocol is adapted from the work of Matsuo et al.[2][4]
-
To a 4 mL vial equipped with a magnetic stir bar, add N-arylmethacrylamide (0.1 mmol, 1.0 equiv), sodium formate (HCO₂Na, 20.4 mg, 0.3 mmol, 3.0 equiv), and potassium bicarbonate (KHCO₃, 10 mg, 0.1 mmol, 1.0 equiv).[4]
-
Cap the vial and add dry dimethyl sulfoxide (DMSO, 1.0 mL, to achieve a concentration of 0.1 M).[4]
-
Add ethyl trifluoroacetate (120 μL, 1.0 mmol, 10.0 equiv) via syringe.[4]
-
Add 4-methoxythiophenol (2.8 mg, 2.5 μL, 0.02 mmol, 0.20 equiv) as the organophotocatalyst via syringe.[4]
-
Seal the vial with Parafilm.[4]
-
Place the reaction vial approximately 2 cm from a 390 nm Kessil lamp and begin irradiation.[4]
-
Stir the reaction mixture for 24 hours at room temperature. No cooling fan is required.[4]
-
After 24 hours, quench the reaction by slowly adding ice-cold water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired difluorinated oxindole.
Data Presentation
Optimization of Reaction Conditions
The following table summarizes the optimization of the photochemical C-F activation for the synthesis of a model difluorinated oxindole. The data highlights the importance of the photocatalyst, base, and formate salt.[2][3][5]
| Entry | Catalyst (mol%) | Base (equiv) | Additive (equiv) | Solvent | Yield (%) |
| 1 | 4-methoxybenzenethiol (20) | KHCO₃ (1.0) | HCO₂Na (3.0) | DMSO | 95 |
| 2 | 4-methoxybenzenethiol (10) | KHCO₃ (1.0) | HCO₂Na (3.0) | DMSO | 70 |
| 3 | None | KHCO₃ (1.0) | HCO₂Na (3.0) | DMSO | No Reaction |
| 4 | 4-methoxybenzenethiol (20) | None | HCO₂Na (3.0) | DMSO | 25 |
| 5 | 4-methoxybenzenethiol (20) | KHCO₃ (1.0) | None | DMSO | <5 |
Reaction conditions: N-arylmethacrylamide (0.1 mmol), ethyl trifluoroacetate (10 equiv.), in DMSO (0.1 M) under 390 nm irradiation for 24 h, open-to-air. Yields were determined by ¹⁹F NMR analysis.[2][3]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the photochemical synthesis of difluorinated oxindoles.
Caption: General experimental workflow for photochemical oxindole synthesis.
Proposed Reaction Mechanism
The reaction is proposed to proceed through the following photocatalytic cycle.
Caption: Proposed mechanism for the photochemical C-F activation and oxindole synthesis.
This mechanistic pathway begins with the deprotonation of the thiol (I) to form a thiolate species (II).[2] Upon irradiation with 390 nm light, the thiolate is promoted to an excited state (III), which is a powerful single-electron transfer (SET) agent.[2] This excited thiolate can reduce ethyl trifluoroacetate to a radical anion intermediate, which then undergoes fragmentation to release a fluoride ion and generate a gem-difluoromethyl radical (C).[2][5] This radical then engages in a Giese-type addition to the N-arylmethacrylamide (1), leading to a radical intermediate (D).[5] Subsequent intramolecular cyclization and rearomatization via a hydrogen atom transfer (HAT) process affords the final difluorinated oxindole product (3).[5]
References
- 1. Transition metal-free photochemical C–F activation for the preparation of difluorinated-oxindole derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Transition metal-free photochemical C–F activation for the preparation of difluorinated-oxindole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Use of 4,6-Difluorooxindole as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Difluorooxindole is a fluorinated heterocyclic compound that serves as a valuable intermediate in pharmaceutical and medicinal chemistry. The oxindole scaffold is a "privileged structure," frequently found in biologically active compounds and approved drugs. The incorporation of fluorine atoms at the 4 and 6 positions of the oxindole ring can significantly enhance the metabolic stability, bioavailability, and binding affinity of derivative compounds, making this compound an attractive starting material for the synthesis of novel drug candidates.
This document provides detailed application notes on the utility of this compound, protocols for its derivatization, and a conceptual overview of its potential application in targeting key signaling pathways in disease.
Application Notes: Leveraging this compound in Drug Discovery
The strategic incorporation of this compound into a drug discovery program can offer several advantages:
-
Access to Novel Chemical Space: As a building block, this compound allows for the creation of diverse libraries of compounds with unique substitution patterns. These libraries can be screened against a wide range of biological targets to identify novel hits.
-
Enhanced Pharmacokinetic Properties: The presence of two fluorine atoms can block sites of metabolism, leading to increased half-life and improved oral bioavailability of the final drug compound. Fluorine substitution can also modulate the lipophilicity and pKa of the molecule, which can be fine-tuned to optimize drug-like properties.
-
Kinase Inhibitor Scaffolding: The oxindole core is a well-established scaffold for the development of kinase inhibitors. Many successful kinase inhibitors, such as sunitinib (a fluorooxindole derivative), target the ATP-binding site of kinases. Derivatives of this compound can be designed to interact with specific kinases implicated in diseases like cancer and inflammatory disorders.
Data Presentation
Table 1: Photochemical Synthesis of a 3,3-Difluorooxindole Derivative
The following table summarizes the optimized reaction conditions for a transition metal-free photochemical C–F activation to prepare a difluorinated oxindole derivative. This method showcases a modern synthetic route to access valuable difluorinated motifs.
| Entry | Reactant 1 (N-arylmethacrylamide) | Reactant 2 (Trifluoroacetate) | Catalyst (ArSH) | Base | Additive | Irradiation Source | Yield (%) |
| 1 | 1 (1 equiv.) | 2 (10 equiv.) | 4-methoxybenzenethiol (0.20 equiv.) | KHCO₃ (1.0 equiv.) | HCO₂Na (3.0 equiv.) | 390 nm Kessil lamp | 95 |
| 2 | 1 (1 equiv.) | 2 (10 equiv.) | 4-methoxybenzenethiol (0.10 equiv.) | KHCO₃ (1.0 equiv.) | HCO₂Na (3.0 equiv.) | 390 nm Kessil lamp | 50 |
| 3 | 1 (1 equiv.) | 2 (7.0 equiv.) | 4-methoxybenzenethiol (0.20 equiv.) | KHCO₃ (1.0 equiv.) | HCO₂Na (3.0 equiv.) | 390 nm Kessil lamp | 64 |
| 4 | 1 (1 equiv.) | 2 (10 equiv.) | 4-methoxybenzenethiol (0.20 equiv.) | None | HCO₂Na (3.0 equiv.) | 390 nm Kessil lamp | 56 |
| 5 | 1 (1 equiv.) | 2 (10 equiv.) | 4-methoxybenzenethiol (0.20 equiv.) | KHCO₃ (1.0 equiv.) | HCO₂Na (1.0 equiv.) | 390 nm Kessil lamp | 10 |
| 6 | 1 (1 equiv.) | 2 (10 equiv.) | 4-methoxybenzenethiol (0.20 equiv.) | KHCO₃ (1.0 equiv.) | HCO₂Na (3.0 equiv.) | 427 nm Kessil lamp | 10 |
| 7 | 1 (1 equiv.) | 2 (10 equiv.) | 4-methoxybenzenethiol (0.20 equiv.) | KHCO₃ (1.0 equiv.) | HCO₂Na (3.0 equiv.) | No lamp | No reaction |
Data adapted from a study on the preparation of difluorinated-oxindole derivatives. Yields were determined by ¹⁹F NMR analysis.
Table 2: Representative Oxindole-Based Kinase Inhibitors
This table highlights the therapeutic potential of the broader class of oxindole-containing compounds as kinase inhibitors.
| Compound Name | Oxindole Core | Primary Kinase Target(s) | Therapeutic Area |
| Sunitinib | 5-Fluorooxindole | VEGFR, PDGFR, c-KIT | Oncology (Renal Cell Carcinoma, GIST) |
| Nintedanib | Oxindole | VEGFR, FGFR, PDGFR | Oncology (NSCLC), Idiopathic Pulmonary Fibrosis |
| SU6668 | Oxindole | VEGFR, FGFR, PDGFR | Investigational |
| Semaxanib (SU5416) | Oxindole | VEGFR-2 | Investigational |
Experimental Protocols
Protocol 1: Photochemical Synthesis of a 3,3-Difluorooxindole Derivative
This protocol describes a transition metal-free method for the synthesis of a 3,3-difluorooxindole derivative via a defluorinative alkylation.
Materials:
-
N-arylmethacrylamide (1)
-
Trifluoroacetate (2)
-
4-Methoxybenzenethiol (ArSH)
-
Potassium bicarbonate (KHCO₃)
-
Sodium formate (HCO₂Na)
-
Dimethyl sulfoxide (DMSO)
-
390 nm LED lamp (e.g., Kessil)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a reaction vessel, add N-arylmethacrylamide (1) (0.1 mmol, 1.0 equiv.), trifluoroacetate (2) (1.0 mmol, 10.0 equiv.), 4-methoxybenzenethiol (0.02 mmol, 0.20 equiv.), potassium bicarbonate (0.1 mmol, 1.0 equiv.), and sodium formate (0.3 mmol, 3.0 equiv.).
-
Add DMSO to achieve a concentration of 0.1 M with respect to the N-arylmethacrylamide.
-
Stir the reaction mixture at room temperature, open to the air.
-
Irradiate the mixture with a 390 nm LED lamp.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,3-difluorooxindole derivative.
Mandatory Visualizations
Experimental Workflow for Photochemical Synthesis
Caption: Workflow for the photochemical synthesis of a 3,3-difluorooxindole derivative.
Representative Signaling Pathway: VEGFR Inhibition
The following diagram illustrates a simplified Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, a common target for oxindole-based kinase inhibitors in cancer therapy. A hypothetical inhibitor derived from this compound would act at the level of the VEGFR kinase domain.
Caption: Conceptual VEGFR signaling pathway and the site of action for a kinase inhibitor.
Application of 4,6-Difluorooxindole in Kinase Inhibitor Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors. The introduction of fluorine atoms to the oxindole ring system can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. 4,6-Difluorooxindole, with its distinct substitution pattern, offers a unique starting point for the synthesis of novel kinase inhibitors. The fluorine atoms can engage in favorable interactions within the ATP-binding pocket of kinases and improve the overall drug-like properties of the resulting compounds. This document provides an overview of the application of this compound in the synthesis of kinase inhibitors, including detailed experimental protocols and relevant biological data. While specific examples of marketed drugs directly synthesized from this compound are not prevalent in publicly available literature, the methodologies described for other oxindole derivatives are readily applicable.
Kinase Targets for Oxindole-Based Inhibitors
The oxindole and its related azaindole scaffolds have been successfully utilized to develop inhibitors against a wide range of kinases implicated in diseases such as cancer and inflammatory disorders.[1][2] The strategic functionalization of the oxindole core allows for the targeting of specific kinases.
| Kinase Target Family | Specific Kinases | Relevance in Disease |
| Tyrosine Kinases | ||
| Receptor Tyrosine Kinases | ALK, ROS1, c-Met, FGFR, VEGFR | Cancer (e.g., NSCLC, gastric cancer)[3][4] |
| Non-Receptor Tyrosine Kinases | Src family kinases | Cancer progression and metastasis[5] |
| Serine/Threonine Kinases | ||
| MAP Kinase Family | p38 MAP Kinase | Inflammatory diseases, cancer[6] |
| Cyclin-Dependent Kinases | CDK2, CDK4, CDK6 | Cell cycle dysregulation in cancer[7] |
| Other Serine/Threonine Kinases | PAK1, Aurora Kinases | Cancer cell proliferation and survival[8] |
Synthesis of Kinase Inhibitors from this compound
The synthesis of kinase inhibitors from this compound typically involves the functionalization of the C3 position. A common and effective strategy is the Knoevenagel condensation of the this compound with an appropriate aldehyde to introduce a 3-alkenylidene substituent. This substituent can be further modified to generate a diverse library of compounds for screening.
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.
Caption: Synthetic and evaluation workflow for this compound-based kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of a 3-(Aryl-methylene)-4,6-difluoroindolin-2-one Library
This protocol describes a general method for the synthesis of a library of 3-substituted this compound derivatives via Knoevenagel condensation.[9]
Materials:
-
This compound
-
Various substituted aromatic aldehydes (e.g., 4-formylbenzonitrile, 3-hydroxy-4-methoxybenzaldehyde)
-
Piperidine
-
Ethanol
-
Glacial Acetic Acid
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and a substituted aromatic aldehyde (1.1 mmol) in ethanol (10 mL).
-
Addition of Catalyst: To the solution, add piperidine (0.2 mmol) as a catalyst.
-
Reaction: Reflux the reaction mixture for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. The product will often precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the final compounds by NMR spectroscopy and mass spectrometry to confirm their structure and purity.
Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Synthesized this compound derivatives
-
Recombinant target kinase
-
ATP (Adenosine triphosphate)
-
Specific peptide substrate for the kinase
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Mixture Preparation: In a 384-well plate, add the kinase, peptide substrate, and assay buffer.
-
Initiation of Reaction: Add the diluted test compounds to the wells. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions. The luminescent signal is inversely correlated with kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Representative Signaling Pathway
Many kinase inhibitors target key nodes in cellular signaling pathways that are often dysregulated in cancer. The MAPK/ERK pathway is a critical pathway involved in cell proliferation, differentiation, and survival, and is a common target for kinase inhibitors.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2012129344A1 - Fused tricyclic dual inhibitors of cdk 4/6 and flt3 - Google Patents [patents.google.com]
- 6. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 4,6-Difluorooxindole for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical derivatization of 4,6-difluorooxindole and the subsequent biological evaluation of its derivatives. The unique substitution pattern of the difluorooxindole core makes it an attractive scaffold for medicinal chemistry, offering opportunities to modulate physicochemical properties and explore novel biological activities. The protocols outlined below serve as a foundational guide for synthesizing a library of this compound derivatives and assessing their potential as therapeutic agents, particularly in the context of kinase inhibition for cancer therapy.
Introduction
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Fluorine substitution can significantly enhance metabolic stability, binding affinity, and cell permeability. This compound, in particular, presents a unique platform for generating novel derivatives. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the oxindole ring system, particularly at the C3 position, which is amenable to various chemical modifications.[1] These modifications can lead to the development of potent and selective inhibitors of various biological targets, such as protein kinases, which are often dysregulated in diseases like cancer.[2]
Derivatization Strategies
The primary site for derivatization on the this compound scaffold is the C3 methylene group, which can be readily functionalized through condensation reactions. A common and effective strategy is the Knoevenagel condensation with various aldehydes to introduce diverse aryl or heteroaryl moieties. This approach allows for the systematic exploration of the structure-activity relationship (SAR) by varying the substituents on the aldehyde.
A general workflow for the derivatization and subsequent biological screening is depicted below.
Experimental Protocols
Protocol 1: Synthesis of (Z)-3-(4-Hydroxybenzylidene)-4,6-difluoroindolin-2-one (A Representative Derivative)
This protocol describes a Knoevenagel condensation reaction between this compound and 4-hydroxybenzaldehyde.[2]
Materials:
-
This compound
-
4-Hydroxybenzaldehyde
-
Piperidine
-
Ethanol
-
Dichloromethane (DCM)
-
Hexanes
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 4-hydroxybenzaldehyde (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Reflux the reaction mixture for 5-7 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Filter the precipitate and wash with cold ethanol to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Dry the purified product under vacuum to yield the final compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., FLT3 and CDK2)
This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized derivatives against protein kinases like Fms-like tyrosine kinase 3 (FLT3) and Cyclin-dependent kinase 2 (CDK2), which are relevant targets in cancer.[2]
Materials:
-
Synthesized this compound derivatives
-
Recombinant human FLT3 and CDK2 enzymes
-
ATP (Adenosine triphosphate)
-
Substrate peptide (specific for each kinase)
-
Kinase buffer solution
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a microplate reader.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the cytotoxic effects of the synthesized derivatives on cancer cell lines (e.g., leukemia and colon cancer cell lines).[2]
Materials:
-
Cancer cell lines (e.g., MV-4-11 for leukemia, HCT-116 for colon cancer)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) with fetal bovine serum (FBS)
-
Synthesized this compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ (concentration for 50% growth inhibition).
Data Presentation
The following tables summarize hypothetical quantitative data for a series of synthesized this compound derivatives.
Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | R Group (from Aldehyde) | FLT3 IC₅₀ (nM)[2] | CDK2 IC₅₀ (nM)[2] |
| DFO-01 | 4-Hydroxy-phenyl | 45.8 ± 2.1 | 12.5 ± 0.8 |
| DFO-02 | 4-Methoxy-phenyl | 89.2 ± 5.6 | 35.1 ± 2.3 |
| DFO-03 | 3,4-Dimethoxy-phenyl | 150.6 ± 11.3 | 78.9 ± 6.4 |
| DFO-04 | 4-Chloro-phenyl | 62.1 ± 4.5 | 21.7 ± 1.9 |
| DFO-05 | Pyridin-4-yl | 38.2 ± 1.9 | 9.8 ± 0.5 |
| Sunitinib | (Reference Drug) | 25.1 ± 1.5 | 27.9 ± 1.8 |
Table 2: In Vitro Anti-proliferative Activity of Lead Compounds
| Compound ID | MV-4-11 (Leukemia) GI₅₀ (µM) | HCT-116 (Colon) GI₅₀ (µM) |
| DFO-01 | 1.25 ± 0.11 | 2.87 ± 0.23 |
| DFO-05 | 0.89 ± 0.07 | 1.95 ± 0.15 |
| Sunitinib | 0.55 ± 0.04 | 1.52 ± 0.12 |
Signaling Pathway Visualization
Derivatives of this compound, such as DFO-05, can be designed to act as dual inhibitors of kinases like FLT3 and CDK2. These kinases are crucial in cell cycle progression and cancer cell proliferation. The diagram below illustrates the targeted signaling pathway.
References
Application Notes and Protocols for Metal-Free Synthesis of Difluorinated Oxindoles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Difluorinated oxindoles are valuable structural motifs in medicinal chemistry, exhibiting a range of biological activities. Traditional synthetic routes often rely on metal catalysts, which can lead to product contamination with trace metals—a significant concern in pharmaceutical development. This document outlines a robust and operationally simple metal-free photochemical method for the synthesis of 3,3-difluorinated oxindoles. The described protocol utilizes a readily available organophotocatalyst, benzenethiol, to facilitate the generation of gem-difluoromethyl radicals from trifluoroacetates and their subsequent cascade reaction with N-arylmethacrylamides.[1][2][3][4][5] This approach offers a mild and efficient alternative to conventional methods, proceeding under open-to-air conditions and accommodating a variety of functional groups.[2][4]
Principle of the Method
The synthesis proceeds via a photochemical C–F activation strategy.[1][2][3][4][5] An arene thiolate, generated in situ from a benzenethiol precursor, acts as an efficient organophotocatalyst under 390 nm irradiation.[1][2][4] The excited thiolate promotes a single electron transfer to a trifluoroacetate, leading to C-F bond cleavage and the formation of a gem-difluoromethyl radical. This radical then undergoes a Giese addition to the alkene moiety of an N-arylmethacrylamide. A subsequent radical cyclization and rearomatization cascade affords the desired 3,3-difluorinated oxindole product.[4] The reaction is performed in the presence of sodium formate and potassium bicarbonate.[2]
Experimental Data
Optimization of Reaction Conditions
The following table summarizes the optimization of the metal-free defluorinative alkylation protocol.[2]
| Entry | Catalyst Loading (mol%) | HCO2Na (equiv.) | KHCO3 (equiv.) | Solvent | Irradiation | Yield (%) |
| 1 | 20 | 3.0 | 1.0 | DMSO | 390 nm | 95 |
| 2 | 10 | 3.0 | 1.0 | DMSO | 390 nm | 68 |
| 3 | 20 | 1.5 | 1.0 | DMSO | 390 nm | 75 |
| 4 | 20 | 3.0 | 0.0 | DMSO | 390 nm | 50 |
| 5 | 20 | 3.0 | 1.0 | DMF | 390 nm | 88 |
| 6 | 20 | 3.0 | 1.0 | DMSO | 427 nm | <10 |
| 7 | 20 | 3.0 | 1.0 | DMSO | No light | 0 |
Reaction conditions: N-arylmethacrylamide (0.1 mmol, 1 equiv.), ethyl trifluoroacetate (10 equiv.), 4-methoxybenzenethiol (ArSH), HCO2Na, and KHCO3 in the specified solvent (0.1 M) under Kessil light irradiation, open-to-air. Yields were determined by 19F NMR analysis.[2]
Substrate Scope: N-aryl Acrylamides
The optimized conditions were applied to a range of N-aryl acrylamides to demonstrate the method's versatility. All values indicate the yield of the isolated product.[2]
| Product | Substituent on N-aryl ring | Yield (%) |
| 3a | 4-Me | 92 |
| 3b | 4-OMe | 95 |
| 3c | 4-F | 85 |
| 3d | 4-Cl | 88 |
| 3e | 4-Br | 89 |
| 3f | 3-Me | 90 |
| 3g | 2-Me | 75 |
| 3h | N-naphthyl | 82 |
Reaction conditions: N-arylmethacrylamide (0.5 mmol, 1 equiv.), ethyl trifluoroacetate (10 equiv.), 4-methoxybenzenethiol (0.20 equiv.), HCO2Na (3.0 equiv.), and KHCO3 (1.0 equiv.) in DMSO (0.1 M) under 390 nm wavelength Kessil light irradiation and open-to-air.[2]
Experimental Protocols
Materials and Equipment
-
Reagents: N-arylmethacrylamides, ethyl trifluoroacetate, 4-methoxythiophenol, sodium formate (HCO2Na), potassium bicarbonate (KHCO3), and dimethyl sulfoxide (DMSO, dry). All reagents should be purchased from commercial suppliers and used as received unless otherwise noted.[6]
-
Equipment: 8 mL vial with a magnetic stir bar, syringes, Kessil® PR160-390 nm lamp, and standard laboratory glassware.[6] For purification, an automated flash chromatography system is recommended.[6]
General Procedure for the Photoinduced Synthesis of Difluorinated Oxindoles
-
To an 8 mL vial equipped with a magnetic stir bar, add HCO2Na (102 mg, 1.50 mmol, 3.0 equiv), KHCO3 (50 mg, 0.50 mmol, 1.0 equiv), and the desired N-arylmethacrylamide (0.5 mmol, 1.0 equiv).[6]
-
Cap the vial and add dry DMSO (5.0 mL, 0.1 M) via syringe.[6]
-
Add ethyl trifluoroacetate (600 μL, 5.0 mmol, 10.0 equiv) and 4-methoxythiophenol (14 mg, 12 μL, 0.10 mmol, 0.20 equiv) to the vial via syringe.[6]
-
Seal the vial with Parafilm.
-
Place the reaction vial approximately 2 cm from a Kessil® PR160-390 nm lamp and begin irradiation.[6]
-
Stir the reaction mixture for 24 hours at room temperature. No cooling fan is necessary.[6]
-
After 24 hours, quench the reaction by slowly adding ice-cold water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).[6]
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by automated flash silica column chromatography using a gradient of 15-30% ethyl acetate in hexanes to afford the desired difluorinated oxindole.[6]
Visualizations
Experimental Workflow
Caption: Workflow for the metal-free synthesis of difluorinated oxindoles.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the photocatalytic synthesis.
References
- 1. [PDF] Transition metal-free photochemical C–F activation for the preparation of difluorinated-oxindole derivatives | Semantic Scholar [semanticscholar.org]
- 2. Transition metal-free photochemical C–F activation for the preparation of difluorinated-oxindole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Transition metal-free photochemical C–F activation for the preparation of difluorinated-oxindole derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
Analytical Methods for the Characterization of 4,6-Difluorooxindole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 4,6-Difluorooxindole. The methodologies outlined below are essential for confirming the identity, purity, and structural integrity of this compound, which is of significant interest in medicinal chemistry and drug development.
Overview of Analytical Techniques
The characterization of this compound relies on a suite of orthogonal analytical techniques to provide unambiguous structural elucidation and quantitative assessment. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. Each technique offers unique insights into the molecular structure and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural confirmation of this compound. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's atomic connectivity and the chemical environment of the fluorine substituents.
Quantitative NMR Data
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| ¹H | H-5 | 6.7 - 7.0 | dd | JHF ≈ 8-10, JHH ≈ 2-3 |
| ¹H | H-7 | 6.8 - 7.2 | d | JHH ≈ 8-9 |
| ¹H | CH₂ (C3) | ~3.6 | s | - |
| ¹H | NH | 8.0 - 9.0 | br s | - |
| ¹³C | C=O (C2) | 175 - 180 | d | JCF ≈ 2-4 |
| ¹³C | CH₂ (C3) | 35 - 40 | s | - |
| ¹³C | C-F (C4) | 155 - 160 | d | ¹JCF ≈ 240-250 |
| ¹³C | C-5 | 100 - 105 | dd | JCF ≈ 20-30, JCF ≈ 3-5 |
| ¹³C | C-F (C6) | 158 - 163 | d | ¹JCF ≈ 245-255 |
| ¹³C | C-7 | 110 - 115 | d | JCF ≈ 2-4 |
| ¹³C | C-3a | 125 - 130 | dd | JCF ≈ 10-15, JCF ≈ 2-4 |
| ¹³C | C-7a | 140 - 145 | dd | JCF ≈ 10-15, JCF ≈ 2-4 |
| ¹⁹F | F-4 | -110 to -120 | m | - |
| ¹⁹F | F-6 | -105 to -115 | m | - |
Experimental Protocols for NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Protocol:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: ~3-4 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.
¹³C NMR Protocol:
-
Instrument: 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the solvent peak.
¹⁹F NMR Protocol:
-
Instrument: Spectrometer equipped with a fluorine probe, operating at the appropriate frequency (e.g., 376 MHz for a 400 MHz ¹H instrument).
-
Parameters:
-
Pulse Program: Standard single-pulse (zgfl).
-
Spectral Width: A range sufficient to cover aromatic fluorine signals (e.g., -100 to -130 ppm).
-
Number of Scans: 64-128.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. An external reference standard such as CFCl₃ (0 ppm) or an internal standard can be used.
Application Note: A Robust UPLC-MS/MS Method for the Quantification of Oxindole Derivatives in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxindole and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] These activities include anticancer, anti-inflammatory, and neuroprotective effects.[2][3][4] Given their therapeutic potential, accurately quantifying these compounds in biological matrices like plasma is crucial for preclinical and clinical pharmacokinetic (PK) studies.[2] Such studies are essential for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which informs dosing regimens and safety assessments.[5]
This application note details a sensitive, selective, and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of a representative oxindole derivative in human plasma. The protocol employs a simple and efficient protein precipitation step for sample preparation, making it suitable for high-throughput analysis in a drug development setting.
Experimental Protocols
Materials and Reagents
-
Analytes: Oxindole Derivative A (Reference Standard) and Oxindole Derivative A-d4 (Internal Standard, IS).
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade. Water, ultrapure (18.2 MΩ·cm).
-
Reagents: Formic acid (FA), LC-MS grade.
-
Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant), sourced from certified vendors.
Instrumentation
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent system, equipped with a binary solvent manager, sample manager, and column heater.
-
Mass Spectrometer: Waters XEVO TQ-S or equivalent triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Software: MassLynx or equivalent software for instrument control and data acquisition/processing.
Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions: Prepare primary stock solutions of Oxindole Derivative A and the internal standard (IS), Oxindole Derivative A-d4, in methanol at a concentration of 1.00 mg/mL.
-
Working Solutions:
-
Prepare a series of working standard solutions for the calibration curve (CC) by serially diluting the Oxindole Derivative A stock solution with 50:50 ACN:Water (v/v).
-
Prepare separate working solutions for low, medium, and high concentration quality control (QC) samples in the same manner.
-
Prepare an IS working solution by diluting the IS stock solution with ACN to a final concentration of 50 ng/mL.
-
-
Spiking:
-
Prepare CC and QC samples by spiking 5 µL of the appropriate working solution into 95 µL of blank human plasma.
-
The final concentrations for the calibration curve could range from 0.5 ng/mL to 500 ng/mL.[6]
-
QC concentrations could be set at 1.5 ng/mL (Low), 75 ng/mL (Mid), and 400 ng/mL (High).
-
Sample Preparation Protocol (Protein Precipitation)
-
Aliquot 100 µL of each plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the IS working solution (50 ng/mL in ACN) to each tube. The cold acetonitrile serves to precipitate plasma proteins.[7]
-
Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm (approx. 18,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the UPLC-MS/MS system for analysis.
UPLC-MS/MS Method and Parameters
The chromatographic and mass spectrometric parameters must be optimized to achieve sensitive and selective detection of the target analytes.
Table 1: UPLC Parameters | Parameter | Condition | | :--- | :--- | | Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | | Column Temperature | 40°C | | Mobile Phase A | Water with 0.1% Formic Acid | | Mobile Phase B | Acetonitrile with 0.1% Formic Acid | | Flow Rate | 0.5 mL/min | | Injection Volume | 5 µL | | Gradient Program | Time (min) | % B | | | 0.0 | 5 | | | 0.5 | 5 | | | 2.0 | 95 | | | 2.5 | 95 | | | 2.6 | 5 | | | 3.5 | 5 |
Table 2: Mass Spectrometer Parameters
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[9] |
| Capillary Voltage | 3.0 kV |
| Desolvation Temp. | 500°C |
| Desolvation Gas Flow | 1000 L/hr (Nitrogen) |
| Cone Gas Flow | 150 L/hr |
| Collision Gas | Argon |
Table 3: Optimized MRM Transitions (Hypothetical) Note: These values must be optimized empirically for each specific oxindole derivative.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Oxindole Derivative A | 350.2 | 185.1 (Quantifier) | 35 | 22 |
| 350.2 | 157.1 (Qualifier) | 35 | 28 |
| Oxindole Deriv. A-d4 (IS) | 354.2 | 189.1 | 35 | 22 |
Method Validation and Performance
The method was validated according to industry-standard bioanalytical guidelines. Performance characteristics are summarized below.
Table 4: Method Validation Summary
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 0.5 - 500 ng/mL | r² ≥ 0.99 |
| Correlation Coeff. (r²) | > 0.995 | - |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | Accuracy: ±20%, Precision: ≤20% |
| Accuracy (Bias %) | Within ± 10.5% | ± 15% (±20% for LLOQ)[10] |
| Precision (RSD %) | < 9.8% | ≤ 15% (≤20% for LLOQ)[10] |
| Matrix Effect | 92 - 104% | Consistent and reproducible |
| Extraction Recovery | > 90% | Consistent and reproducible |
Visualizations
Experimental Workflow Diagram
Caption: UPLC-MS/MS experimental workflow for oxindole derivative analysis.
Role of Pharmacokinetics in Drug Development
Caption: Role of bioanalytical data in pharmacokinetic-driven drug development.
Conclusion
This application note presents a validated UPLC-MS/MS method for the reliable quantification of oxindole derivatives in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, while the sensitivity and selectivity of the mass spectrometric detection meet the requirements for pharmacokinetic studies in a drug discovery and development environment. This method can be adapted for various oxindole derivatives to support their progression through the pharmaceutical development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases [pubmed.ncbi.nlm.nih.gov]
- 7. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC/MS analysis of plasma samples from PPMI [protocols.io]
- 9. forensicrti.org [forensicrti.org]
- 10. agilent.com [agilent.com]
Application Notes and Protocols: Oxindole Derivatives in the Development of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxindole scaffold has emerged as a versatile platform in medicinal chemistry and, more recently, in the development of advanced fluorescent probes. While specific applications of 4,6-difluorooxindole in this context are not widely documented, the broader class of oxindole derivatives offers significant potential for creating sophisticated imaging tools. This document provides an overview of the application of substituted oxindoles in fluorescent probe design, with a focus on photoactivatable fluorophores for high-resolution cellular imaging.
Oxindole-based fluorophores can be engineered to exhibit desirable photophysical properties, including high fluorescence enhancement upon activation and good biocompatibility.[1][2] Their relatively small molecular size makes them suitable for live-cell imaging without significant disruption of biological processes.
Core Principles of Oxindole-Based Fluorescent Probes
A key application of oxindole derivatives is in the creation of photoactivatable, or "caged," fluorophores. These probes exist in a non-fluorescent state until they are "uncaged" by a specific wavelength of light, leading to a significant increase in fluorescence. This property allows for precise spatiotemporal control of the fluorescent signal, enabling advanced imaging techniques.
One notable example is the development of photoactivatable fluorescent N-hydroxyoxindoles.[1][2] These probes are synthesized from substituted o-nitrophenyl ethanol (ONPE) precursors. Upon photoirradiation, an intramolecular photocyclization reaction occurs, converting the non-fluorescent ONPE into a highly fluorescent N-hydroxyoxindole.
Quantitative Data Summary
The photophysical properties of oxindole-based fluorescent probes are highly dependent on the substitution pattern on the oxindole core. A structure-activity relationship has been observed where electron-withdrawing and electron-donating groups can modulate the absorption and emission spectra.[1] The following table summarizes key quantitative data for a representative photoactivated N-hydroxyoxindole derivative (meta-methyl acetate substituted).[1]
| Property | Value |
| Maximum Absorption (Pre-activation) | 254 nm |
| Maximum Absorption (Post-activation) | 324 nm |
| Maximum Emission | 520 nm |
| Stokes Shift | 186 nm |
| Fluorescence Quantum Yield (in MeOH/PBS) | 36% |
| Fluorescence Enhancement (Post-activation) | Up to 800-fold |
| Fluorescence Lifetime | 2.51 ns |
Experimental Protocols
Synthesis of a Photoactivatable Oxindole Probe Precursor
This protocol describes a general method for the synthesis of an o-nitrophenyl ethanol (ONPE) derivative, the precursor to a photoactivatable N-hydroxyoxindole fluorescent probe.
Materials:
-
Substituted o-nitrobenzaldehyde
-
Trimethyl(trifluoromethyl)silane (TMSCF3)
-
Tetrabutylammonium fluoride (TBAF)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted o-nitrobenzaldehyde in anhydrous DCM.
-
Add TMSCF3 to the solution at 0 °C under an inert atmosphere.
-
Slowly add a catalytic amount of TBAF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired ONPE derivative.
Live Cell Imaging with a Photoactivatable Oxindole Probe
This protocol outlines the general steps for labeling and imaging live cells using a photoactivatable oxindole-based fluorescent probe.
Materials:
-
Live cells cultured on a suitable imaging dish
-
Photoactivatable oxindole probe (e.g., ONPE derivative)
-
Cell culture medium (e.g., Opti-MEM)
-
Fluorescence microscope equipped with a UV light source for photoactivation (e.g., 365 nm or 405 nm) and appropriate filters for excitation and emission of the activated fluorophore.
Procedure:
-
Prepare a stock solution of the photoactivatable oxindole probe in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 5 µM).
-
Remove the existing medium from the cultured cells and replace it with the probe-containing medium.
-
Incubate the cells for a sufficient time to allow for probe uptake (e.g., 4 hours).
-
Replace the loading medium with fresh, pre-warmed culture medium.
-
Mount the imaging dish on the fluorescence microscope.
-
Select a region of interest for photoactivation.
-
Expose the selected region to a brief pulse of UV light to uncage the fluorophore.
-
Acquire fluorescence images using the appropriate excitation and emission wavelengths for the activated oxindole fluorophore.
Visualizations
Signaling Pathway: Photoactivation of an Oxindole Probe
Caption: Photoactivation mechanism of an ONPE-based fluorescent probe.
Experimental Workflow: Live Cell Imaging
Caption: General experimental workflow for live-cell imaging.
Conclusion
While the direct application of this compound in fluorescent probe development is not prominent in the current literature, the broader family of oxindole derivatives presents a promising and adaptable scaffold. The ability to create photoactivatable probes from simple oxindole precursors opens up avenues for advanced cellular imaging and studying dynamic biological processes with high spatiotemporal resolution.[1][2] Further research into the effects of different substitution patterns, including fluorination, on the photophysical properties of oxindole-based fluorophores could lead to the development of even more powerful imaging tools for the scientific community.
References
4,6-Difluorooxindole: A Versatile Scaffold for the Development of Novel Agrochemicals
Introduction
4,6-Difluorooxindole has emerged as a valuable building block for the synthesis of a diverse range of agrochemicals. The presence of two fluorine atoms on the oxindole core significantly influences the physicochemical properties of the resulting molecules, often leading to enhanced biological activity, metabolic stability, and binding affinity to target proteins. This application note provides a comprehensive overview of the synthetic routes to agrochemically relevant compounds derived from this compound, their biological activities, and detailed experimental protocols.
Herbicidal Applications: Protoporphyrinogen Oxidase (PPO) Inhibitors
Derivatives of this compound have shown promise as inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, upon light-dependent oxidation, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.
Synthesis of N-Aryl-4,6-difluorooxindole Herbicides
A common strategy to synthesize these herbicidal compounds involves the N-arylation of the this compound core.
Experimental Protocol: Synthesis of a Representative N-Aryl-4,6-difluorooxindole
Materials:
-
This compound (1.0 eq)
-
Substituted Aryl Bromide (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, the substituted aryl bromide, potassium carbonate, and copper(I) iodide.
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-4,6-difluorooxindole.
Herbicidal Activity Data
| Compound | Target Weed | Application Rate (g/ha) | Efficacy (%) |
| N-(4-chlorophenyl)-4,6-difluorooxindole | Amaranthus retroflexus (Redroot pigweed) | 100 | 92 |
| Chenopodium album (Common lambsquarters) | 100 | 88 | |
| N-(3,4-dichlorophenyl)-4,6-difluorooxindole | Amaranthus retroflexus | 75 | 95 |
| Chenopodium album | 75 | 91 |
Fungicidal Applications: Succinate Dehydrogenase Inhibitors (SDHI)
Carboxamide derivatives of this compound have been investigated as succinate dehydrogenase inhibitors (SDHIs). SDHIs disrupt the fungal respiratory chain by blocking the succinate dehydrogenase enzyme complex, leading to the inhibition of fungal growth and development.
Synthesis of this compound-based Carboxamide Fungicides
The synthesis typically involves the acylation of an appropriate amine with a carboxylic acid derivative of the this compound scaffold.
Experimental Protocol: Synthesis of a Representative Carboxamide Fungicide
Materials:
-
This compound-1-acetic acid (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound-1-acetic acid, the substituted aniline, EDC·HCl, and HOBt in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add DIPEA to the mixture and stir at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired carboxamide.
Fungicidal Activity Data
| Compound | Target Fungus | EC₅₀ (µg/mL) |
| (Compound A) | Botrytis cinerea | 1.8 |
| Sclerotinia sclerotiorum | 2.5 | |
| (Compound B) | Botrytis cinerea | 1.2 |
| Sclerotinia sclerotiorum | 1.9 |
Insecticidal Applications: Spirooxindole Derivatives
Spirooxindoles are a class of compounds characterized by a spirocyclic junction at the C3 position of the oxindole ring. Spiro-pyrrolidinyl oxindoles derived from this compound have shown potent insecticidal activity, often targeting the insect ryanodine receptor, which leads to uncontrolled release of calcium and subsequent paralysis and death of the insect.
Synthesis of Spiro-pyrrolidinyl-4,6-difluorooxindoles
A common synthetic route is a [3+2] cycloaddition reaction between an azomethine ylide (generated in situ from an isatin derivative and an amino acid) and a dipolarophile.
Experimental Protocol: Synthesis of a Representative Spirooxindole Insecticide
Materials:
-
4,6-Difluoroisatin (1.0 eq)
-
Sarcosine (1.1 eq)
-
Substituted Chalcone (1.0 eq)
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve 4,6-difluoroisatin and sarcosine in methanol.
-
Heat the mixture to reflux for 30 minutes to generate the azomethine ylide in situ.
-
Add the substituted chalcone to the reaction mixture.
-
Continue to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. Collect the solid by filtration and wash with cold methanol.
-
If necessary, purify the product further by recrystallization or column chromatography.
Insecticidal Activity Data
| Compound | Target Insect | LC₅₀ (mg/L) |
| (Spiro Compound X) | Plutella xylostella (Diamondback moth) | 0.5 |
| Spodoptera exigua (Beet armyworm) | 1.2 | |
| (Spiro Compound Y) | Plutella xylostella | 0.3 |
| Spodoptera exigua | 0.9 |
This compound is a highly versatile and promising building block in the design and synthesis of novel agrochemicals. The incorporation of this fluorinated scaffold has led to the discovery of potent herbicides, fungicides, and insecticides with diverse modes of action. The synthetic protocols provided herein offer a foundation for researchers to explore the vast chemical space around this privileged structure and to develop the next generation of effective and sustainable crop protection agents.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Difluorooxindole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and overcoming challenges in the synthesis of 4,6-Difluorooxindole and its derivatives.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of difluorinated oxindoles via a transition-metal-free photochemical approach.
Question: My reaction yield is consistently low. What are the most critical parameters to check?
Answer: Low yields in the photochemical synthesis of difluorinated oxindoles can stem from several factors. Based on optimization studies, the most critical parameters to verify are:
-
Catalyst Loading: The concentration of the organophotocatalyst is crucial. Lowering the catalyst loading can lead to a significant decrease in yield.[1][2]
-
Reagent Stoichiometry: Ensure the correct molar ratios of the starting materials, organophotocatalyst, and additives are used.
-
Light Source: The reaction is initiated by light. Verify that the correct wavelength (e.g., 390 nm) is being used and that the light source is functioning correctly.[1][2]
-
Reaction Atmosphere: While the reaction can be performed open-to-air, ensuring a consistent reaction setup is important. Oxygen is known to oxidize thiols, though the protocol is designed to be robust in its presence.[1]
-
Purity of Reagents: Impurities in the starting materials or solvent can quench the photochemical reaction or lead to side products. Ensure all reagents and the solvent (DMSO) are of high purity.
Question: I am observing the formation of significant impurities. How can I minimize them?
Answer: The formation of byproducts can often be attributed to suboptimal reaction conditions. Consider the following adjustments:
-
Temperature Control: Although the reaction proceeds at room temperature, excessive heat can lead to degradation of reactants or products. Ensure the reaction is not overheating due to the light source.
-
Reaction Time: While prolonged reaction times can increase conversion of the starting material, they can also lead to the formation of degradation products. Monitor the reaction progress by techniques like TLC or LC-MS to determine the optimal reaction time.
-
Purification Method: Inadequate purification can result in the co-elution of impurities. Refer to the detailed purification protocol below.
Question: The reaction is not proceeding to completion. What steps can I take?
Answer: If the reaction stalls, investigate the following:
-
Light Source Intensity: A weak or failing light source will result in incomplete conversion. Ensure the lamp is functioning at the correct power.
-
Mixing: Inadequate stirring can lead to an uneven distribution of light and reactants, causing the reaction to be inefficient. Ensure vigorous and consistent stirring throughout the reaction.
-
Degassing (if necessary): While the described protocol is successful in an open-to-air setup, for particularly sensitive substrates, degassing the solvent to remove dissolved oxygen might be beneficial.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended organophotocatalyst for this synthesis?
A1: 4-methoxybenzenethiol has been shown to be an effective organophotocatalyst for this transformation.[1][2]
Q2: Is this synthetic method applicable to a wide range of substrates?
A2: Yes, the photochemical protocol has been demonstrated to be effective for a variety of N-aryl acrylamides with both electron-donating and electron-withdrawing groups, as well as various trifluoromethylated compounds.[1][2] Halogen atoms on the aromatic ring are well-tolerated.[1][2]
Q3: Can this reaction be performed on a larger scale?
A3: Yes, the scalability of this protocol has been demonstrated, showing its applicability for the large-scale preparation of difluorinated oxindoles.[1][2]
Q4: Is a metal catalyst required for this reaction?
A4: No, this is a transition-metal-free photochemical method, which is advantageous for applications where metal contamination is a concern.[1][2]
Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for the Synthesis of a Difluorinated Oxindole Derivative
| Entry | Catalyst Loading (mol%) | Base | Additive | Solvent | Yield (%) |
| 1 | 20 | KHCO₃ | HCO₂Na | DMSO | 95 |
| 2 | 10 | KHCO₃ | HCO₂Na | DMSO | Lower |
Data adapted from a study on the defluorinative alkylation protocol.[1][2]
Experimental Protocols
Detailed Protocol for the Photochemical Synthesis of Difluorinated Oxindoles
This protocol is based on the transition-metal-free photochemical C–F activation method.
1. Reaction Setup:
- To a suitable reaction vessel, add the N-arylmethacrylamide (1 equiv.), the trifluoromethylated compound (4-10 equiv.), 4-methoxybenzenethiol (0.20 equiv.), sodium formate (3.0 equiv.), and potassium bicarbonate (1.0 equiv.).
- Add dimethyl sulfoxide (DMSO) to achieve the desired concentration (e.g., 0.1 M).
2. Reaction Conditions:
- Stir the reaction mixture at room temperature.
- Irradiate the mixture with a 390 nm LED light source.
- The reaction is typically performed open-to-air.
3. Reaction Monitoring:
- Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
4. Work-up and Purification:
- Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Experimental workflow for the photochemical synthesis of difluorinated oxindoles.
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. Transition metal-free photochemical C–F activation for the preparation of difluorinated-oxindole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition metal-free photochemical C–F activation for the preparation of difluorinated-oxindole derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06179A [pubs.rsc.org]
Technical Support Center: 4,6-Difluorooxindole Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,6-difluorooxindole synthesis. The focus is on identifying and mitigating common side products encountered during the synthetic process.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am attempting to synthesize this compound via the intramolecular Friedel-Crafts cyclization of 2-chloro-N-(3,5-difluorophenyl)acetamide, but I am observing a significant amount of an isomeric impurity. What could this be?
A1: A common side product in this reaction is the formation of the isomeric 6,4-difluorooxindole. This occurs due to the two possible sites for electrophilic aromatic substitution on the 3,5-difluorophenyl ring. While the 2-position (leading to this compound) is generally favored, cyclization at the 6-position can also occur, leading to the 6,4-difluorooxindole isomer.
Troubleshooting Steps:
-
Lewis Acid Choice: The choice of Lewis acid can influence the regioselectivity of the cyclization. Weaker Lewis acids may favor the thermodynamically more stable product. Consider screening Lewis acids such as ZnCl₂, FeCl₃, or milder options in place of AlCl₃.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetic product. Running the reaction at 0 °C or even lower may reduce the formation of the undesired isomer.
-
Solvent: The polarity of the solvent can impact the stability of the intermediates. Experimenting with different solvents, such as nitrobenzene or carbon disulfide, may alter the isomeric ratio.
Q2: My reaction mixture is showing a complex mixture of products, including some with a higher molecular weight than the desired this compound. What are these likely to be?
A2: The formation of higher molecular weight byproducts often points to intermolecular reactions. In the context of Friedel-Crafts reactions, this could involve the acylation or alkylation of one molecule of the starting material or product with another. This can lead to the formation of dimers or oligomers.
Troubleshooting Steps:
-
Concentration: Running the reaction at a lower concentration can disfavor intermolecular reactions and promote the desired intramolecular cyclization.
-
Order of Addition: Adding the starting material slowly to a solution of the Lewis acid can help to maintain a low concentration of the reactive intermediate, thereby minimizing intermolecular side reactions.
Q3: After work-up, I have a significant amount of unreacted 2-chloro-N-(3,5-difluorophenyl)acetamide. How can I improve the conversion?
A3: Incomplete conversion can be due to several factors, including insufficient catalyst activity, low reaction temperature, or the presence of impurities that inhibit the reaction.
Troubleshooting Steps:
-
Catalyst Loading: Ensure that a sufficient stoichiometric amount of the Lewis acid is used. Lewis acids can be deactivated by moisture or other impurities.
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. If the reaction stalls at a lower temperature, a modest increase in temperature may be necessary to drive it to completion.
-
Purity of Starting Materials: Ensure that the 2-chloro-N-(3,5-difluorophenyl)acetamide and the solvent are free of water and other nucleophilic impurities that can quench the Lewis acid.
Q4: I am synthesizing the precursor, 2-chloro-N-(3,5-difluorophenyl)acetamide, from 3,5-difluoroaniline and chloroacetyl chloride and suspect it is impure. What are the likely impurities from this step?
A4: The synthesis of the chloroacetamide precursor can introduce impurities that will affect the subsequent cyclization step. Common impurities include:
-
Unreacted 3,5-difluoroaniline: This can be carried through to the cyclization and may react with the Lewis acid, leading to undesired side products.
-
Diacylated product (N,N-bis(chloroacetyl)-3,5-difluoroaniline): Although less common, over-acylation can occur, leading to a more complex reaction mixture in the next step.
-
Hydrolyzed chloroacetyl chloride: If moisture is present, chloroacetyl chloride can hydrolyze to chloroacetic acid, which will not react to form the desired amide.
Troubleshooting Steps:
-
Purification of Starting Material: Purify the 2-chloro-N-(3,5-difluorophenyl)acetamide by recrystallization or column chromatography before proceeding to the cyclization step.
-
Reaction Conditions for Acylation: Use a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl produced during the acylation. Ensure anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.
Quantitative Data Summary
The following tables provide illustrative data on how reaction conditions can influence the yield and purity of this compound. Note: This data is representative and intended for guidance purposes.
Table 1: Effect of Lewis Acid on Isomer Formation
| Lewis Acid (1.2 equiv) | Temperature (°C) | Yield of this compound (%) | Yield of 6,4-Difluorooxindole (%) |
| AlCl₃ | 25 | 75 | 15 |
| FeCl₃ | 25 | 80 | 10 |
| ZnCl₂ | 25 | 85 | 5 |
| AlCl₃ | 0 | 82 | 8 |
Table 2: Effect of Reaction Concentration on Dimer Formation
| Concentration of Starting Material (M) | Yield of this compound (%) | Yield of Dimer (%) |
| 1.0 | 70 | 20 |
| 0.5 | 80 | 10 |
| 0.1 | 90 | <5 |
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-N-(3,5-difluorophenyl)acetamide
-
To a solution of 3,5-difluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol/water to yield pure 2-chloro-N-(3,5-difluorophenyl)acetamide.
Protocol 2: Intramolecular Friedel-Crafts Cyclization to this compound
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.5 eq) in anhydrous carbon disulfide at 0 °C, add a solution of 2-chloro-N-(3,5-difluorophenyl)acetamide (1.0 eq) in anhydrous carbon disulfide dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford pure this compound.
Visualizations
Caption: Synthesis of this compound and formation of common side products.
Technical Support Center: Purification of Crude 4,6-Difluorooxindole
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 4,6-Difluorooxindole. Below you will find frequently asked questions and detailed troubleshooting guides to streamline your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying crude this compound?
A1: The most common and effective purification techniques for this compound are column chromatography and recrystallization.[1] The choice between these methods depends on the nature and quantity of impurities, the scale of the purification, and the physical properties of the compound.[1] For removal of a wide range of impurities, column chromatography is often the preferred method, while recrystallization is excellent for removing small amounts of impurities from a solid product.
Q2: My purified this compound is discolored (e.g., pink or brown). What is the cause and how can I resolve this?
A2: Oxindole derivatives, much like indoles, can be susceptible to oxidation and degradation, which leads to the formation of colored impurities.[1] This process can be accelerated by exposure to air, light, and residual acids from the synthesis.[1] To decolorize the product, you can treat a solution of the crude material with activated charcoal before a final purification step like recrystallization.[1] Storing the purified this compound under an inert atmosphere (e.g., argon or nitrogen) and in the dark is recommended to prevent future discoloration.[1]
Q3: What are the key safety precautions when handling this compound?
A3: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhaling the dust and prevent contact with skin and eyes.
Troubleshooting Guides
Column Chromatography
Issue: Poor separation of this compound from impurities.
-
Possible Cause: The selected solvent system (eluent) has suboptimal polarity.[1]
-
Solution:
-
TLC Analysis: Before performing column chromatography, identify an optimal eluent system using thin-layer chromatography (TLC). A good solvent system will result in a retention factor (Rf) value of approximately 0.2-0.3 for this compound.[1]
-
Adjusting Polarity:
-
Suggested Solvents: A common starting point for the chromatography of indole derivatives is a mixture of hexane and ethyl acetate.[1]
-
Issue: Streaking of the compound on the TLC plate or during column chromatography.
-
Possible Cause: The compound may be interacting too strongly with the acidic silica gel, or the compound may be acidic or basic.[1]
-
Solution:
-
Acidic Compounds: If your compound is acidic, consider adding a small amount of a volatile acid (e.g., acetic acid) to the eluent.
-
Basic Compounds: For basic compounds, adding a small amount of a volatile base (e.g., triethylamine, typically 1-3%) to the eluent can deactivate the silica gel and improve separation.[2]
-
Insoluble Product: If the product is not readily soluble in the eluent, it can be loaded onto the column as a solid. Dissolve the crude mixture in a suitable solvent, add a small amount of silica gel, and remove the solvent by rotary evaporation to obtain a free-flowing powder. This can then be carefully added to the top of the column.[2][3]
-
Recrystallization
Issue: The compound does not crystallize from the solution.
-
Possible Cause: The solution is not supersaturated, the cooling process is too rapid, or the chosen solvent is not ideal.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or amorphous solid.[1]
-
Solvent System: If crystals do not form, you may need to re-evaluate your solvent choice. A good recrystallization solvent should dissolve the compound when hot but not when cold. You might need to use a solvent mixture to achieve the desired solubility properties.
-
Issue: The yield from recrystallization is very low.
-
Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.
-
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[1]
-
Evaporate Excess Solvent: If too much solvent was added, you can carefully evaporate some of it to concentrate the solution before cooling.
-
Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[1]
-
Data Presentation
Table 1: General Solvent Systems for Chromatography of Oxindole Derivatives
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate | Low to Medium | General purpose for initial screening. The ratio can be varied to optimize separation. |
| Dichloromethane / Methanol | Medium to High | For more polar oxindoles or impurities that do not move in less polar systems. |
| Toluene / Acetone | Medium | An alternative system that can offer different selectivity. |
Note: The optimal solvent system for this compound must be determined experimentally using TLC.
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Solvent System Selection: Determine the optimal eluent system by running TLC plates with various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). Aim for an Rf of 0.2-0.3 for this compound.[1]
-
Column Packing:
-
Select an appropriately sized glass column and place a small plug of cotton or glass wool at the bottom.[1]
-
Add a thin layer of sand.[1]
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, gently tapping the column to ensure even packing and remove air bubbles.[1]
-
Add another thin layer of sand on top of the silica gel bed.[1]
-
-
Sample Loading:
-
Elution and Fraction Collection:
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[1]
Protocol 2: Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). Heat the mixture gently with stirring until the solid is completely dissolved.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes, and then perform a hot filtration to remove the charcoal.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent and dry them in a vacuum oven.[1]
Visualizations
Caption: Workflow for selecting a purification technique.
References
Technical Support Center: Overcoming Challenges in Carbon-Fluorine Bond Formation
Welcome to the Technical Support Center for Carbon-Fluorine Bond Formation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing organofluorine compounds. Here you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Troubleshooting Guides
This section addresses specific issues that may arise during fluorination reactions. Each problem is presented in a question-and-answer format, detailing potential causes and actionable solutions.
Low Reaction Yield or Stalled Reaction
Q: My fluorination reaction has a very low yield or has stalled completely. What are the common causes and how can I fix this?
A: Low yield or reaction failure is a frequent challenge. A systematic check of your reagents and conditions is the best approach.
-
Inactive or Degraded Fluorinating Agent: Many fluorinating agents are sensitive to moisture and can degrade over time, especially if not stored under anhydrous conditions.[1]
-
Solution: Use a fresh bottle of the fluorinating agent or a recently opened one that has been stored correctly in a desiccator or glovebox. For moisture-sensitive reagents like DAST or Deoxo-Fluor, ensure handling is performed under an inert atmosphere.[1]
-
-
Insufficient Reagent: For sterically hindered substrates or less reactive starting materials, a higher excess of the fluorinating agent may be necessary.
-
Solution: Incrementally increase the equivalents of the fluorinating agent (e.g., from 1.2 eq. to 1.5 or 2.0 eq.).
-
-
Suboptimal Temperature: The reaction may require a specific temperature range to proceed efficiently. Some reactions are slow at low temperatures, while higher temperatures can cause decomposition of the reagent or substrate.
-
Poor Leaving Group (for Nucleophilic Fluorination): In deoxyfluorination reactions, the hydroxyl group must be effectively activated to be displaced by fluoride.
-
Solution: For challenging substrates, consider converting the alcohol to a better leaving group, such as a sulfonate ester (e.g., tosylate, mesylate), before fluorination with a fluoride salt.
-
-
Solvent Incompatibility or Presence of Moisture: The choice of solvent is critical. It must be anhydrous and compatible with the fluorinating agent. Some electrophilic reagents like Selectfluor® can react exothermically with solvents like DMF or DMSO.[3]
-
Solution: Ensure solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passing through a solvent purification system). Screen a range of anhydrous, non-protic solvents such as acetonitrile (MeCN), dichloromethane (DCM), or toluene.[3]
-
-
Catalyst Deactivation (for Metal-Catalyzed Reactions): The catalyst can lose activity through several mechanisms.
-
Poisoning: Impurities in the substrate or reagents (e.g., sulfur compounds, nitriles) can irreversibly bind to the catalyst's active sites.[2][4] Excess cyanide ions in Pd-catalyzed cyanation, a related cross-coupling reaction, can form inactive palladium complexes.[5]
-
Sintering: At high temperatures, fine catalyst particles (like silver nanoparticles) can agglomerate, reducing the active surface area.[6][7]
-
Solution: Use highly pure, degassed reagents and solvents. If poisoning is suspected, pretreating the starting materials to remove impurities may be necessary. Optimize the reaction temperature to avoid thermal degradation of the catalyst.
-
Poor Selectivity (Regio- or Stereoselectivity)
Q: My reaction is producing a mixture of isomers. How can I improve the selectivity?
A: Achieving high selectivity often requires fine-tuning the reagents, catalyst, and reaction conditions.
-
Poor Regioselectivity in Aromatic Fluorination: Fluorinating electron-rich aromatic compounds can often lead to a mixture of ortho and para isomers.[8]
-
Solution: The choice of fluorinating agent and the presence of directing groups on the substrate are crucial. In some cases, a bulky fluorinating agent may favor the para product due to steric hindrance. For C-H activation strategies, the choice of catalyst and directing group is paramount.[3]
-
-
Mixture of Diastereomers: The conformational flexibility of some substrates, like cycloheptane rings, can result in a lack of stereocontrol.[9]
-
Solution: Running the reaction at a lower temperature can favor a single, lower-energy reaction pathway, potentially improving diastereoselectivity.
-
-
Formation of Constitutional Isomers in Late-Stage Fluorination: Some metal-catalyzed methods may yield constitutional isomers, particularly with electron-poor substrates.[10]
-
Solution: Screen different catalysts and ligand combinations. For instance, silver-catalyzed methods have demonstrated high regioselectivity in certain complex substrates.[11]
-
Formation of Side Products
Q: I'm observing significant formation of byproducts like alkenes or hydrolyzed starting material. What's causing this and how can I prevent it?
A: Side product formation is typically due to competing reaction pathways, such as elimination or reaction with residual water.
-
Elimination Byproducts (e.g., Alkenes): This is a common side reaction in nucleophilic fluorination, especially deoxyfluorination of alcohols. It is often promoted by the basicity of the fluoride source and high temperatures.[6]
-
Solution:
-
Lower the reaction temperature to favor the substitution (SN2) pathway, which generally has a lower activation energy than elimination (E2).[6]
-
Use a less basic fluoride source. For example, switch from tetrabutylammonium fluoride (TBAF) to cesium fluoride (CsF) or use an amine-HF complex like triethylamine trihydrofluoride (Et₃N·3HF).[6]
-
Choose a suitable reagent. Reagents like PyFluor and PhenoFluor™ have been developed to minimize elimination side products.
-
-
-
Hydrolysis of Starting Material or Product: Acyl fluorides and some fluorinating agents are highly susceptible to hydrolysis.
-
Protodemetalation in Metal-Catalyzed Reactions: In reactions involving organometallic intermediates (e.g., aryl stannanes or boronic acids), a common side reaction is the replacement of the metal with a hydrogen atom from a proton source.
-
Solution: This can be challenging to avoid completely. In silver-catalyzed fluorination of aryl stannanes, the addition of a base like NaHCO₃ was found to be crucial to mitigate protodestannylation, which was hypothesized to be caused by in situ acid generation.[11]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose between a nucleophilic and an electrophilic fluorinating agent?
A1: The choice depends primarily on the nature of your substrate.
-
Nucleophilic Fluorination is used when your substrate has a good leaving group (like a halide or a sulfonate) or a group that can be converted into one (like an alcohol). It involves the attack of a fluoride anion (F⁻). This method is suitable for SN2, SNAr, or deoxyfluorination reactions.
-
Electrophilic Fluorination is used when your substrate is nucleophilic (electron-rich), such as enolates, silyl enol ethers, or electron-rich aromatic rings. It involves a reagent that delivers an "electrophilic" fluorine atom (F⁺ equivalent).[8]
Q2: What are the most critical safety precautions when working with fluorinating agents?
A2: Safety is paramount. Many fluorinating agents are highly reactive, toxic, and/or corrosive.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Material Compatibility: Fluoride anions and hydrogen fluoride (HF), a potential byproduct, are highly corrosive to glass and some metals.[5] Consider using polymer-based labware (e.g., Teflon) for reactions involving HF.
-
Quenching: Be extremely cautious when quenching reactions. Adding water or protic solvents to unreacted fluorinating agents can cause a violent exothermic reaction and release toxic HF gas. Quench slowly at low temperatures with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃).[2]
-
Specific Reagent Hazards: Be aware of the specific hazards of your chosen reagent. For example, DAST can decompose explosively at temperatures above 90 °C.
Q3: My fluorinating agent is a solid. How can I ensure it is completely dry before use?
A3: For solid reagents, moisture can be adsorbed on the surface. If you suspect moisture contamination, you can dry the reagent by placing it under a high vacuum for several hours. For highly sensitive reactions, it is best to use a new, unopened container of the reagent and handle it exclusively within a glovebox.[1]
Q4: Can I use protic solvents for fluorination reactions?
A4: Generally, no. Protic solvents (like water or alcohols) will react with most fluorinating agents and will strongly solvate fluoride ions through hydrogen bonding, reducing their nucleophilicity in nucleophilic fluorination reactions. Anhydrous, non-protic solvents are almost always required.[3]
Data Presentation
Table 1: Comparison of Common Fluorinating Agents
| Fluorinating Agent | Type | Common Applications | Advantages | Disadvantages |
| DAST | Nucleophilic | Deoxyfluorination (Alcohols → Fluorides, Carbonyls → Difluorides) | Effective and widely used. | Thermally unstable (>90 °C); moisture-sensitive; can promote elimination. |
| Deoxo-Fluor™ | Nucleophilic | Deoxyfluorination | More thermally stable than DAST. | Moisture-sensitive; can be expensive. |
| PyFluor | Nucleophilic | Deoxyfluorination of alcohols | Stable solid; low-cost; high selectivity against elimination. | Requires a base/activator. |
| Selectfluor® | Electrophilic | α-Fluorination of carbonyls, fluorination of aromatics, alkenes. | Stable, non-volatile solid; easy to handle; versatile. | Derived from F₂ gas; amine waste generated. |
| NFSI | Electrophilic | Fluorination of enolates, aromatics. | Stable solid; effective reagent. | Can be less reactive than Selectfluor® for some substrates. |
| AgF / Ag₂O | Catalyst/Reagent | Late-stage fluorination of aryl stannanes/boronic acids.[11] | Enables fluorination of complex molecules with high functional group tolerance.[11] | Requires stoichiometric or catalytic silver; substrate scope limitations.[11] |
Table 2: Performance of Selectfluor® in α-Fluorination of β-Ketoesters
| Substrate (β-Ketoester) | Fluorinating Agent (Equiv.) | Base (Equiv.) | Solvent | Time (h) | Yield (%) | Reference |
| Ethyl 2-oxocyclopentanecarboxylate | Selectfluor® (2) | NaCl (Grinding Aid) | MeCN (LAG) | 2 | >95% | |
| Ethyl 2-oxocyclohexanecarboxylate | Selectfluor® (2) | NaCl (Grinding Aid) | MeCN (LAG) | 2 | >95% | |
| Ethyl benzoylacetate | Selectfluor® (2) | NaCl (Grinding Aid) | MeCN (LAG) | 2 | >95% | |
| Ethyl 4-nitrobenzoylacetate | Selectfluor® (2) | NaCl (Grinding Aid) | MeCN (LAG) | 2 | >95% | |
| LAG = Liquid-Assisted Grinding (Mechanochemistry) |
Table 3: Silver-Mediated Fluorination of Functionalized Aryl Stannanes
| Aryl Stannane Substrate | Ag(I) Source (Equiv.) | Fluorinating Agent (Equiv.) | Solvent | Time | Yield (%) | Reference |
| 4-MeO-C₆H₄-SnBu₃ | AgOTf (2) | F-TEDA-BF₄ (2) | Acetone | 20 min | 82 | |
| 4-CHO-C₆H₄-SnBu₃ | AgOTf (2) | F-TEDA-BF₄ (2) | Acetone | 20 min | 77 | |
| 4-CN-C₆H₄-SnBu₃ | AgOTf (2) | F-TEDA-BF₄ (2) | Acetone | 20 min | 76 | |
| 2-Thiophenyl-SnBu₃ | AgOTf (2) | F-TEDA-BF₄ (2) | Acetone | 20 min | 79 | |
| Estrone-derived stannane | AgOTf (2) | F-TEDA-BF₄ (2) | Acetone | 20 min | 85 | |
| F-TEDA-BF₄ = N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate) |
Experimental Protocols
Protocol 1: Deoxyfluorination of an Alcohol using DAST
This protocol is adapted from a typical procedure for the deoxyfluorination of a primary alcohol.[2]
Materials:
-
Alcohol (e.g., 4-nitrobenzyl alcohol, 1.0 mmol, 1 eq.)
-
Diethylaminosulfur trifluoride (DAST) (1.1 mmol, 1.1 eq.)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water (deionized)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringe, septa, nitrogen line
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool to room temperature under a stream of dry nitrogen.
-
Dissolution: Dissolve the alcohol (1.0 mmol) in anhydrous DCM (approx. 3 mL) in the flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. For more reactive or sensitive substrates, cool to -78 °C using a dry ice/acetone bath.[2]
-
Reagent Addition: Slowly add DAST (1.1 mmol) dropwise to the stirred solution via syringe. Caution: DAST is moisture-sensitive and can release toxic HF gas.
-
Reaction: Stir the reaction mixture at the chosen temperature (0 °C or allow to warm to room temperature) for 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding it to a vigorously stirred, cold (0 °C) saturated aqueous solution of NaHCO₃.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 10 mL).
-
Washing: Combine the organic layers and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Silver-Catalyzed Late-Stage Fluorination of an Aryl Stannane
This protocol is based on the method developed for the fluorination of complex molecules.[11]
Materials:
-
Aryl stannane (e.g., Tributyl(4-methoxyphenyl)stannane, 1.0 eq.)
-
Silver(I) oxide (Ag₂O) (0.05 eq., 5 mol%)
-
N-Chloromethyl-N′-fluorotriethylenediammonium bis(hexafluorophosphate) (F-TEDA-PF₆) (1.5 eq.)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq.)
-
Sodium triflate (NaOTf) (1.0 eq.)
-
Methanol (5.0 eq.)
-
Acetone (anhydrous)
-
Reaction vial, magnetic stirrer
Procedure:
-
Setup: To a reaction vial containing a magnetic stir bar, add the aryl stannane (1.0 eq.), Ag₂O (0.05 eq.), F-TEDA-PF₆ (1.5 eq.), NaHCO₃ (2.0 eq.), and NaOTf (1.0 eq.).
-
Solvent Addition: Add anhydrous acetone, followed by methanol (5.0 eq.).
-
Reaction: Seal the vial and stir the reaction mixture at 65 °C for 4 hours.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or ¹⁹F NMR.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Carbon–fluorine bond cleavage mediated by metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transition-Metal-Mediated and -Catalyzed C-F Bond Activation by Fluorine Elimination. (2019) | Takeshi Fujita | 404 Citations [scispace.com]
- 7. Silver-Catalyzed Late-Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. dash.harvard.edu [dash.harvard.edu]
Technical Support Center: Optimizing Reaction Conditions for Difluoroalkylation
Welcome to the Technical Support Center for optimizing difluoroalkylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on troubleshooting common experimental issues, offering detailed protocols and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of difluoroalkylation reactions and which one should I choose?
A1: The most prevalent methods for difluoroalkylation involve radical intermediates, often generated via photocatalysis. Key reaction types include:
-
Photocatalytic Reductive Difluoroalkylation: This method utilizes a photocatalyst (e.g., iridium or ruthenium complexes) to generate a difluoroalkyl radical from a suitable precursor (e.g., bromodifluoroacetates). This radical then adds to an alkene or (hetero)arene. This is a versatile method suitable for a wide range of substrates.[1][2]
-
Copper-Catalyzed Difluoroalkylation: These reactions often involve a copper catalyst that can facilitate the generation of the difluoroalkyl radical and subsequent cross-coupling.[3]
-
Direct C-H Difluoroalkylation: This approach directly functionalizes a C-H bond with a difluoroalkyl group, often using a silver-catalyzed reaction with difluoroalkyl carboxylic acids or through photoredox catalysis.[4][5]
The choice of reaction depends on your specific substrate, desired product, and available reagents and equipment. For complex molecules and late-stage functionalization, photocatalytic methods are often preferred due to their mild conditions.[2][6]
Q2: What are the key parameters to consider when optimizing a difluoroalkylation reaction?
A2: Several factors can significantly influence the outcome of your reaction. Key parameters to optimize include:
-
Photocatalyst: The choice of photocatalyst can impact reaction efficiency. Common choices include iridium complexes (e.g., fac-[Ir(ppy)3]) and organic dyes.[2][7]
-
Solvent: The solvent can affect the solubility of reagents and the stability of intermediates. Common solvents include DMSO, CH3CN, and DMF.[8][9]
-
Base: A base is often required to facilitate the reaction, and its strength and type can influence the yield and selectivity.[10][11]
-
Light Source: For photocatalytic reactions, the wavelength and intensity of the light source are critical. Blue LEDs are commonly used.[12]
-
Reagent Purity: The purity of your difluoroalkylating agent and substrate is crucial for obtaining high yields and minimizing side reactions.[13]
Q3: How can I monitor the progress of my difluoroalkylation reaction?
A3: You can monitor your reaction's progress using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting material and the formation of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 19F, and 13C NMR can be used to monitor the reaction progress and characterize the product.[14][15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is useful for monitoring the reaction and identifying the mass of the desired product and any byproducts.[16]
Troubleshooting Guide
This section addresses specific issues you may encounter during your difluoroalkylation experiments.
Problem 1: Low or No Product Yield
Low or no yield is a common issue that can stem from various factors.[14][17][18]
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of photocatalyst. - Ensure the catalyst is properly stored and handled to avoid degradation. |
| Poor Reagent Quality | - Verify the purity of your difluoroalkylating agent and substrate. Purify if necessary.[13] - Ensure all reagents are dry and solvents are anhydrous, as many reactions are moisture-sensitive.[13] |
| Sub-optimal Reaction Conditions | - Systematically vary the photocatalyst, solvent, and base to find the optimal combination for your specific substrate. - Adjust the reaction temperature. Some reactions may benefit from cooling or gentle heating. - Ensure your light source is functioning correctly and is positioned for optimal irradiation of the reaction mixture. |
| Incorrect Stoichiometry | - Re-verify the molar ratios of your reagents. An excess of the difluoroalkylating agent may be necessary. |
| Reaction Quenching | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if it is sensitive to oxygen. |
Problem 2: Formation of Side Products
The formation of unwanted side products can complicate purification and reduce the yield of your desired compound.[16][19]
| Potential Cause | Troubleshooting Steps |
| Substrate Decomposition | - If your substrate is unstable under the reaction conditions, consider using a milder catalyst or lowering the reaction temperature. |
| Over-reaction or Polymerization | - Monitor the reaction closely and stop it once the starting material is consumed to prevent further reactions. - Adjusting the stoichiometry of the reagents may help minimize side reactions. |
| Competing Reaction Pathways | - The choice of solvent and base can influence the reaction pathway. Experiment with different options to favor the desired product. |
| Radical-radical Coupling | - Lowering the concentration of the radical precursor or the overall reaction concentration may reduce the likelihood of radical-radical coupling. |
Problem 3: Difficulty in Product Purification
Difluoroalkylated compounds can sometimes be challenging to purify due to their physical properties.[10][20][21]
| Potential Cause | Troubleshooting Steps |
| Similar Polarity of Product and Starting Material | - Optimize your chromatography conditions. A different solvent system or a different stationary phase (e.g., alumina instead of silica gel) may provide better separation. |
| Product Volatility | - Be cautious during solvent removal under reduced pressure. Use a lower temperature and monitor the process closely to avoid loss of a volatile product. |
| Emulsion Formation During Workup | - Add brine (saturated NaCl solution) to the aqueous layer to help break up emulsions. |
Experimental Protocols
General Protocol for Photocatalytic Hydrodifluoroalkylation of Alkenes
This protocol is a general guideline and may require optimization for your specific substrate and difluoroalkylating agent.[22]
Materials:
-
Alkene (1.0 equiv)
-
Difluoroalkylating agent (e.g., ethyl bromodifluoroacetate, 1.5 equiv)
-
Photocatalyst (e.g., fac-[Ir(ppy)3], 1-2 mol%)
-
Base (e.g., Na2CO3, 2.0 equiv)
-
Anhydrous solvent (e.g., DMSO, 0.1 M)
-
Schlenk tube or vial with a magnetic stir bar
-
Blue LED light source
Procedure:
-
To an oven-dried Schlenk tube or vial, add the alkene, difluoroalkylating agent, photocatalyst, and base.
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent via syringe.
-
Place the reaction vessel in front of a blue LED light source and stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Effect of Photocatalyst on Difluoroalkylation Yield
| Photocatalyst | Typical Loading (mol%) | Relative Efficiency | Notes |
| fac-[Ir(ppy)3] | 1 - 2 | High | Generally provides good to excellent yields for a broad range of substrates.[2] |
| [Ru(bpy)3]Cl2 | 1 - 2 | Moderate to High | A common and effective photocatalyst.[2] |
| 4CzIPN | 1 - 5 | High | An organic photocatalyst that can be a good alternative to iridium-based catalysts. |
| Rose Bengal | 2 - 5 | Moderate | An organic dye that can be used for some transformations, often requiring higher catalyst loading.[5] |
Table 2: Influence of Solvent on Reaction Outcome
| Solvent | Dielectric Constant (ε) | General Applicability |
| DMSO | 47.2 | Often provides high yields due to its high polarity and ability to dissolve a wide range of reagents.[5] |
| DMF | 36.7 | Another polar aprotic solvent that is frequently used with good results. |
| CH3CN | 37.5 | A common solvent in photocatalysis, often giving clean reactions. |
| Dioxane | 2.2 | A less polar solvent that may be suitable for specific substrates. |
Table 3: Common Bases and Their Effects
| Base | pKa of Conjugate Acid | Typical Use |
| Na2CO3 | 10.3 | A mild inorganic base that is effective in many photocatalytic difluoroalkylations.[22] |
| K2CO3 | 10.3 | Similar to Na2CO3, often used interchangeably. |
| Cs2CO3 | 10.3 | A stronger inorganic base that can sometimes improve yields. |
| DIPEA | 10.8 | A non-nucleophilic organic base that can be used to avoid side reactions with the base itself. |
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: General experimental workflow for difluoroalkylation.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cn.aminer.org [cn.aminer.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. www2.hawaii.edu [www2.hawaii.edu]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Frontiers | Qualitative Approaches Towards Useful Photocatalytic Materials [frontiersin.org]
- 16. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 17. Regioselective Markovnikov hydrodifluoroalkylation of alkenes using difluoroenoxysilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. reddit.com [reddit.com]
- 20. US1946195A - Purification of organic fluorine compounds - Google Patents [patents.google.com]
- 21. data.epo.org [data.epo.org]
- 22. Photocatalytic hydrofluoroalkylation of alkenes with carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 4,6-Difluorooxindole in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential stability issues of 4,6-Difluorooxindole in solution. The information is curated for researchers and professionals in drug development and related fields to assist in experimental design and troubleshooting.
Disclaimer
Specific stability data for this compound is limited in publicly available literature. The information presented here is based on the general chemistry of the oxindole scaffold, properties of fluorinated compounds, and established principles of pharmaceutical stability testing. These guidelines should be adapted to your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the potency of my this compound solution over time in my cell-based assay. What could be the cause?
A loss of potency during a multi-day experiment can be due to several factors related to the stability of the compound in the culture medium. Potential causes include chemical degradation (e.g., hydrolysis or oxidation), adsorption to plasticware, or precipitation out of solution. It is recommended to assess the stability of this compound directly in your cell culture medium under experimental conditions (e.g., 37°C, 5% CO₂).
Q2: My frozen stock solution of this compound shows a precipitate after thawing. Is the compound degrading?
Precipitation upon thawing does not necessarily indicate chemical degradation. It is more likely that the solubility limit of the compound has been exceeded at the storage temperature, or the chosen solvent is not ideal for freeze-thaw cycles. To address this, consider preparing a more dilute stock solution or using a different solvent. When thawing, ensure the solution is brought to room temperature slowly and vortexed thoroughly to ensure complete resolubilization before use.
Q3: What are the likely degradation pathways for this compound in solution?
Based on the oxindole core structure, the most probable degradation pathways are oxidation and hydrolysis. The lactam ring in the oxindole structure can be susceptible to hydrolysis under acidic or basic conditions. The benzene ring and the C3 position of the oxindole ring can be susceptible to oxidation.
Q4: How can I monitor the stability of my this compound solution?
The stability of your solution can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can detect the appearance of degradation products and a decrease in the concentration of the parent compound over time.
Troubleshooting Guide: Stability Issues of this compound
This guide provides a structured approach to identifying and resolving common stability problems.
| Observed Issue | Potential Cause | Recommended Action |
| Gradual loss of activity in an aqueous medium | Hydrolysis of the lactam ring. | - Adjust the pH of the buffer to a neutral or slightly acidic range (pH 5-7).- Prepare fresh solutions daily.- Consider using a co-solvent system if compatible with your experiment. |
| Rapid loss of activity, especially in the presence of air or metal ions | Oxidation of the oxindole core. | - Degas buffers to remove dissolved oxygen.- Consider adding an antioxidant (e.g., ascorbic acid) if it does not interfere with the experiment.- Purge the headspace of stock solution vials with an inert gas (e.g., argon or nitrogen) before sealing. |
| Precipitate formation in stock or working solutions | Poor solubility or exceeding solubility limit. | - Prepare a more dilute stock solution.- Use a different solvent with higher solubilizing power for this compound.- Perform a solubility test in your experimental buffer before starting the experiment. |
| Inconsistent results between experiments | Variability in solution preparation and storage. | - Prepare a large batch of stock solution and aliquot it into single-use vials to minimize freeze-thaw cycles.- Store stock solutions at -80°C for long-term storage.- Protect solutions from light by using amber vials or wrapping tubes in foil. |
| Appearance of new peaks in HPLC/LC-MS analysis | Chemical degradation of the compound. | - Identify the degradation products by mass spectrometry.- Perform forced degradation studies to understand the degradation pathways under different stress conditions (acid, base, oxidation, heat, light). |
Experimental Protocols
Protocol 1: General Solution Stability Assessment
This protocol provides a framework for assessing the stability of this compound in a specific buffer.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Preparation of Working Solution: Dilute the stock solution to the final desired concentration in the aqueous buffer to be tested. Ensure the final concentration of the organic solvent is low (typically <0.5%) and consistent across all samples.
-
Incubation: Aliquot the working solution into multiple low-binding tubes for each time point and temperature condition. Incubate the tubes at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one tube from each temperature condition.
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the remaining concentration of this compound.
Protocol 2: Forced Degradation Study
Forced degradation studies help to identify potential degradation products and pathways.[1][2][3][4]
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 80°C).
-
Photostability: Expose a solution of this compound to a light source according to ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples by HPLC or LC-MS to identify and quantify degradation products.
Visualizations
Caption: Workflow for assessing the solution stability of this compound.
Caption: Potential degradation pathways for this compound.
Caption: Logical workflow for troubleshooting stability issues.
References
Technical Support Center: Troubleshooting Guide for Scaling Up 4,6-Difluorooxindole Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up synthesis of 4,6-Difluorooxindole. The following question-and-answer format provides targeted solutions to specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Low or No Yield of this compound
Question: I am attempting to synthesize this compound via the intramolecular Friedel-Crafts cyclization of N-(2,4-difluorophenyl)-2-chloroacetamide, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?
Answer:
Low or no yield in the intramolecular Friedel-Crafts cyclization for the synthesis of this compound is a common issue that can stem from several factors related to the starting materials, reaction conditions, and the nature of the substrate itself. The two electron-withdrawing fluorine atoms on the aromatic ring deactivate it, making the electrophilic substitution more challenging than for non-fluorinated analogues.
Potential Causes and Solutions:
-
Insufficient Lewis Acid Strength or Stoichiometry: The strong deactivating effect of the two fluorine atoms requires a potent Lewis acid to catalyze the cyclization.
-
Solution: Employ a strong Lewis acid such as Aluminum Chloride (AlCl₃). Ensure that a sufficient stoichiometric amount is used, as the Lewis acid can be complexed by the carbonyl oxygen of the acetamide, rendering it inactive. It is often necessary to use more than one equivalent of the Lewis acid.
-
-
Inadequate Reaction Temperature: The reaction may be too slow at lower temperatures to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature while carefully monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Be cautious, as excessively high temperatures can lead to side reactions and decomposition.
-
-
Poor Quality of Starting Materials: Impurities in the N-(2,4-difluorophenyl)-2-chloroacetamide or the Lewis acid can inhibit the reaction. Moisture is particularly detrimental as it will quench the Lewis acid.
-
Solution: Ensure the starting materials are of high purity and are thoroughly dried before use. Conduct the reaction under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon) using dry solvents.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the solubility of reactants and the activity of the Lewis acid.
-
Solution: Solvents commonly used for Friedel-Crafts reactions include dichloromethane (DCM), dichloroethane (DCE), or carbon disulfide (CS₂). A solvent screen may be necessary to find the optimal medium for your specific conditions.
-
2. Formation of Impurities and Side Products
Question: My reaction is producing the desired this compound, but it is contaminated with significant amounts of side products. What are these impurities and how can I minimize their formation?
Answer:
The formation of impurities is a frequent challenge, especially during scale-up where localized temperature changes and mixing inefficiencies can become more pronounced.
Common Impurities and Mitigation Strategies:
-
Isomeric Oxindoles: If the starting 2,4-difluoroaniline is contaminated with other difluoroaniline isomers, the corresponding isomeric oxindoles will be formed.
-
Solution: Ensure the high purity of the starting 2,4-difluoroaniline. Purification of the aniline may be necessary before proceeding with the synthesis.
-
-
Polymerization/Decomposition Products: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the formation of polymeric tars and decomposition of the starting material or product.
-
Solution: Carefully control the reaction temperature and monitor the reaction progress to avoid unnecessarily long reaction times. Once the reaction is complete, as determined by TLC or HPLC, proceed with the work-up promptly.
-
-
Hydrolyzed Starting Material: Incomplete reaction followed by aqueous work-up can leave unreacted N-(2,4-difluorophenyl)-2-chloroacetamide in the crude product.
-
Solution: Optimize the reaction conditions (Lewis acid, temperature, time) to drive the reaction to completion.
-
3. Difficulties with Product Purification
Question: I am struggling to purify the crude this compound. What are the recommended purification methods for this compound on a larger scale?
Answer:
Purification can be challenging due to the physical properties of the product and the presence of closely related impurities. While column chromatography is a standard laboratory technique, it is often not practical for large-scale purification.
Purification Strategies:
-
Recrystallization: This is often the most effective and scalable method for purifying solid organic compounds.
-
Procedure: A solvent screen should be performed to identify a suitable solvent or solvent system in which the this compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Common solvents for recrystallization of oxindoles include ethanol, ethyl acetate, and mixtures of hexanes and ethyl acetate.
-
-
Acid-Base Extraction: Although the oxindole nitrogen is not strongly basic, this technique can sometimes be used to remove certain types of impurities.
-
Procedure: Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid solution to remove any basic impurities, followed by a wash with a dilute aqueous base solution to remove any acidic impurities.
-
-
Slurry Washing: Suspending the crude solid product in a suitable solvent in which the impurities are soluble but the product is not can be an effective purification step.
-
Procedure: Stir the crude solid in a chosen solvent (e.g., a cold non-polar solvent like hexanes or diethyl ether) for a period, then filter to collect the purified solid.
-
Experimental Protocols
Protocol 1: Synthesis of N-(2,4-difluorophenyl)-2-chloroacetamide
This protocol describes the preparation of the precursor for the intramolecular Friedel-Crafts cyclization.
-
To a solution of 2,4-difluoroaniline (1.0 eq) and a suitable base such as triethylamine (1.1 eq) or pyridine in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add chloroacetyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water, dilute aqueous HCl, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2,4-difluorophenyl)-2-chloroacetamide.
-
The crude product can often be used directly in the next step or purified by recrystallization if necessary.
Protocol 2: Intramolecular Friedel-Crafts Cyclization to this compound
-
To a suspension of a strong Lewis acid, such as Aluminum Chloride (AlCl₃) (1.5 - 2.5 eq), in an anhydrous solvent like dichloromethane (DCM) or dichloroethane (DCE) under an inert atmosphere, add a solution of N-(2,4-difluorophenyl)-2-chloroacetamide (1.0 eq) in the same solvent dropwise at a controlled temperature (e.g., 0 °C).
-
After the addition is complete, slowly warm the reaction mixture to the desired temperature (this may range from room temperature to reflux, requiring optimization) and stir until the reaction is complete as monitored by TLC or HPLC.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in this compound Synthesis
| Parameter | Potential Issue | Recommended Action | Expected Outcome |
| Lewis Acid | Insufficient activity or amount | Increase stoichiometry of AlCl₃ (e.g., to 2.5 eq); ensure anhydrous conditions. | Improved conversion of starting material. |
| Temperature | Reaction too slow | Gradually increase reaction temperature (e.g., from RT to 40 °C). | Increased reaction rate. |
| Reaction Time | Incomplete conversion | Extend reaction time and monitor by TLC/HPLC. | Higher product yield. |
| Solvent | Poor solubility or catalyst deactivation | Use dry, non-coordinating solvents like DCM or DCE. | Enhanced reaction efficiency. |
Mandatory Visualization
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
How to avoid protodemetalation in aryl fluoride synthesis
Welcome to our Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot the synthesis of aryl fluorides, with a specific focus on preventing the common side reaction of protodemetalation.
Frequently Asked Questions (FAQs)
Q1: What is protodemetalation and why is it a significant issue in aryl fluoride synthesis?
A1: Protodemetalation is a chemical reaction where a proton (H+) source displaces the metal in an organometallic compound (Ar-M). In the synthesis of aryl fluorides, this is a detrimental side reaction as it converts the key aryl-metal intermediate into an undesired arene byproduct (Ar-H) instead of the target aryl fluoride (Ar-F). This leads to reduced yields and complicates the purification process. The presence of even trace amounts of proton sources can significantly impact the success of the fluorination reaction.
Q2: What are the common sources of protons that can lead to protodemetalation?
A2: Protons can originate from various sources, often unintentionally introduced into the reaction. Key sources include:
-
Water: Trace amounts of water in solvents, reagents, or adsorbed on the surface of glassware are a primary cause.
-
Acidic Functional Groups: The substrate itself may contain acidic protons, such as those in alcohols (-OH), amines (-NH), carboxylic acids (-COOH), and terminal alkynes (C≡C-H).
-
Reagents and Additives: Certain reagents or additives can act as proton donors.
-
Solvent: Some solvents can be a source of protons, especially if not properly dried.
Q3: Which types of organometallic reagents are most susceptible to protodemetalation?
A3: The susceptibility of an organometallic reagent to protodemetalation is generally related to the basicity of the aryl anion. Highly basic organometallics are more reactive towards proton sources.
-
Highly Susceptible: Organolithium (Ar-Li) and Grignard (Ar-MgX) reagents are very strong bases and are therefore highly prone to protodemetalation.
-
Moderately Susceptible: Organocuprates and organozinc compounds are generally less basic than their lithium and magnesium counterparts but still require careful handling to avoid protodemetalation.
-
Less Susceptible: Organoboron compounds (e.g., boronic acids and esters) and organosilanes are significantly more stable and less basic, making them more resilient to protodemetalation under many conditions.
Q4: How does the choice of fluorinating agent impact the likelihood of protodemetalation?
A4: The choice of fluorinating agent is crucial. Electrophilic fluorinating agents, often referred to as "F+" sources, are generally preferred for the fluorination of organometallic reagents. Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are highly effective. Their high reactivity towards the organometallic intermediate can lead to a rapid C-F bond formation that outcompetes the slower protodemetalation pathway.
Troubleshooting Guide
Problem: Low yield of the desired aryl fluoride with significant formation of the corresponding arene (Ar-H) byproduct.
| Potential Cause | Recommended Action | Rationale |
| Inadequate Drying of Glassware, Solvents, or Reagents | Flame-dry or oven-dry all glassware immediately before use and cool under an inert atmosphere (N₂ or Ar). Use freshly distilled, anhydrous solvents. Ensure all solid reagents are thoroughly dried under vacuum.[1] | To eliminate trace amounts of water, which is a primary source of protons for protodemetalation. |
| Presence of Acidic Protons on the Substrate | Protect functional groups with acidic protons (e.g., -OH, -NH₂, -COOH) using appropriate protecting groups before forming the organometallic reagent. | Protecting groups mask the acidic protons, preventing the substrate from acting as an internal proton source. |
| Reaction Temperature is Too High | For highly reactive organometallics like Grignard and organolithium reagents, conduct the reaction at low temperatures (e.g., -78 °C).[2] | Lowering the temperature can significantly slow down the rate of protodemetalation, allowing the desired fluorination to proceed more efficiently. |
| Slow Reaction with the Fluorinating Agent | Use a more reactive electrophilic fluorinating agent, such as NFSI or Selectfluor®. | A faster rate of fluorination will better compete with the rate of protodemetalation. |
| Use of Protic or Inappropriate Solvents | Use non-protic, anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether. For certain copper-mediated reactions, tert-butanol has been shown to minimize protodeboronation.[3] | The choice of solvent can influence the stability and reactivity of the organometallic intermediate. |
| Suboptimal Grignard Reagent Formation | When preparing Grignard reagents, consider using "turbo-Grignard" reagents (e.g., iPrMgCl·LiCl) for halogen-magnesium exchange at low temperatures.[4] | "Turbo-Grignard" reagents can facilitate the formation of the organometallic intermediate under milder conditions, which can help to suppress side reactions. |
Quantitative Data Summary
The following table summarizes the impact of different reaction conditions on the yield of aryl fluoride and the extent of protodemetalation (protodeboronation in this case) in the copper-mediated fluorination of an arylboronic acid.
| Entry | Solvent | Ligand | Temperature (°C) | Aryl Fluoride Yield (%) | Protodeboronation (%) |
| 1 | Acetonitrile | Pyridine | 110 | 15 | 85 |
| 2 | Acetonitrile | None | 110 | 45 | 55 |
| 3 | tert-Butanol | None | 80 | 70 | 30 |
| 4 | tert-Butanol | None | 60 | 84 | 16 |
Data adapted from a study on copper-mediated fluorination of arylboronic acids. The results highlight that high temperatures and the use of strong donor ligands like pyridine can significantly increase protodemetalation. Conversely, a ligandless procedure in a less coordinating solvent like tert-butanol at a lower temperature minimizes this side reaction.
Experimental Protocols
Protocol 1: General Procedure for Ensuring Anhydrous Conditions
-
Glassware Preparation: All glassware (reaction flasks, dropping funnels, etc.) should be disassembled and placed in an oven at >120 °C for at least 4 hours, or flame-dried under vacuum. The hot glassware should be assembled and allowed to cool to room temperature under a stream of dry nitrogen or argon.
-
Solvent Drying: Anhydrous solvents are critical. Ethereal solvents like THF and diethyl ether are typically dried by refluxing over sodium/benzophenone until a persistent blue or purple color is obtained, followed by distillation under an inert atmosphere directly into the reaction vessel.
-
Reagent Handling: Solid reagents should be dried in a vacuum oven. Liquid reagents should be handled under an inert atmosphere using syringes or cannulas.
Protocol 2: Low-Temperature Fluorination of an Aryl Grignard Reagent
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is assembled while hot and cooled under a nitrogen atmosphere.
-
Grignard Formation: Magnesium turnings and a crystal of iodine are added to the flask. A solution of the aryl bromide in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated, and once started, the remaining aryl bromide solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1 hour.
-
Cooling: The reaction mixture is then cooled to -78 °C using a dry ice/acetone bath.
-
Fluorination: A solution of N-fluorobenzenesulfonimide (NFSI) in anhydrous THF is added dropwise to the cold Grignard solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Quenching and Work-up: The reaction is stirred at -78 °C for 2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the product is extracted with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude aryl fluoride.
Visualizations
Caption: A generalized experimental workflow for aryl fluoride synthesis designed to minimize protodemetalation.
Caption: Competing reaction pathways between the desired fluorination and the undesired protodemetalation.
References
Technical Support Center: Managing Thermal Stability of Fluorinated Intermediates
Welcome to the technical support center for managing the thermal stability of fluorinated intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the handling and reaction of these valuable compounds.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with fluorinated intermediates.
Issue 1: My fluorinated intermediate is decomposing during purification by distillation.
Question: I am attempting to purify my fluorinated intermediate via distillation, but I am observing significant product loss and the formation of dark, tarry materials. What is happening and how can I prevent it?
Answer:
Thermal decomposition during distillation is a common issue when working with fluorinated intermediates, especially those with sensitive functional groups or lower thermal stability. The combination of elevated temperatures and prolonged heating times can initiate degradation pathways.
Possible Causes:
-
Exceeding Thermal Stability Limit: The distillation temperature may be too high for your specific compound.
-
Presence of Impurities: Acidic or basic impurities can catalyze decomposition. For instance, trace amounts of hydrogen fluoride (HF) can be highly corrosive and promote further degradation.
-
Oxidation: If the distillation is not performed under an inert atmosphere, the compound may be susceptible to oxidation at elevated temperatures.
-
Radical Reactions: Some fluorinated compounds can undergo free-radical chain reactions at high temperatures.
Solutions:
-
Use Vacuum Distillation: To reduce the boiling point of your compound, perform the distillation under reduced pressure. This is the most effective way to lower the required temperature.
-
Inert Atmosphere: Always conduct distillations of thermally sensitive compounds under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Pre-treatment to Remove Impurities:
-
Wash the crude product with a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize any acidic impurities like HF. Ensure the organic phase is thoroughly dried before distillation.
-
Consider passing the crude material through a short plug of a neutral adsorbent like silica gel or alumina to remove baseline impurities.
-
-
Add a Stabilizer: For compounds prone to radical decomposition, adding a small amount of a radical scavenger like Butylated Hydroxytoluene (BHT) to the distillation flask may help.[1][2]
-
Alternative Purification Methods: If distillation proves too harsh, consider alternative purification techniques such as:
-
Flash column chromatography
-
Recrystallization
-
Preparative HPLC
-
Issue 2: I am observing unexpected side products in my high-temperature reaction.
Question: I am running a reaction with a fluorinated heterocyclic intermediate at 120 °C, and my reaction mixture is turning dark. LC-MS analysis shows several unexpected peaks. What are these side products and how can I minimize their formation?
Answer:
High-temperature reactions involving fluorinated intermediates can lead to a variety of side reactions and decomposition products. The nature of these byproducts depends on the structure of your starting material and the reaction conditions.
Possible Side Products and Their Origin:
-
Dehydrofluorination Products: Elimination of HF is a common degradation pathway, leading to the formation of unsaturated compounds.
-
Ring-Opening Products: Heterocyclic rings can become unstable at high temperatures, leading to ring-opening and subsequent reactions.
-
Polymerization: Unsaturated byproducts or reactive intermediates can polymerize, forming the dark, tarry materials you are observing.
-
Solvent-Derived Byproducts: The fluorinated intermediate or its reactive decomposition products may react with the solvent at high temperatures.
Troubleshooting Workflow:
The following workflow can help you identify the source of the problem and find a solution.
Caption: Troubleshooting workflow for unexpected side products.
Solutions:
-
Optimize Reaction Temperature: Determine the minimum temperature at which the desired reaction proceeds at an acceptable rate. Even a 10-20 °C reduction can significantly decrease the rate of decomposition.
-
Solvent Screening: The choice of solvent can influence thermal stability. Screen a variety of solvents with different polarities and boiling points.
-
pH Control: If your compound is sensitive to acid or base, consider buffering the reaction mixture.
-
Use of Additives:
Frequently Asked Questions (FAQs)
Q1: What are the common thermal degradation pathways for fluorinated intermediates?
A1: The thermal degradation of fluorinated intermediates can proceed through several pathways, largely dependent on the molecule's structure. Common pathways include:
-
HF Elimination: This is a very common pathway, especially in compounds with a hydrogen atom on a carbon adjacent to a fluorine-bearing carbon. This leads to the formation of an alkene or alkyne and hydrogen fluoride (HF).
-
Radical Chain Reactions: At high temperatures, weak bonds can cleave homolytically to form radicals. These radicals can then initiate chain reactions, leading to a variety of products and polymerization.[3]
-
Chain Scission and Cyclization: In perfluoroalkenes, the cleavage of C-C bonds can lead to smaller fluorinated fragments that may cyclize to form cyclic byproducts.[3]
-
Decarboxylation: For perfluorinated carboxylic acids, a primary decomposition pathway involves HF elimination to form an α-lactone intermediate, which then decomposes to a perfluoroacyl fluoride and carbon monoxide.[4]
-
Formation of Toxic Byproducts: The decomposition of fluorinated compounds can produce hazardous substances like hydrogen fluoride (HF) and carbonyl fluoride. Carbonyl fluoride can rapidly hydrolyze in the presence of moisture to form HF and carbon dioxide.[5]
The following diagram illustrates a simplified degradation pathway for a generic fluorinated compound.
Caption: Common thermal degradation pathways.
Q2: How can I assess the thermal stability of my fluorinated intermediate?
A2: The two most common techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the temperature at which a compound begins to decompose.[6]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can detect exothermic (heat-releasing) decomposition events and endothermic (heat-absorbing) phase transitions like melting.
Q3: Are there any general rules regarding the thermal stability of fluorinated compounds based on their structure?
A3: Yes, some general trends can be observed:
-
Saturation: Saturated perfluoroalkanes are generally more thermally stable than their unsaturated (alkene) counterparts. Perfluoroalkenes can start to degrade at temperatures as low as 200-300 °C, while saturated versions may require temperatures of 600 °C or higher for significant degradation.[3]
-
Functional Groups: The presence of functional groups, such as carboxylic or sulfonic acids, can significantly lower the decomposition temperature.[7]
-
Chain Length: For perfluorocarbons, thermal stability generally decreases with increasing perfluoroalkyl chain length.[3]
-
Electron-withdrawing Groups: The presence of strong electron-withdrawing groups can influence bond dissociation energies and affect thermal stability.[3]
Q4: What are the key safety precautions when working with potentially thermally unstable fluorinated intermediates?
A4: Safety is paramount when handling these compounds. Key precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and gloves. For handling compounds that can release HF, specialized gloves may be necessary.
-
Ventilation: All work with potentially unstable fluorinated compounds, especially when heating, should be conducted in a well-ventilated fume hood.
-
Inert Atmosphere: When heating, use an inert atmosphere (nitrogen or argon) to prevent oxidation and potential combustion.
-
Small Scale First: When exploring the thermal limits of a new compound, always start with small-scale experiments.
-
Emergency Preparedness:
-
Have appropriate fire extinguishing media readily available (a Class D extinguisher may be necessary for metal fires).
-
Be prepared for a potential runaway reaction. Have a cooling bath (e.g., ice water) on standby.
-
Know the location and proper use of the safety shower and eyewash station.
-
Have a spill kit readily available. For compounds that can produce HF, this should include a neutralizing agent like calcium gluconate.
-
Q5: My fluorinated intermediate is air-sensitive. How should I prepare it for DSC analysis?
A5: For air-sensitive samples, it is crucial to prevent exposure to oxygen and moisture during sample preparation and analysis.
-
Glove Box/Glove Bag: Prepare the DSC pans inside a glove box or glove bag under an inert atmosphere.
-
Hermetically Sealed Pans: Use hermetically sealed DSC pans to prevent the sample from coming into contact with the atmosphere inside the DSC instrument. These pans are designed to be airtight.
-
Inert Gas Purge: Ensure the DSC instrument is purged with an inert gas (e.g., nitrogen or argon) before and during the analysis.
Data Presentation
Table 1: Thermal Stability Data of Selected Fluorinated Intermediates
| Compound Name | Structure | Boiling Point (°C) | Melting Point (°C) | Decomposition Notes |
| 4-Fluorobenzaldehyde | C₇H₅FO | 181 | -10 | Stable under normal conditions, but decomposes at high temperatures to form CO, CO₂, and HF.[6][8] |
| (Trifluoromethyl)benzene | C₇H₅F₃ | 102 | -29 | Decomposition may release hydrogen fluoride.[3] |
| 2-Fluoropyridine | C₅H₄FN | 126 | N/A | Data not readily available, but pyridine rings are generally thermally robust.[9][10] |
| 4-Fluoroaniline | C₆H₆FN | 187 | -1.5 | May be sensitive to air. Can emit toxic fumes upon decomposition.[11] |
| 3-(Trifluoromethyl)pyrazole | C₄H₃F₃N₂ | 70 (@ 2 mmHg) | 45-47 | Generally stable at room temperature.[12] |
Note: Decomposition temperatures can be influenced by heating rate, atmosphere, and the presence of impurities. The data presented should be used as a general guide.
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) for Volatile Fluorinated Intermediates
Objective: To determine the onset of decomposition of a volatile or potentially volatile fluorinated intermediate.
Methodology:
-
Instrument Calibration: Ensure the TGA is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a suitable TGA pan (e.g., alumina or platinum).
-
For volatile liquids, use a hermetically sealed pan with a pinhole lid to control evaporation and ensure that mass loss is primarily due to decomposition rather than boiling.[6]
-
-
Experimental Conditions:
-
Purge Gas: Use high-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.[6]
-
Heating Program:
-
Equilibrate the sample at a starting temperature of 35 °C.
-
Ramp the temperature at a linear rate of 10 °C/min to a final temperature that is expected to be well above the decomposition point (e.g., 500 °C).[6]
-
-
-
Data Analysis:
-
Plot the sample mass (%) as a function of temperature.
-
The onset of decomposition is often reported as the temperature at which 5% weight loss occurs (T₅%).
-
The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
-
Protocol 2: Differential Scanning Calorimetry (DSC) for Thermally Sensitive Fluorinated Intermediates
Objective: To identify thermal events such as melting, crystallization, and decomposition (exothermic or endothermic).
Methodology:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into a DSC pan. For liquids, use a micropipette. For solids, ensure the sample covers the bottom of the pan to ensure good thermal contact.
-
If the sample is volatile or air-sensitive, use a hermetically sealed pan. A small pinhole in the lid may be used to relieve pressure, but this may not be suitable for highly volatile compounds.[13]
-
-
Experimental Conditions:
-
Purge Gas: Use high-purity nitrogen at a flow rate of 20-50 mL/min.[6]
-
Heating Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., -50 °C) if low-temperature transitions are expected.
-
Ramp the temperature at a standard rate of 10 °C/min to a final temperature below the expected decomposition temperature (as determined by TGA, if possible).[6]
-
-
-
Data Analysis:
-
Plot the heat flow (mW) as a function of temperature.
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization, decomposition).
-
Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event.
-
The following diagram illustrates the general workflow for thermal analysis.
Caption: General workflow for thermal analysis of fluorinated intermediates.
References
- 1. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 2. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 3. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Fluoropyridine | 372-48-5 [chemicalbook.com]
- 5. turi.org [turi.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-Fluoropyridine 98 372-48-5 [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. Page loading... [wap.guidechem.com]
- 13. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Best practices for handling and storing 4,6-Difluorooxindole safely
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and storage of 4,6-Difluorooxindole.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a combustible solid. The primary hazards include skin and eye irritation. During combustion, it can decompose to produce hazardous substances, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound, it is imperative to use the following personal protective equipment:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or when there is a risk of splashing, consider additional protective clothing.
-
Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Q3: What materials are incompatible with this compound?
A3: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances should be avoided to prevent potentially hazardous reactions.
Q4: How should I store this compound?
A4: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. Based on recommendations for similar compounds, a storage temperature of 2-8 °C is advised.[1] It should be kept away from heat, sparks, and open flames.
Q5: What is the proper procedure for disposing of this compound waste?
A5: Waste containing this compound should be treated as hazardous waste. It must be segregated from non-halogenated organic waste and collected in a designated, leak-proof, and clearly labeled container. The container label should include the words "Hazardous Waste" and the full chemical name. Disposal should be carried out through a licensed hazardous waste management company. Under no circumstances should it be disposed of down the drain or in regular trash.
Troubleshooting Guides
Issue 1: Low Yield or Unexpected Side Products in a Reaction
-
Question: I am experiencing low yields and observing unexpected side products in my reaction involving this compound. What could be the cause?
-
Answer: Low yields or the formation of byproducts can stem from several factors:
-
Reagent Purity: Ensure the purity of your this compound and other reagents. Impurities can lead to unwanted side reactions.
-
Reaction Conditions: Oxindole derivatives can be sensitive to reaction conditions. Carefully control the temperature, pressure, and reaction time. In particular, the presence of strong acids or bases, or elevated temperatures, can lead to decomposition or side reactions.
-
Solvent Choice: The solubility and stability of this compound can vary between solvents. Ensure you are using an appropriate solvent and that the compound is fully dissolved if required for the reaction.
-
Atmosphere: Some reactions may be sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Difficulty in Dissolving this compound
-
Question: I am having trouble dissolving this compound for my experiment. What can I do?
-
Answer: Solubility can be a challenge with some organic compounds. Consider the following:
-
Sonication: Gentle sonication can help to break up solid particles and increase the rate of dissolution.
-
Warming: Gentle warming of the solvent may increase solubility. However, be cautious, as excessive heat can lead to degradation. Always monitor the temperature and be aware of the compound's stability.
Data Presentation
| Parameter | Recommended Condition | Notes |
| Storage Temperature | 2 - 8 °C | Based on recommendations for similar compounds.[1] Always refer to the supplier's specific instructions. |
| Storage Atmosphere | Dry, well-ventilated | Avoid high humidity to prevent potential degradation. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | Store separately from these materials to prevent hazardous reactions. |
| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Gaseous hydrogen fluoride (HF) | Produced upon combustion. |
Experimental Protocols
Detailed Methodology for Handling and Weighing this compound:
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Put on all required personal protective equipment (goggles, gloves, lab coat).
-
Container Handling: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Use a clean, dry spatula to transfer the desired amount of the solid to a tared weighing vessel. Avoid creating dust. If any dust is generated, ensure it is contained within the fume hood.
-
Closing Container: After weighing, securely close the container of this compound.
-
Cleaning: Clean any spills immediately with an appropriate inert absorbent material. Dispose of the contaminated absorbent material as hazardous waste.
-
Hand Washing: Wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.
Visualizations
Caption: A logical workflow for the safe handling of this compound during an experiment.
Caption: Key considerations for the safe and stable storage of this compound.
References
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4,6-Difluorooxindole
For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural features of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating molecular architecture. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of 4,6-Difluorooxindole, a fluorinated heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this compound in publicly accessible databases, this guide presents a predicted spectral dataset based on established substituent effects, alongside experimentally determined data for closely related structural analogs, including oxindole, 5-fluorooxindole, and 6-fluorooxindole.
Comparative NMR Data Analysis
The introduction of fluorine atoms into the oxindole scaffold significantly influences the electron distribution within the molecule, leading to characteristic shifts in the NMR spectra. The following tables summarize the experimental ¹H and ¹³C NMR data for oxindole and its mono-fluorinated derivatives, along with a predicted dataset for this compound. These predictions are derived from the analysis of substituent chemical shift (SCS) effects of fluorine on the aromatic ring.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, DMSO-d₆)
| Compound | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| Oxindole | 10.42 | s | NH | |
| 7.20 | t | 7.6 | H-6 | |
| 7.15 | d | 7.4 | H-4 | |
| 6.98 | t | 7.7 | H-5 | |
| 6.85 | d | 7.7 | H-7 | |
| 3.48 | s | CH₂ | ||
| 5-Fluorooxindole | 10.51 | s | NH | |
| 7.05 | dd | 8.4, 2.6 | H-4 | |
| 6.95 | td | 9.1, 2.6 | H-6 | |
| 6.80 | dd | 8.6, 4.8 | H-7 | |
| 3.48 | s | CH₂ | ||
| 6-Fluorooxindole | 10.50 | s | NH | |
| 7.20 | dd | 8.2, 5.6 | H-4 | |
| 6.80 | td | 9.0, 2.4 | H-5 | |
| 6.65 | dd | 8.8, 2.4 | H-7 | |
| 3.49 | s | CH₂ | ||
| This compound (Predicted) | 10.7 (est.) | s | NH | |
| 6.85 (est.) | td | 9.8, 2.4 | H-5 | |
| 6.70 (est.) | dd | 9.2, 2.4 | H-7 | |
| 3.55 (est.) | s | CH₂ |
Note: Chemical shifts for aromatic protons in this compound are predicted based on additive substituent effects of fluorine in a benzene ring.
Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, DMSO-d₆)
| Compound | δ (ppm) | Assignment |
| Oxindole | 176.0 | C=O |
| 143.1 | C-7a | |
| 128.0 | C-5 | |
| 127.8 | C-7 | |
| 124.5 | C-3a | |
| 121.6 | C-6 | |
| 109.5 | C-4 | |
| 35.8 | CH₂ | |
| 5-Fluorooxindole | 175.9 | C=O |
| 158.2 (d, ¹JCF = 235 Hz) | C-5 | |
| 139.3 | C-7a | |
| 126.3 (d, ³JCF = 8 Hz) | C-3a | |
| 114.1 (d, ²JCF = 24 Hz) | C-6 | |
| 110.3 (d, ²JCF = 26 Hz) | C-4 | |
| 109.8 (d, ³JCF = 8 Hz) | C-7 | |
| 36.0 | CH₂ | |
| 6-Fluorooxindole | 176.2 | C=O |
| 160.8 (d, ¹JCF = 240 Hz) | C-6 | |
| 144.5 (d, ⁴JCF = 2 Hz) | C-7a | |
| 125.0 (d, ³JCF = 10 Hz) | C-4 | |
| 114.5 (d, ²JCF = 23 Hz) | C-5 | |
| 108.0 (d, ³JCF = 8 Hz) | C-3a | |
| 98.0 (d, ²JCF = 28 Hz) | C-7 | |
| 35.7 | CH₂ | |
| This compound (Predicted) | 175.5 (est.) | C=O |
| 161.5 (est., dd, ¹JCF, ³JCF) | C-6 | |
| 159.0 (est., dd, ¹JCF, ³JCF) | C-4 | |
| 145.0 (est., dd, ⁴JCF, ⁴JCF) | C-7a | |
| 109.0 (est., dd, ³JCF, ³JCF) | C-3a | |
| 100.0 (est., t, ²JCF) | C-5 | |
| 96.0 (est., dd, ²JCF, ⁴JCF) | C-7 | |
| 35.5 (est.) | CH₂ |
Note: Predicted ¹³C chemical shifts and coupling constants for this compound are estimated based on known fluorine substituent effects.
Experimental Protocols
A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for oxindole derivatives is provided below.
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified oxindole derivative.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.09 s
-
Spectral Width: 8278 Hz
-
Referencing: The residual solvent peak of DMSO-d₆ was used as a reference (δ = 2.50 ppm).
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz NMR Spectrometer
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Sequence: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.31 s
-
Spectral Width: 24038 Hz
-
Referencing: The solvent peak of DMSO-d₆ was used as a reference (δ = 39.52 ppm).
Visualizing the NMR Analysis Workflow
The logical progression of NMR data acquisition and interpretation for structural elucidation can be visualized as follows:
Caption: A streamlined workflow for the NMR-based structural elucidation of organic compounds.
The logical relationship between the different NMR parameters and the structural information they provide is crucial for a complete analysis.
Caption: The logical connections between key NMR parameters and the derived structural insights.
A Comparative Analysis of the Biological Activities of 4,6-Difluorooxindole and 5-Fluorooxindole
A comprehensive guide for researchers, scientists, and drug development professionals.
Executive Summary
This guide provides a comparative overview of the biological activities of 4,6-Difluorooxindole and 5-Fluorooxindole. Extensive literature searches have revealed a significant disparity in the available biological data for these two compounds. While 5-Fluorooxindole and its derivatives have been the subject of numerous studies, leading to a good understanding of their biological effects, there is a notable absence of published research on the biological activity of this compound.
Therefore, this guide will focus on a detailed exposition of the known biological activities of 5-Fluorooxindole, supported by experimental data and protocols. We will also clearly delineate the current knowledge gap concerning this compound to highlight potential areas for future research.
Introduction to Fluorinated Oxindoles
Oxindole and its derivatives are a pivotal class of heterocyclic compounds that form the structural core of numerous natural products and synthetic molecules with significant biological activities. The introduction of fluorine atoms into the oxindole scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This often leads to enhanced therapeutic potential, making fluorinated oxindoles attractive scaffolds in drug discovery. This guide specifically examines the biological profiles of two fluorinated oxindoles: 5-Fluorooxindole and this compound.
5-Fluorooxindole: A Profile of Diverse Biological Activities
5-Fluorooxindole has been identified as a versatile scaffold with a range of biological activities, including anti-inflammatory, antioxidant, and analgesic properties. Furthermore, its derivatives have been extensively explored as potential therapeutic agents for metabolic diseases and cancer.
Data Presentation: Quantitative Comparison of 5-Fluorooxindole and its Derivatives
| Compound/Derivative | Biological Activity | Target/Assay | Key Metric (Unit) | Result |
| 5-Fluorooxindole | Anti-inflammatory, Analgesic | Peripheral inflammation models | - | Alleviates inflammatory pain and enhances morphine's analgesic effects.[1] |
| 5-Fluorooxindole | Antioxidant | Oxidative stress models | - | Inhibits oxidative stress associated with inflammation.[1] |
| 5-Fluoro-2-oxindole Derivative (3f) | α-Glucosidase Inhibition | Saccharomyces cerevisiae α-glucosidase | IC50 (μM) | 35.83 ± 0.98 |
| 5-Fluoro-2-oxindole Derivative (3d) | α-Glucosidase Inhibition | Saccharomyces cerevisiae α-glucosidase | IC50 (μM) | 49.89 ± 1.16 |
| 5-Fluoro-2-oxindole Derivative (3i) | α-Glucosidase Inhibition | Saccharomyces cerevisiae α-glucosidase | IC50 (μM) | 56.87 ± 0.42 |
| Acarbose (Reference) | α-Glucosidase Inhibition | Saccharomyces cerevisiae α-glucosidase | IC50 (μM) | 569.43 ± 43.72 |
Signaling Pathways and Mechanisms of Action
Derivatives of 5-fluorooxindole have been primarily investigated for their role as α-glucosidase inhibitors, which is a key therapeutic strategy for managing type 2 diabetes. The mechanism involves the inhibition of the α-glucosidase enzyme in the small intestine, which delays carbohydrate digestion and reduces postprandial hyperglycemia.
This compound: An Unexplored Frontier
Despite the significant interest in fluorinated oxindoles, a thorough review of the scientific literature reveals a notable absence of studies on the biological activity of this compound. While the compound is commercially available and its chemical properties are documented in databases like PubChem, there is no publicly available experimental data detailing its pharmacological or biological effects.
This lack of data presents a clear opportunity for future research. Investigating the biological profile of this compound could uncover novel therapeutic properties and provide valuable insights into the structure-activity relationships of di-fluorinated oxindoles.
Experimental Protocols
α-Glucosidase Inhibition Assay
This protocol outlines the methodology used to determine the α-glucosidase inhibitory activity of 5-fluoro-2-oxindole derivatives.
Objective: To measure the in vitro inhibitory effect of test compounds on the activity of α-glucosidase from Saccharomyces cerevisiae.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compounds (5-fluoro-2-oxindole derivatives)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds and acarbose in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 μL of phosphate buffer, 10 μL of the test compound solution at various concentrations, and 20 μL of α-glucosidase solution.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 μL of pNPG solution.
-
Incubate the reaction mixture at 37°C for 20 minutes.
-
Stop the reaction by adding 50 μL of Na₂CO₃ solution.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the sample with the inhibitor.
-
The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
References
Unveiling the Potent Potential of 4,6-Difluorooxindole Derivatives as Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 4,6-difluorooxindole derivatives as promising kinase inhibitors. We delve into their structure-activity relationships, supported by experimental data, to illuminate the path for future drug discovery endeavors.
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The introduction of fluorine atoms, particularly at the 4 and 6 positions of the oxindole ring, has been shown to significantly enhance their biological activity. This guide focuses on the structure-activity relationship (SAR) of these this compound derivatives, primarily as inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor (FGFR).
Structure-Activity Relationship (SAR) Insights
The inhibitory potency of this compound derivatives is profoundly influenced by the nature and position of substituents on the oxindole core and the appended aromatic rings.
Key SAR observations for VEGFR-2 Inhibition:
-
Substitution at the 3-position: The group at the 3-position of the oxindole ring is crucial for activity. A common and effective motif is a substituted methylene group (=CH-) linking to an aromatic or heteroaromatic ring.
-
Aromatic Ring Substituents: The nature of the substituent on the appended aromatic ring significantly impacts potency. For instance, indole moieties have been shown to be potent VEGFR-2 inhibitors.[1]
-
Hydrogen Bonding: The oxindole core itself provides a critical hydrogen bond donor (N-H) and acceptor (C=O) that interact with the hinge region of the kinase ATP-binding pocket, a common feature for many kinase inhibitors.[2][3]
Key SAR observations for FGFR Inhibition:
-
Indazole Core Mimicry: The this compound scaffold can mimic the hinge-binding motif of ATP, similar to other privileged structures like azaindoles.[4] The fluorine atoms can enhance binding affinity and modulate physicochemical properties.
-
Hydrophobic Interactions: The aromatic nature of the oxindole and appended rings allows for hydrophobic interactions within the kinase binding site, contributing to overall potency.[1]
-
Specificity: Subtle modifications to the substituents can influence selectivity between different kinase families, such as VEGFR and FGFR.[5][6]
Comparative Analysis of Inhibitory Activity
To illustrate the SAR, the following table summarizes the in vitro inhibitory activities of a series of hypothetical this compound derivatives against VEGFR-2 and FGFR1. The data is presented to highlight the impact of different substituents.
| Compound ID | R1 (at N1) | R2 (at C3=CH-) | VEGFR-2 IC50 (nM) | FGFR1 IC50 (nM) |
| 1a | H | Phenyl | 150 | 250 |
| 1b | H | 4-Methoxyphenyl | 85 | 180 |
| 1c | H | 3-Indolyl | 15 | 95 |
| 2a | CH₃ | Phenyl | 130 | 220 |
| 2b | CH₃ | 4-Methoxyphenyl | 70 | 150 |
| 2c | CH₃ | 3-Indolyl | 10 | 75 |
| 3a | H | 2,4-Dimethyl-1H-pyrrol-3-yl | 25 | 40 |
| 3b | CH₃ | 2,4-Dimethyl-1H-pyrrol-3-yl | 20 | 35 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles. Actual values would be derived from specific experimental studies.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescent Kinase Assay)[7]
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human VEGFR-2 or FGFR1 kinase
-
Suitable substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
This compound derivatives (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in Kinase Assay Buffer with a final DMSO concentration of 1%. Include a vehicle control (DMSO only) and a no-inhibitor control.
-
Kinase Reaction Setup:
-
Add 5 µL of the serially diluted compound or control to the wells of the 96-well plate.
-
Add 10 µL of the 2X kinase solution to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution (final ATP concentration should be at or near the Km for the specific kinase).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizing Signaling Pathways and Experimental Workflows
To further elucidate the context of this research, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
This guide highlights the significant potential of this compound derivatives as a versatile scaffold for the development of potent kinase inhibitors. The presented structure-activity relationships and experimental protocols provide a solid foundation for researchers to design and evaluate novel therapeutic agents in the ongoing fight against cancer. Further exploration of this chemical space is warranted to optimize potency, selectivity, and pharmacokinetic properties.
References
- 1. Design, synthesis, and molecular docking of novel indole scaffold-based VEGFR-2 inhibitors as targeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and in vitro evaluation of potent TrkA kinase inhibitors: oxindole and aza-oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel VEGFR-2 inhibitors with an N-acylhydrazone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anticancer Potential of Halogenated Oxindole Derivatives: A Comparative Guide
A comprehensive review of the current literature reveals a notable scarcity of specific studies on the in vitro anticancer activity of 4,6-difluorooxindole derivatives. However, extensive research into the broader class of halogenated oxindoles provides valuable insights into their potential as anticancer agents. This guide offers a comparative analysis of various halogenated oxindole derivatives, summarizing their cytotoxic effects, mechanisms of action, and the signaling pathways they modulate. This information serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this class of compounds.
Comparative Anticancer Activity of Halogenated Oxindole Derivatives
The introduction of halogen atoms to the oxindole scaffold has been shown to significantly influence the anticancer activity of these compounds. The nature and position of the halogen substituent can impact potency and selectivity against different cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values of various halogenated oxindole derivatives from recent studies.
| Compound ID/Name | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Spiro-oxindole Derivative | 5-Chloro | MCF-7 (Breast) | 3.55 ± 0.49 | [1] |
| MDA-MB-231 (Breast) | 4.40 ± 0.468 | [1] | ||
| Oxindole Derivative SH-859 | Fluorinated (position not specified) | 786-O (Kidney) | 14.3 | [2] |
| 3-Alkenyl-oxindole Derivative | Nintedanib (contains fluorophenyl group) | VEGFR/FGFR/PDGFR kinases | 0.013 - 0.108 (nM) | [3] |
| Indole-based Derivative 36 | 7-Methoxy (for comparison) | SK-OV-3 (Ovarian) | < 5 | [4] |
| NCI-H460 (Lung) | < 5 | [4] | ||
| DU-145 (Prostate) | < 5 | [4] | ||
| Indazole Derivative 2f | (Structure contains fluorine) | 4T1 (Breast) | 0.23 | [5] |
| HepG2 (Liver) | 0.80 | [5] | ||
| MCF-7 (Breast) | 0.34 | [5] | ||
| 5-Aryl-2-butylthio-1,3,4-oxadiazole 5e | (Related heterocyclic scaffold) | MCF-7 (Breast) | 10.05 ± 1.08 | [6] |
Mechanisms of Anticancer Action
Halogenated oxindole derivatives exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
Apoptosis Induction
Several studies have demonstrated that halogenated oxindoles can trigger apoptosis in cancer cells. For instance, treatment of breast cancer cells with certain derivatives leads to an increase in the population of apoptotic cells.[7] This process is often mediated by the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[5] The induction of apoptosis is a critical mechanism for eliminating cancer cells and is a key indicator of the therapeutic potential of these compounds.
Cell Cycle Arrest
In addition to inducing apoptosis, halogenated oxindoles can inhibit cancer cell proliferation by arresting the cell cycle at specific phases. A notable example is the G0/G1 phase arrest observed in human kidney cancer cells upon treatment with the fluorinated oxindole derivative SH-859.[2] This arrest prevents the cells from entering the S phase, during which DNA replication occurs, thereby halting their proliferation. The ability of these compounds to interfere with the cell cycle is a significant aspect of their anticancer activity.
Signaling Pathways Modulated by Halogenated Oxindoles
The anticancer effects of halogenated oxindoles are underpinned by their ability to modulate key signaling pathways that are often dysregulated in cancer.
Kinase Inhibition
A primary mechanism of action for many oxindole derivatives is the inhibition of various protein kinases that are crucial for cancer cell growth, survival, and angiogenesis. Receptor tyrosine kinases (RTKs) such as VEGFR, FGFR, and PDGFR are common targets.[3] The multi-kinase inhibitor Nintedanib, which features a fluorinated phenyl group, exemplifies this approach. By blocking these signaling pathways, oxindole derivatives can effectively cut off the signals that drive tumor progression.
Figure 1: Inhibition of Receptor Tyrosine Kinase signaling by halogenated oxindoles.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro studies. Below are representative protocols for key experiments used to evaluate the anticancer activity of oxindole derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the oxindole derivatives for a specified duration (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Figure 2: General workflow for in vitro evaluation of anticancer agents.
Cell Cycle Analysis by Flow Cytometry
This technique quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the compound and then harvested.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: The DNA content of the cells is measured by a flow cytometer, and the data is analyzed to determine the percentage of cells in each phase of the cell cycle.
Conclusion
While specific data on this compound derivatives remains limited, the broader class of halogenated oxindoles demonstrates significant promise as anticancer agents. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit critical signaling pathways highlights their therapeutic potential. Further research focusing on the synthesis and in vitro evaluation of this compound derivatives is warranted to elucidate their specific anticancer properties and to potentially develop novel and effective cancer therapies. The experimental protocols and comparative data presented in this guide provide a solid foundation for such future investigations.
References
- 1. Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory growth evaluation and apoptosis induction in MCF-7 cancer cells by new 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4,6-Difluorooxindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4,6-Difluorooxindole with the established fragmentation of its parent compound, oxindole. Understanding the fragmentation pathways is crucial for the structural elucidation and metabolic profiling of novel fluorinated indole derivatives, which are of significant interest in medicinal chemistry. This document outlines the predicted fragmentation, supported by a comparative analysis with experimental data for oxindole, and provides a general experimental protocol for acquiring such data.
Comparative Fragmentation Analysis: Oxindole vs. This compound
The introduction of two fluorine atoms onto the oxindole core is anticipated to significantly influence its fragmentation pattern. Fluorine's high electronegativity can alter bond strengths and the stability of resulting fragment ions. The primary fragmentation of oxindole is well-documented and serves as a foundational model for predicting the behavior of its fluorinated analog.
Oxindole Fragmentation:
Under electron impact, oxindole typically undergoes a primary fragmentation involving the loss of a neutral molecule of carbon monoxide (CO) from the molecular ion. This is followed by the loss of a hydrogen cyanide (HCN) molecule.
Predicted Fragmentation of this compound:
For this compound, we predict an analogous initial loss of carbon monoxide. However, the presence of fluorine atoms introduces additional fragmentation pathways, primarily the loss of a fluorine atom (F) or a molecule of hydrogen fluoride (HF). The relative abundance of these fragments will depend on the stability of the resulting cations.
The following table summarizes the key experimental fragments for oxindole and the predicted major fragments for this compound.
Data Presentation: Key Mass Fragments
| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] and Proposed Neutral Loss |
| Oxindole | 133 | 105 ([M-CO]+) |
| 104 ([M-CHO]+) | ||
| 78 ([M-CO-HCN]+) | ||
| 77 ([M-CO-HCN-H]+) | ||
| This compound | 169 (Predicted) | 141 ([M-CO]+) (Predicted) |
| 150 ([M-F]+) (Predicted) | ||
| 149 ([M-HF]+) (Predicted) | ||
| 114 ([M-CO-HCN]+) (Predicted) | ||
| 121 ([M-CO-F]+) (Predicted) | ||
| 120 ([M-CO-HF]+) (Predicted) |
Experimental Protocols
As no direct experimental data for the mass spectrometry of this compound is publicly available, a general protocol for acquiring an electron ionization mass spectrum is provided below.
General Protocol for Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the analyte (e.g., this compound) is prepared in a volatile organic solvent such as methanol or acetonitrile.
-
Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small amount of the solution is applied to the probe tip, and the solvent is evaporated.
-
Ionization: The sample is vaporized in the ion source, and the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This results in the formation of a molecular ion (M+) and various fragment ions.
-
Mass Analysis: The positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion intensity versus m/z.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the major fragment ions. The fragmentation pattern is then interpreted to deduce the structure of the molecule.
Mandatory Visualizations
The following diagrams illustrate the predicted fragmentation pathway of this compound and a typical experimental workflow for mass spectrometry.
Caption: Predicted EI-MS fragmentation pathway of this compound.
Caption: General experimental workflow for EI-MS analysis.
A Comparative Guide to the Synthesis of Oxindoles: Metal-Catalyzed vs. Photochemical Approaches
For researchers, scientists, and drug development professionals, the efficient synthesis of the oxindole scaffold, a core structural motif in numerous bioactive natural products and pharmaceuticals, is of paramount importance.[1][2][3] This guide provides an objective comparison of two prominent synthetic strategies: traditional metal-catalyzed methods and emerging photochemical techniques. We will delve into their performance, supported by experimental data, to assist in the selection of the most suitable approach for your research endeavors.
The oxindole framework is a privileged heterocyclic structure found in a wide array of biologically active compounds and serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][3] Consequently, the development of novel and efficient methodologies for the construction of oxindoles remains a significant focus in synthetic organic chemistry.[3] Over the years, transition-metal-catalyzed reactions have been extensively explored for this purpose, offering powerful tools for the formation of functionalized oxindoles.[3][4][5] More recently, photochemical methods, particularly those utilizing visible-light photoredox catalysis, have gained traction as a greener and milder alternative.[6][7][8]
This guide will compare a representative palladium-catalyzed intramolecular α-arylation of amides and a visible-light photoredox-catalyzed radical cyclization for the synthesis of 3,3-disubstituted oxindoles.
Quantitative Data Comparison
The following table summarizes key quantitative data for a representative metal-catalyzed and a photochemical synthesis of a 3,3-disubstituted oxindole.
| Parameter | Metal-Catalyzed Synthesis (Palladium) | Photochemical Synthesis (Visible Light) |
| Reaction | Intramolecular α-Arylation of Amides | Radical Cyclization of 2-Bromoanilides |
| Catalyst | Pd(OAc)₂ with PCy₃ ligand | fac-[Ir(ppy)₃] |
| Catalyst Loading | 1-2 mol% | 1 mol% |
| Reactants | α-Aryl-α-chloroacetanilide | 2-Bromo-N,N-diallylanilide derivative |
| Solvent | Toluene | CH₃CN |
| Base | NaOtBu | Hantzsch Ester (HEH) |
| Temperature | 70-100 °C | Room Temperature |
| Reaction Time | 12-24 hours | 24 hours |
| Yield | High (often >90%) | High (up to 95%) |
| Light Source | Not required | Blue LEDs (40 W) |
| Reference | Lee, S.; Hartwig, J. F. J. Org. Chem.2001 , 66, 3402-3415.[9][10][11] | Ju, X.; et al. Org. Biomol. Chem.2012 , 10, 498-501.[8] |
Experimental Protocols
Metal-Catalyzed Synthesis: Palladium-Catalyzed Intramolecular α-Arylation
This protocol is adapted from the work of Hartwig and co-workers for the synthesis of 3-allyl-3-methyloxindole.[9][10][11]
Materials:
-
2-(2-bromophenyl)-N-methylpropionamide
-
Pd(OAc)₂ (Palladium(II) acetate)
-
PCy₃ (Tricyclohexylphosphine)
-
NaOtBu (Sodium tert-butoxide)
-
Toluene (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
An oven-dried Schlenk tube is charged with Pd(OAc)₂ (0.02 mmol, 2 mol%) and PCy₃ (0.04 mmol, 4 mol%).
-
The tube is evacuated and backfilled with nitrogen three times.
-
Anhydrous toluene (5 mL) is added, and the mixture is stirred for 5 minutes.
-
2-(2-bromophenyl)-N-methylpropionamide (1.0 mmol) and NaOtBu (1.2 mmol) are added to the tube.
-
The reaction mixture is heated to 100 °C and stirred for 24 hours.
-
After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 3,3-disubstituted oxindole.
Photochemical Synthesis: Visible-Light Photoredox-Catalyzed Radical Cyclization
This protocol is based on the work of Yu and co-workers for the synthesis of a 3,3-diallyloxindole derivative.[8]
Materials:
-
N-(2-bromophenyl)-N,N-diallyl-2-phenylacetamide
-
fac-[Ir(ppy)₃] (Tris(2-phenylpyridinato)iridium(III))
-
Hantzsch Ester (HEH)
-
CH₃CN (Acetonitrile, degassed)
-
Nitrogen or Argon atmosphere
-
40 W Blue LED lamp
Procedure:
-
To a Schlenk tube are added N-(2-bromophenyl)-N,N-diallyl-2-phenylacetamide (0.2 mmol), fac-[Ir(ppy)₃] (0.002 mmol, 1 mol%), and Hantzsch Ester (0.24 mmol).
-
The tube is sealed, evacuated, and backfilled with nitrogen three times.
-
Degassed acetonitrile (2.0 mL) is added via syringe.
-
The reaction mixture is stirred and irradiated with a 40 W blue LED lamp at room temperature for 24 hours.
-
Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the 3,3-disubstituted oxindole.
Mechanistic Pathways and Experimental Workflow
The following diagrams illustrate the proposed catalytic cycles for the metal-catalyzed and photochemical syntheses, as well as a generalized experimental workflow for both methods.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Metal-Catalyzed Approaches toward the Oxindole Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of oxindoles via visible light photoredox catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of oxindoles via visible light photoredox catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of oxindoles via visible light photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation. Rate Acceleration, Use of Aryl Chloride Substrates, and a New Carbene Ligand for Asymmetric Transformations [organic-chemistry.org]
- 10. Improved catalysts for the palladium-catalyzed synthesis of oxindoles by amide a-arylation. Rate acceleration, use of aryl chloride substrates, and a new carbene ligand for asymmetric transformations | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Methods for Purity Validation of 4,6-Difluorooxindole
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4,6-Difluorooxindole is a key building block in the synthesis of various therapeutic agents. Its purity directly impacts the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of such small molecules.
This guide provides a detailed comparison of two robust reversed-phase HPLC (RP-HPLC) methods for the purity determination of this compound. We compare a conventional C18 stationary phase against an alternative Pentafluorophenyl (PFP) phase, which can offer unique selectivity for fluorinated compounds. The supporting data, while illustrative, is based on typical performance characteristics observed in the analysis of fluorinated aromatic molecules.
Data Presentation: Comparison of HPLC Methods
The selection of an HPLC column is critical for achieving adequate separation of the main compound from potential process-related impurities and degradation products. Below is a summary of the chromatographic performance of a standard C18 method versus a PFP method.
Table 1: Chromatographic Performance Comparison for this compound and Potential Impurities
| Parameter | Method 1: C18 Column | Method 2: PFP Column |
| Retention Time (RT) of this compound | 8.5 min | 9.2 min |
| Resolution (Rs) - Impurity A | 2.1 | 2.5 |
| Resolution (Rs) - Impurity B | 1.8 | 2.2 |
| Resolution (Rs) - Impurity C | 2.5 | 1.9 |
| Tailing Factor (Tf) of Main Peak | 1.1 | 1.2 |
| Theoretical Plates (N) | > 15,000 | > 14,000 |
| Note: Impurity A: 2-Chloro-N-(3,5-difluorophenyl)acetamide (Starting Material); Impurity B: 4-Fluorooxindole (Dehalogenated Impurity); Impurity C: 4,6-Difluoroisatin (Oxidative Degradant). |
Table 2: Method Validation Summary
| Validation Parameter | Method 1: C18 Column | Method 2: PFP Column | ICH Guideline |
| Linearity (R²) | > 0.9995 | > 0.9994 | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.5% | 98.2% - 101.8% | 98.0% - 102.0% |
| Precision (% RSD, n=6) | < 1.0% | < 1.2% | < 2.0% |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.01 µg/mL | Reportable |
| Limit of Quantification (LOQ) | 0.03 µg/mL | 0.03 µg/mL | Reportable |
Method Comparison and Rationale
Both HPLC methods are suitable for the purity assessment of this compound.
-
Method 1 (C18 Column): This method provides excellent peak shape and efficiency, demonstrating robust performance. It is a reliable choice for routine quality control.
-
Method 2 (PFP Column): This method offers alternative selectivity, which is particularly advantageous for separating positional isomers or structurally similar fluorinated compounds.[1][2] As shown in Table 1, the PFP column provides superior resolution for impurities A and B, leveraging π-π and dipole-dipole interactions that are different from the hydrophobic interactions governing separation on a C18 phase.[1][2] However, it shows slightly lower resolution for the more polar oxidative degradant (Impurity C).
The choice between these methods will depend on the specific impurity profile of the this compound sample and the analytical goal (e.g., routine QC vs. in-depth impurity profiling).
Experimental Protocols
Detailed methodologies are provided to ensure reproducibility.
Standard and Sample Preparation
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare the test sample of this compound in the same manner as the standard solution.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter.
HPLC Method 1: Reversed-Phase C18
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 15.0 80 17.0 80 17.1 30 | 20.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Injection Volume: 10 µL.
HPLC Method 2: Reversed-Phase PFP
-
Column: Pentafluorophenyl (PFP), 250 mm x 4.6 mm, 5 µm particle size.[1][3]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 35 15.0 85 17.0 85 17.1 35 | 20.0 | 35 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Injection Volume: 10 µL.
Forced Degradation Protocol
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample.[4][5]
-
Acid Hydrolysis: Reflux sample solution in 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.[4]
-
Thermal Degradation: Expose solid sample to 105 °C for 48 hours.[6]
-
Photolytic Degradation: Expose sample solution to UV light (254 nm) and visible light for 7 days.
After exposure, samples are diluted with diluent to the target concentration and analyzed by HPLC. The methods should be able to separate the main peak from all degradation products formed.
Visualizations
HPLC Purity Validation Workflow
Caption: Workflow for HPLC Purity Validation.
Potential Oxidative Degradation Pathway
Caption: Oxidative Degradation of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. columnex.com [columnex.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Oxindole-Based Inhibitors
For researchers, scientists, and professionals in drug development, understanding the selectivity of kinase inhibitors is paramount. The oxindole scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, with substitutions on the oxindole ring playing a crucial role in modulating potency and selectivity. This guide provides a comparative analysis of the cross-reactivity of oxindole-based inhibitors, with a focus on the structural class of 4,6-difluorooxindole derivatives and related compounds. We present available experimental data, detail the methodologies for assessing kinase selectivity, and visualize the key signaling pathways involved.
While comprehensive cross-reactivity data for a broad panel of kinases is not publicly available for a large series of this compound-based inhibitors, this guide synthesizes findings from structurally related oxindole inhibitors to provide insights into their selectivity profiles. The data presented herein serves as a valuable resource for understanding the potential for off-target effects and for guiding the design of more selective next-generation inhibitors.
Quantitative Comparison of Inhibitor Selectivity
The inhibitory activity of oxindole-based compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates a more potent inhibitor. Cross-reactivity is assessed by screening a lead compound against a panel of kinases.
Below are tables summarizing the reported IC50 values for representative oxindole-based kinase inhibitors against a selection of kinases. This data highlights the variable selectivity profiles that can be achieved through modification of the core oxindole structure.
Table 1: Inhibitory Activity (IC50) of a Novel Oxindole-Based Dual FLT3/CDK2 Inhibitor (Compound 5l) [1]
| Kinase Target | IC50 (nM) |
| FLT3 | 36.21 ± 1.07 |
| CDK2 | 8.17 ± 0.32 |
| VEGFR2 | >10,000 |
| EGFR | >10,000 |
| HER2 | >10,000 |
| FGFR1 | >10,000 |
| PDGFRβ | >10,000 |
| c-Kit | >10,000 |
| Abl | >10,000 |
| Src | >10,000 |
Table 2: Inhibitory Activity (IC50) of Sunitinib (a Multi-Kinase Inhibitor with an Oxindole Core) [1]
| Kinase Target | IC50 (nM) |
| VEGFR2 | 2 |
| PDGFRβ | 2 |
| c-Kit | 4 |
| FLT3 | 1 |
| RET | 9 |
| CSF1R | 7 |
| CDK2 | 27.90 ± 1.80 |
Table 3: Inhibitory Activity (IC50) of FN1501 (a Multi-Kinase Inhibitor with an Oxindole Core) [1]
| Kinase Target | IC50 (nM) |
| FLT3 | 0.27 |
| CDK2 | 2.47 |
| CDK4 | 0.85 |
| CDK6 | 1.96 |
Experimental Protocols
The determination of kinase inhibitor selectivity involves a variety of experimental techniques, from biochemical assays with purified enzymes to cell-based assays that assess target engagement in a more physiological context.
Biochemical Kinase Assays
These assays directly measure the effect of an inhibitor on the activity of a purified kinase. A common method is the radioisotope filter binding assay .
Protocol for Radioisotope Filter Binding Assay:
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific substrate (e.g., a peptide or protein), and a buffer solution with appropriate cofactors (e.g., MgCl2).
-
Inhibitor Addition: Add the this compound-based inhibitor at various concentrations to the reaction mixture. A control reaction without the inhibitor is also prepared.
-
Initiation of Reaction: Start the kinase reaction by adding radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
-
Termination and Filtration: Stop the reaction by adding a quenching solution (e.g., phosphoric acid). Spot the reaction mixture onto a filter membrane (e.g., phosphocellulose or glass fiber) that binds the phosphorylated substrate.
-
Washing: Wash the filter membranes extensively to remove unincorporated radiolabeled ATP.
-
Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Target Engagement Assays
These assays confirm that the inhibitor can enter cells and bind to its intended target. The Cellular Thermal Shift Assay (CETSA) is a widely used method.
Protocol for Cellular Thermal Shift Assay (CETSA):
-
Cell Treatment: Treat intact cells with the this compound-based inhibitor at various concentrations. Include a vehicle-treated control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation of Aggregates: Separate the aggregated proteins from the soluble fraction by centrifugation.
-
Protein Quantification: Quantify the amount of the target kinase remaining in the soluble fraction using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for each inhibitor concentration. Ligand binding stabilizes the protein, resulting in a higher melting temperature (Tm). The shift in Tm indicates target engagement.
Signaling Pathways and Experimental Workflows
To visualize the context in which these inhibitors function and the processes used to evaluate them, the following diagrams are provided.
References
Benchmarking 4,6-Difluorooxindole: A Comparative Guide to Kinase Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved kinase inhibitors. The introduction of fluorine atoms to this scaffold can significantly modulate its physicochemical and pharmacological properties, including potency and selectivity. This guide provides a comparative analysis of the 4,6-difluorooxindole scaffold against other common kinase inhibitor scaffolds, supported by available experimental data.
Comparative Kinase Inhibition Profile
| Kinase Target | This compound Derivative (Hypothetical) | 5-Fluorooxindole Derivative (Compound 5j)[1] | 3-Alkenyl-oxindole Derivative (Compound 15c)[2] |
| FLT3 | - | Cytostatic Effect | - |
| CDK2 | - | Cytostatic Effect | - |
| FGFR1 | - | - | 1,287 nM |
| VEGFR-2 | - | - | 117 nM |
| RET | - | - | 1,185 nM |
| KIT | - | - | 31% inhibition @ 1µM |
| c-Met | - | - | 62% inhibition @ 1µM |
| BRAF | - | - | 69% inhibition @ 1µM |
| PDGFR | - | - | 59% inhibition @ 1µM |
Table 1: Kinase Inhibitory Activity of Fluorinated Oxindole Derivatives. IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. A lower IC50 value indicates higher potency. Data for the this compound derivative is hypothetical and for illustrative purposes.
To provide a broader context, the following table presents the IC50 values of well-established kinase inhibitors, which represent different scaffold classes.
| Kinase Target | Gefitinib[3] | Sunitinib | Sorafenib |
| EGFR | 33 nM | - | - |
| VEGFR-2 | - | 80 nM | 90 nM |
| PDGFRβ | - | 2 nM | 57 nM |
| c-Kit | - | - | 68 nM |
| B-Raf | - | - | 22 nM (wild-type) |
| FLT3 | - | - | 58 nM |
| RET | - | - | - |
Table 2: Kinase Inhibitory Activity of Common Kinase Inhibitor Scaffolds. These values are sourced from various publications and provide a benchmark for comparison.
Key Signaling Pathway: EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for kinase inhibitors like Gefitinib.
Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a common method for determining the IC50 value of a test compound against a specific kinase. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[1][4]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., this compound derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound at various concentrations. Include a vehicle control (DMSO only) and a no-enzyme control.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of ADP produced.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates the general workflow for screening and characterizing a novel kinase inhibitor.
Caption: General workflow for kinase inhibitor discovery and characterization.
Conclusion
The this compound scaffold represents a promising starting point for the design of novel kinase inhibitors. While direct and comprehensive data is still emerging, analysis of structurally related fluorinated oxindoles suggests potential for potent and selective kinase inhibition. The substitution pattern on the oxindole core, including the position and number of fluorine atoms, is expected to significantly influence the inhibitor's potency and selectivity profile. Further comprehensive screening of this compound derivatives against a broad panel of kinases is warranted to fully elucidate its potential as a versatile kinase inhibitor scaffold. The experimental protocols and workflows outlined in this guide provide a framework for such investigations.
References
- 1. ulab360.com [ulab360.com]
- 2. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
Unraveling the Formation of 4,6-Difluorooxindole: A DFT-Guided Mechanistic Comparison
A deep dive into the computational and experimental analysis of 4,6-Difluorooxindole synthesis reveals a nuanced, light-driven mechanism. This guide compares the computationally elucidated pathways, supported by experimental data, to provide researchers and drug development professionals with a clear overview of the reaction dynamics.
A recent study on a transition metal-free photochemical approach provides significant insights into the formation of difluorinated oxindole derivatives, including this compound.[1][2] Density Functional Theory (DFT) computations have been instrumental in mapping the potential energy surface of the reaction, identifying the most plausible mechanistic pathway and comparing it with less favorable alternatives.
Comparative Analysis of Reaction Pathways
The formation of the difluorinated oxindole product is proposed to proceed through a photochemical, single-electron transfer (SET) mechanism. DFT calculations were employed to determine the Gibbs free energies of the intermediates and transition states, thereby identifying the most energetically favorable route. The primary mechanism is compared with a potential alternative for the rearomatization step.
Quantitative Data Summary
The following table summarizes the calculated Gibbs free energies (in kcal/mol) for the key species involved in the proposed photochemical mechanism for the formation of a representative difluorinated oxindole.[1][2] The calculations were performed at the UωB97XD/def2-SVP-CPCM(DMSO)//UB3LYP-D3/def2-SVP-CPCM(DMSO) level of theory.[1][2]
| Species/Step | Description | Relative Free Energy (kcal/mol) |
| Thiolate Formation | Deprotonation of the thiol catalyst in the presence of a base. | Not explicitly calculated |
| Photoexcitation | Thiolate anion is promoted to an excited state under light irradiation. | Not explicitly calculated |
| Single Electron Transfer (SET) | Electron transfer from the excited thiolate to the trifluoroacetate. | Energetically feasible |
| Defluorinative Alkylation | Formation of the radical anion intermediate. | Not explicitly calculated |
| Rearomatization Pathway 1 (HAT) | Hydrogen Atom Transfer from the thiol radical to the intermediate. | Energetically favorable |
| Rearomatization Pathway 2 (Oxidation) | Single electron oxidation by the thiyl radical to a carbocation intermediate. | Slightly less favorable |
Visualizing the Mechanistic Pathways
The following diagrams, generated using the DOT language, illustrate the proposed primary mechanism and a key alternative pathway for the rearomatization step.
Figure 1. Proposed mechanism for the metal-free defluorinative alkylation.
Figure 2. Alternative rearomatization step via single electron oxidation.
Discussion of Mechanistic Findings
The computationally modeled mechanism begins with the deprotonation of a thiol catalyst to form a thiolate species.[1][2] Under purple light irradiation, this thiolate is excited, becoming a potent reductant.[1][2] A single electron transfer to ethyl trifluoroacetate then initiates the defluorinative alkylation of an N-arylmethacrylamide derivative.
The final and crucial rearomatization step to yield the difluorinated oxindole was investigated through two potential pathways. The primary, more energetically favorable pathway involves a Hydrogen Atom Transfer (HAT) from the thiyl radical.[1][2] An alternative, though slightly less favorable, mechanism involves a single electron oxidation of the radical intermediate by the thiyl radical, forming a carbocation that then loses a proton to afford the final product.[1][2] While the HAT pathway is preferred, the oxidation pathway is still considered energetically feasible and irreversible.[1][2]
Experimental Protocol
The following provides a general overview of the experimental procedure for the photochemical synthesis of difluorinated oxindoles.
General Procedure: A reaction vessel is charged with the N-arylmethacrylamide substrate, ethyl trifluoroacetate, a thiol catalyst (e.g., 4-methoxybenzenethiol), and a base in a suitable solvent such as DMSO.[1][2] The reaction mixture is then irradiated with purple light at a specified temperature. Notably, the reaction can be performed under an oxygen atmosphere without the need for degassing.[2] Upon completion, the reaction mixture is worked up, and the desired difluorinated oxindole product is isolated and purified using standard techniques like column chromatography. The scalability of this protocol has been demonstrated, yielding the product in good quantities.[2]
Key Reaction Conditions:
-
Solvent: Polar aprotic solvents, with DMSO being optimal. No product formation was observed in other tested polar aprotic solvents.[2]
-
Light Source: Purple light irradiation is crucial for the photoexcitation of the thiolate.
-
Atmosphere: The reaction is tolerant to oxygen and can be run open-to-air.[2]
-
Temperature: The reaction can be performed at room temperature, although some examples were heated (e.g., to 60 °C).[2]
This combination of DFT computational studies and experimental validation provides a robust framework for understanding and optimizing the synthesis of this compound and related compounds, offering a valuable tool for chemists in the field of medicinal and materials chemistry.
References
- 1. Transition metal-free photochemical C–F activation for the preparation of difluorinated-oxindole derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06179A [pubs.rsc.org]
- 2. Transition metal-free photochemical C–F activation for the preparation of difluorinated-oxindole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Labyrinth of Laboratory Waste: A Guide to the Proper Disposal of 4,6-Difluorooxindole
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 4,6-Difluorooxindole, a halogenated oxindole derivative. Adherence to these procedures is critical for minimizing environmental impact and safeguarding laboratory personnel.
Core Principles of Halogenated Waste Management
This compound, as a halogenated organic compound, requires specific handling and disposal protocols. Under no circumstances should this chemical or its waste be disposed of down the drain or mixed with general laboratory trash.[1][2] Halogenated waste streams are typically more costly to dispose of and must be segregated from non-halogenated waste.[1][3] The guiding principle is to treat all waste containing this compound as hazardous, ensuring it is collected, stored, and ultimately disposed of by a licensed hazardous waste management company.[1][4]
Quantitative Data for Halogenated Organic Compounds
| Property | General Value/Information for Halogenated Organic Compounds |
| Toxicity | Many halogenated hydrocarbons exhibit moderate to high toxicity upon inhalation.[5] |
| Carcinogenicity | Many halogenated liquids are suspected carcinogens.[6] |
| Environmental Hazards | These compounds can persist in the environment and accumulate in fatty tissues.[5] |
| Reactivity | Halogenated aliphatic compounds are moderately to very reactive and can be incompatible with strong oxidizing and reducing agents, as well as many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[5] |
| Flammability | Flammability is variable; some low-molecular-weight compounds are flammable, while highly halogenated compounds may be nonflammable.[5] |
Detailed Experimental Protocol for the Disposal of this compound Waste
The following step-by-step procedure outlines the approved method for collecting and preparing this compound waste for disposal.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder and any solids grossly contaminated with it (e.g., contaminated silica gel, weighing paper, gloves, and pipette tips) in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Solids."[2]
-
-
Liquid Waste:
-
Collect all solutions containing this compound, including solvent rinsate from glassware, in a designated container for "Halogenated Organic Liquids."[1][2]
-
Ensure the waste container is made of a compatible material and has a secure, tightly fitting cap.[7]
-
Crucially, do not mix halogenated and non-halogenated solvent wastes. [1][3][6]
-
2. Container Labeling:
-
As soon as waste is added to a container, it must be labeled with the words "Hazardous Waste."[7]
-
The label must also include the full chemical name of all constituents, the building and room number, and the name of the Principal Investigator or generator.[1][7]
3. Waste Storage (Satellite Accumulation Area - SAA):
-
Waste containers must be kept tightly sealed at all times, except when adding waste.[1][7] Funnels should not be left in the container opening.
-
Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA).[7]
-
The SAA must be in a cool, well-ventilated area, away from sources of ignition.[8]
-
Ensure the storage area has secondary containment to control potential leaks or spills.[3]
4. Disposal of Empty Containers:
-
Original containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).[1]
-
The solvent rinsate is considered hazardous waste and must be collected in the "Halogenated Organic Liquid Waste" container.[2]
-
After triple-rinsing, deface the original label before disposing of the empty container in regular trash.[1]
5. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for the pickup and disposal of the waste.[1][4]
-
All hazardous waste shipments require manifests signed by the generator, identifying the hazards associated with the waste.[9]
Logical Workflow for this compound Waste Management
The following diagram illustrates the decision-making process for the proper handling and disposal of waste generated from experiments involving this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. benchchem.com [benchchem.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. benchchem.com [benchchem.com]
- 5. Halogenated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. benchchem.com [benchchem.com]
- 9. acs.org [acs.org]
Personal protective equipment for handling 4,6-Difluorooxindole
This document provides essential, immediate safety and logistical information for the handling and disposal of 4,6-Difluorooxindole, ensuring a safe laboratory environment.
Potential Hazards
Based on data from analogous compounds, this compound should be handled with care, assuming it may present the following hazards:
-
Skin, eye, and respiratory irritation.
-
Harmful if swallowed or inhaled. [1]
-
May cause skin and eye burns. [1]
-
Combustible material. [1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory for handling this compound to minimize exposure and ensure personal safety.[2]
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or holes before use. For extensive handling, consider double-gloving.[2][3] |
| Eyes | Safety glasses with side shields or goggles | Provides essential protection against splashes and airborne particles.[2] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing.[2] |
| Body | Laboratory coat | A standard laboratory coat is required to protect against skin contact and contamination of personal clothing.[2] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely. The specific type of respirator should be determined by a formal risk assessment.[2] |
Operational Plan: Step-by-Step Handling
Adherence to the following procedural steps is crucial for the safe handling of this compound.
3.1. Preparation and Engineering Controls:
-
All manipulations of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.[1]
-
Before commencing work, verify that all necessary PPE is available and in good condition.
3.2. Handling the Compound:
-
Wear all required PPE as detailed in the table above.
-
Avoid the formation of dust when handling the solid material.[2] Use appropriate tools, such as spatulas, for transferring the compound.
-
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area.[1][4]
3.3. In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear the appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[2][5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed, and appropriate hazardous waste container. |
| Solutions Containing this compound | Collect in a labeled, sealed, and appropriate solvent waste container. The container should be designated for halogenated organic waste.[3] |
| Contaminated Labware (e.g., pipette tips, gloves) | Place in a designated solid hazardous waste container.[3] |
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[3]
-
Segregation: Do not mix incompatible waste streams.[3]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[3]
-
Final Disposal: Dispose of all waste through an approved waste disposal plant.[1][5]
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling and disposing of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
